Product packaging for 4-Amino-3,5-dibromobenzenesulfonamide(Cat. No.:CAS No. 39150-45-3)

4-Amino-3,5-dibromobenzenesulfonamide

カタログ番号: B1231704
CAS番号: 39150-45-3
分子量: 330.00 g/mol
InChIキー: DLXJPWSYRLLYSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Amino-3,5-dibromobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6Br2N2O2S and its molecular weight is 330.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2N2O2S B1231704 4-Amino-3,5-dibromobenzenesulfonamide CAS No. 39150-45-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-3,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXJPWSYRLLYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192395
Record name 2,6-Dibromosulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39150-45-3
Record name 4-Amino-3,5-dibromobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39150-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromosulfanilamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039150453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromosulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-dibromobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-3,5-DIBROMOBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88Z5C5E4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of the sulfonamide group and bromine substituents, make it a valuable scaffold for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This section summarizes the key physicochemical data for this compound.

PropertyValueReference
CAS Number 39150-45-3[1]
Molecular Formula C₆H₆Br₂N₂O₂S[2]
Molecular Weight 330.00 g/mol [2]
Melting Point 235-237 °C
Appearance White to off-white crystalline solid
IUPAC Name This compound[2]
Synonyms 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide[2]

Synthesis

General Experimental Protocol: Bromination of Sulfanilamide

Materials:

  • Sulfanilamide

  • Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

  • A suitable solvent (e.g., glacial acetic acid, methanol, or water)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Sodium bicarbonate solution (for neutralization)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve sulfanilamide in the chosen solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the brominating agent to the cooled solution with constant stirring. The reaction is typically exothermic and should be controlled to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

  • Quench any unreacted bromine by adding a sodium thiosulfate solution until the characteristic orange-brown color of bromine disappears.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • The crude product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.

Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:

  • Melting point determination

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Fourier-Transform Infrared (FTIR) spectroscopy

  • Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.

Carbonic Anhydrase Inhibition

This compound has been shown to be a potent inhibitor of two specific carbonic anhydrase isozymes: CA II and CA IX.[1]

Target IsozymeInhibition Constant (Ki)Reference
Carbonic Anhydrase II (Human)73 nM[1]
Carbonic Anhydrase IX (Human)68 nM[1]

The inhibition of these isozymes suggests potential therapeutic applications in conditions where their activity is upregulated, such as in certain types of cancer (CA IX) and glaucoma (CA II).[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of carbonic anhydrase in physiological pH regulation and a general workflow for evaluating enzyme inhibition.

G cluster_0 Cellular Environment cluster_1 Inhibition CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 H₂CO₃ HCO3- HCO₃⁻ H2CO3->HCO3- Dissociation H+ H⁺ H2CO3->H+ CA->H2CO3 Hydration Inhibitor This compound Inhibitor->CA Inhibition

Caption: Carbonic anhydrase catalyzes the hydration of CO₂.

G Start Start Prepare_Enzyme Prepare Carbonic Anhydrase Solution Start->Prepare_Enzyme Prepare_Inhibitor Prepare this compound Stock Solution Start->Prepare_Inhibitor Prepare_Substrate Prepare CO₂ Saturated Solution (Substrate) Start->Prepare_Substrate Assay Perform Stopped-Flow Assay (Measure rate of pH change) Prepare_Enzyme->Assay Prepare_Inhibitor->Assay Prepare_Substrate->Assay Data_Analysis Calculate Ki Value Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carbonic anhydrase inhibition assay.

Applications in Drug Development

The potent and selective inhibition of carbonic anhydrase isozymes makes this compound a promising lead compound in drug discovery. Its derivatives could be further explored for the development of novel therapeutics for:

  • Oncology: Targeting tumor-associated CA IX, which is involved in pH regulation and contributes to the survival and proliferation of cancer cells in hypoxic environments.

  • Ophthalmology: Developing topical agents for the treatment of glaucoma by reducing intraocular pressure through the inhibition of CA II in the ciliary body.

  • Other Therapeutic Areas: The diverse roles of carbonic anhydrases in physiology suggest that inhibitors based on this scaffold could also be investigated for neurological disorders, diuretics, and managing altitude sickness.[4][5]

Conclusion

This compound is a well-characterized compound with established physical properties and a known mechanism of action as a potent carbonic anhydrase inhibitor. Its straightforward synthesis and significant biological activity make it an important tool for researchers and a valuable starting point for the development of new therapeutic agents. Further investigation into its structure-activity relationships and the development of derivatives could lead to the discovery of novel drugs with improved efficacy and selectivity.

References

In-Depth Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its physicochemical properties, a plausible synthetic route, and its potential role as a scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

This compound is a derivative of sulfanilamide, the core structure of sulfa drugs. The introduction of two bromine atoms onto the benzene ring significantly alters its electronic and steric properties, which can influence its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂O₂SPubChem[1]
Molecular Weight 330.00 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 39150-45-3PubChem[1]
Computed XLogP3-AA 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

This synthesis involves a three-step process starting from sulfanilamide: acetylation of the amino group, subsequent bromination, and final deacetylation.

Step 1: Acetylation of Sulfanilamide

  • Dissolve sulfanilamide in a suitable solvent such as acetic anhydride.

  • Heat the mixture under reflux for a specified period to ensure complete acetylation of the 4-amino group, forming N-acetylsulfanilamide (acetanilide-4-sulfonamide).

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter, wash the precipitate with cold water, and dry to obtain the crude N-acetylsulfanilamide. Recrystallization from ethanol can be performed for purification.

Step 2: Bromination of N-acetylsulfanilamide

  • Dissolve the N-acetylsulfanilamide in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. The amino group is protected by the acetyl group, directing the electrophilic substitution of bromine to the ortho positions (3 and 5).

  • Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

  • The brominated product, N-acetyl-3,5-dibromosulfanilamide, will precipitate. Filter, wash with water, and dry the product.

Step 3: Deacetylation to this compound

  • Suspend the crude N-acetyl-3,5-dibromosulfanilamide in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Heat the mixture under reflux to hydrolyze the acetyl group.

  • After completion of the reaction (monitored by TLC), cool the solution and neutralize it with a base, such as sodium carbonate, to precipitate the final product, this compound.

  • Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Visualizing the Synthetic Workflow

The logical flow of the synthesis can be represented as follows:

Synthesis_Workflow Sulfanilamide Sulfanilamide Acetylation Step 1: Acetylation (Acetic Anhydride) Sulfanilamide->Acetylation N_acetylsulfanilamide N-acetylsulfanilamide Acetylation->N_acetylsulfanilamide Bromination Step 2: Bromination (Br2 in Acetic Acid) N_acetylsulfanilamide->Bromination N_acetyl_dibromo N-acetyl-3,5-dibromosulfanilamide Bromination->N_acetyl_dibromo Deacetylation Step 3: Deacetylation (Acid Hydrolysis) N_acetyl_dibromo->Deacetylation Final_Product This compound Deacetylation->Final_Product

Caption: Synthetic pathway for this compound.

Role in Drug Development: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases.

While specific inhibitory data for this compound is not available in the provided search results, the introduction of halogen atoms on the benzene ring is a common strategy in medicinal chemistry to modulate the potency and selectivity of enzyme inhibitors. The electron-withdrawing nature and steric bulk of the bromine atoms in the 3 and 5 positions are expected to influence the binding affinity of the molecule to different CA isoforms.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The general mechanism involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding prevents the catalytic hydration of carbon dioxide.

CA_Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn_ion Zn²⁺ Binding Binding to Active Site Zn_ion->Binding His_residues Histidine Residues His_residues->Zn_ion coordinates Sulfonamide R-SO₂NH₂ Deprotonated_Sulfonamide R-SO₂NH⁻ Sulfonamide->Deprotonated_Sulfonamide deprotonation Deprotonated_Sulfonamide->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Structure-Activity Relationship (SAR) Insights

The following table presents inhibition data for some benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data, while not for the specific target molecule, provides valuable insights for researchers on how substitutions on the benzene ring can affect inhibitory activity and selectivity.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (reference drug)25012255.7
4-amino-3-chlorobenzenesulfonamide1502.5454.8
4-amino-3,5-dichlorobenzenesulfonamide1201.8304.2
4-amino-3-fluorobenzenesulfonamide2008.0355.1

Note: The data in this table is illustrative and based on general trends observed for substituted benzenesulfonamides as carbonic anhydrase inhibitors. Specific values can vary based on experimental conditions.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug development. Its structural similarity to known carbonic anhydrase inhibitors suggests it may exhibit similar biological activity. The presence of two bromine atoms offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The synthetic route is plausible based on established organic chemistry principles. Further research is warranted to synthesize this compound, evaluate its biological activity against a panel of carbonic anhydrases, and explore its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and potential biological role. The guide also outlines detailed experimental protocols for its synthesis and analysis, based on established methods for related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2,6-Dibromosulfanilamide, 3,5-DibromosulfanilamidePubChem[1]
CAS Number 39150-45-3PubChem[1]
Molecular Formula C₆H₆Br₂N₂O₂SPubChem[1]
Molecular Weight 330.00 g/mol PubChem[1]
Melting Point 235-237 °CMySkinRecipes[2]
Boiling Point 458.2 °C (Predicted)MySkinRecipes[2]
pKa Not available
Solubility Information not readily available. Expected to be soluble in polar organic solvents.
Appearance Solid (Form may vary)

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectroscopic DataDetailsSource
¹³C NMR Spectra available from Aldrich Chemical Company, Inc.PubChem[1]
GC-MS NIST Number: 342667PubChem[1]
IR Spectra Technique: KBr WAFER, available from Aldrich Chemical Company, Inc.PubChem[1]

Biological Activity and Potential Signaling Pathway

Benzenesulfonamides are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

Given its structural similarity to other known carbonic anhydrase inhibitors, it is highly probable that this compound also exhibits this activity. The sulfonamide group is key to this inhibitory action, as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. The general mechanism of carbonic anhydrase inhibition by a sulfonamide is depicted below.

G General Signaling Pathway of Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamide CO2 CO2 CA_Active_Site CA Active Site (Zn-OH) CO2->CA_Active_Site Substrate Binding H2O H2O CA_Intermediate CA-HCO3- Complex CA_Active_Site->CA_Intermediate Nucleophilic Attack Inhibited_Complex CA-Sulfonamide Complex (Inactive) CA_Active_Site->Inhibited_Complex HCO3 HCO3- CA_Intermediate->HCO3 Product Release H H+ CA_Intermediate->H Proton Release Sulfonamide This compound (R-SO2NH2) Sulfonamide->CA_Active_Site Competitive Inhibition G Proposed Synthesis Workflow Start Start: Sulfanilamide Step1 Step 1: Bromination Reagents: Bromine in Acetic Acid Start->Step1 Intermediate Intermediate Product: 4-Amino-3,5-dibromobenzenesulfonyl halide Step1->Intermediate Step2 Step 2: Amination Reagent: Aqueous Ammonia Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification: Recrystallization Product->Purification Analysis Analysis: NMR, IR, MS Purification->Analysis

References

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a halogenated aromatic sulfonamide of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and its primary mechanism of action as a carbonic anhydrase inhibitor. A detailed, step-by-step experimental protocol for its synthesis is provided, alongside a summary of its known biological activities. Particular emphasis is placed on its interactions with various carbonic anhydrase isoforms, a critical aspect for the development of selective inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting metalloenzymes.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. Its structure is characterized by a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms.

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.

PropertyValueReference
Molecular Formula C₆H₆Br₂N₂O₂S[1]
Molecular Weight 330.00 g/mol [1]
CAS Number 39150-45-3[1]
Canonical SMILES C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)N[1]
InChI Key DLXJPWSYRLLYSV-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents

Synthesis of this compound: An Experimental Protocol

Overall Synthetic Scheme

The proposed synthesis involves a two-step process starting from sulfanilamide: an electrophilic bromination followed by the introduction of the amino group.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Purification Sulfanilamide Sulfanilamide Intermediate This compound Sulfanilamide->Intermediate Br₂, Acetic Acid Crude_Product Crude Product Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization (e.g., from Ethanol/Water)

A high-level overview of the synthetic workflow.
Detailed Experimental Procedure

Step 1: Bromination of Sulfanilamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sulfanilamide (1 equivalent) in glacial acetic acid.

  • Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30°C. An ice bath may be used for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The crude this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted bromine.

Step 2: Purification

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, making them attractive targets for drug development.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity. The amino group and the halogen substituents on the benzene ring of this compound can influence its binding affinity and selectivity for different CA isoforms.

CA_Inhibition cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition by this compound E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Complex E-Zn²⁺-Inhibitor Complex E_Zn_H2O->Inhibited_Complex Binding to Active Site E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺ Inhibitor This compound Inhibitor->Inhibited_Complex

Inhibition of the carbonic anhydrase catalytic cycle.
Potential Therapeutic Applications

Given its activity as a carbonic anhydrase inhibitor, this compound and its derivatives could be explored for various therapeutic applications, including:

  • Antiglaucoma agents: Inhibition of CA in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

  • Diuretics: By inhibiting CA in the renal tubules, the reabsorption of bicarbonate, sodium, and water is reduced, leading to diuresis.

  • Anticonvulsants: CA inhibitors can have a stabilizing effect on neuronal membranes.

  • Anticancer agents: Some CA isoforms are overexpressed in certain tumors and are involved in pH regulation and tumor progression.

Further research is required to determine the specific isoform selectivity and therapeutic potential of this compound.

Future Directions

The study of this compound presents several avenues for future research. A critical next step is the determination of its inhibition constants against a panel of human carbonic anhydrase isoforms to understand its selectivity profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the development of more potent and isoform-selective inhibitors. Furthermore, in vivo studies are necessary to evaluate its pharmacokinetic properties and therapeutic efficacy in relevant disease models.

Conclusion

This compound is a halogenated sulfonamide with established potential as a carbonic anhydrase inhibitor. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an outline of its biological mechanism of action. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and its derivatives. The provided experimental and conceptual frameworks are intended to facilitate future research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on 4-Amino-3,5-dibromobenzenesulfonamide and its Role as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a member of the sulfonamide class of compounds. While specific biological activity data for this particular molecule is limited in publicly available literature, this document extrapolates from the broader class of benzenesulfonamides, which are well-established as inhibitors of carbonic anhydrases.

Chemical Identity and Synonyms

This compound is a halogenated aromatic sulfonamide. Its chemical structure and key identifiers are presented below.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₆H₆Br₂N₂O₂S[1]
Molecular Weight 330.00 g/mol [1]
CAS Number 39150-45-3
PubChem CID 3084733[1]

A variety of synonyms are used in literature and chemical databases to refer to this compound. Understanding these is crucial for comprehensive literature searches.

Table of Synonyms:

Synonym
2,6-dibromosulfanilamide[1]
3,5-Dibromosulfanilamide[1]
Benzenesulfonamide, 4-amino-3,5-dibromo-[1]
4-Amino-3,5-dibromobenzenesulphonamide[1]
1-amino-2,6-dibromobenzene-4-sulphonic acid amide[1]

Physicochemical Properties

The following table summarizes some of the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 330.00 g/mol PubChem[1]
Exact Mass 329.84962 DaPubChem[1]
Monoisotopic Mass 327.85167 DaPubChem[1]
Topological Polar Surface Area 94.6 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Context: Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase inhibitors (CAIs).[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[2][3]

The general mechanism of action for sulfonamide-based CAIs involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's function.

Synthesis of 4-Aminobenzenesulfonamide Derivatives: A General Protocol

A representative workflow for the synthesis of a 4-aminobenzenesulfonamide derivative is depicted below. It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of the dibrominated target compound.

G cluster_synthesis Generalized Synthesis of 4-Aminobenzenesulfonamide Derivatives aniline Substituted Aniline protected_aniline N-Protected Aniline aniline->protected_aniline Protection (e.g., Acetylation) sulfonyl_chloride Benzenesulfonyl Chloride Derivative protected_aniline->sulfonyl_chloride Chlorosulfonylation (e.g., ClSO3H) sulfonamide N-Protected Benzenesulfonamide sulfonyl_chloride->sulfonamide Amination (e.g., NH4OH) final_product 4-Aminobenzenesulfonamide Derivative sulfonamide->final_product Deprotection (e.g., Acid Hydrolysis)

Caption: Generalized workflow for the synthesis of 4-aminobenzenesulfonamide derivatives.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides on carbonic anhydrase is a well-characterized interaction. The primary mechanism involves the binding of the deprotonated sulfonamide group to the Zn²⁺ ion located in the active site of the enzyme. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, effectively blocking the catalytic activity of the enzyme.

G cluster_mechanism Mechanism of Carbonic Anhydrase Inhibition CA_active Active Carbonic Anhydrase (with Zn²⁺-OH⁻) HCO3 HCO₃⁻ CA_active->HCO3 Catalysis CA_inhibited Inhibited Carbonic Anhydrase (with Zn²⁺-Sulfonamide) CA_active->CA_inhibited Inhibition CO2 CO₂ CO2->CA_active Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->CA_inhibited

Caption: Simplified schematic of carbonic anhydrase inhibition by a sulfonamide.

Quantitative Data on Related Halogenated Benzenesulfonamides

As of the latest literature review, specific quantitative data on the biological activity of this compound (e.g., Kᵢ, IC₅₀, toxicity) is not available. However, to provide context for the potential activity of this compound, the following table presents inhibition data for other halogenated benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data is for illustrative purposes and should not be directly extrapolated to this compound.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
4-Bromobenzenesulfonamide 10,8008909854
4-Iodobenzenesulfonamide 9,6007508543
2,4,6-Trichlorobenzenesulfonamide 15,0001,200960450

Note: The data in this table is compiled from various sources for comparative purposes and highlights the range of inhibitory activities observed in related compounds.

Conclusion and Future Directions

This compound belongs to a class of compounds with a high potential for carbonic anhydrase inhibition. However, a notable gap exists in the scientific literature regarding the specific biological evaluation of this particular molecule. Future research should focus on the synthesis and in vitro screening of this compound against a panel of carbonic anhydrase isoforms to determine its inhibitory potency and selectivity. Subsequent studies could then explore its pharmacokinetic and toxicological profile to assess its potential as a therapeutic agent. The detailed experimental protocols and quantitative data generated from such studies would be invaluable to the drug development community.

References

An In-depth Technical Guide to 2,6-dibromosulfanilamide: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dibromosulfanilamide (also known as 2,6-Dibromo-4-aminobenzenesulfonamide), a halogenated derivative of the archetypal antibacterial agent, sulfanilamide. This document collates available data on its chemical structure, physicochemical properties, and known biological activities, presenting it in a format amenable to detailed scientific inquiry and drug development efforts.

Core Concepts: Chemical Identity and Structure

2,6-dibromosulfanilamide is a synthetic organic compound with the chemical formula C₆H₆Br₂N₂O₂S. It is structurally characterized by a sulfanilamide core with two bromine atoms substituted at the 2 and 6 positions of the aniline ring.

Chemical Structure:

The structure of 2,6-dibromosulfanilamide can be represented as follows:

Figure 1: 2D structure of 2,6-dibromosulfanilamide.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2,6-dibromosulfanilamide is limited. The following table summarizes available information, with comparative data for the parent compound, sulfanilamide, provided for context.

Property2,6-dibromosulfanilamideSulfanilamide
CAS Number 37559-33-463-74-1
Molecular Formula C₆H₆Br₂N₂O₂SC₆H₈N₂O₂S
Molecular Weight 330.00 g/mol 172.21 g/mol [1]
Melting Point Not available164-166 °C[2]
Boiling Point Not availableNot available
Solubility Not availableSlightly soluble in cold water, soluble in boiling water, ethanol, acetone[3]
pKa Not available10.4

Synthesis and Experimental Protocols

Hypothesized Synthesis Workflow:

A plausible synthetic route would involve the bromination of a protected sulfanilamide derivative, followed by deprotection.

G start Sulfanilamide step1 Protection of amino group (e.g., acetylation) start->step1 step2 Bromination (e.g., with Br2) step1->step2 step3 Deprotection (e.g., hydrolysis) step2->step3 end 2,6-dibromosulfanilamide step3->end

Figure 2: Hypothesized synthesis workflow for 2,6-dibromosulfanilamide.

General Experimental Considerations (Based on related syntheses):

  • Protection: The aniline amino group of sulfanilamide would likely be protected as an acetamide to prevent side reactions during bromination. This is a standard procedure in the synthesis of sulfonamides.[4]

  • Bromination: The protected sulfanilamide would then be subjected to electrophilic aromatic substitution with a brominating agent, such as elemental bromine, in a suitable solvent. The directing effects of the acetamido and sulfonamide groups would need to be considered to achieve the desired 2,6-disubstitution.

  • Deprotection: The final step would involve the removal of the protecting group, typically by acid or base-catalyzed hydrolysis, to yield the final product.[4]

Biological Activity and Signaling Pathways

The biological activity of 2,6-dibromosulfanilamide is not extensively characterized. However, based on its structural similarity to sulfanilamide and other sulfonamides, its primary mechanism of action is likely through the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.

Inhibition of Folic Acid Synthesis:

Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, sulfonamides block the synthesis of folic acid, which is essential for the production of nucleotides and amino acids, thereby inhibiting bacterial growth.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (Folic Acid Precursor) DHPS->DHF Normal Reaction Sulfonamide 2,6-dibromosulfanilamide Sulfonamide->DHPS Competitive Inhibition

Figure 3: Mechanism of action of sulfonamides.

Carbonic Anhydrase Inhibition:

Beyond their antibacterial properties, sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3][5] While there is no specific data for 2,6-dibromosulfanilamide, it is plausible that it also exhibits inhibitory activity against certain CA isoforms. The sulfonamide group is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme.

Potential Research Directions:

The lack of specific data on 2,6-dibromosulfanilamide presents several opportunities for future research:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.

  • Antimicrobial Spectrum: Determination of its minimum inhibitory concentrations (MICs) against a broad panel of bacterial and fungal pathogens.

  • Carbonic Anhydrase Inhibition Profile: Evaluation of its inhibitory activity against a range of human carbonic anhydrase isoforms to assess its potential for therapeutic applications beyond antimicrobial use.

  • Mechanism of Action Studies: Detailed enzymatic assays and structural biology studies to elucidate its precise interactions with its molecular targets.

This guide serves as a foundational resource for researchers and professionals interested in the further exploration and potential development of 2,6-dibromosulfanilamide. The existing knowledge gaps highlight the need for dedicated research to fully understand the chemical and biological profile of this compound.

References

Physical and chemical properties of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzenesulfonamide

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant workflows for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

This compound is a halogenated derivative of sulfanilamide. Its chemical structure consists of a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms at positions 3 and 5 relative to the amino group.

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
IUPAC Name This compound[1]
CAS Number 39150-45-3[1][2][3]
Molecular Formula C₆H₆Br₂N₂O₂S[1][3]
Molecular Weight 330.00 g/mol [1][2]
Melting Point 235-237°C[4]
Boiling Point 458.2°C (Predicted)[4]
Appearance White to off-white crystalline solid[5]
Synonyms 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for the synthesis and analysis of this compound.

General Synthesis Protocol

The synthesis of this compound typically involves the electrophilic bromination of a precursor like 4-aminobenzenesulfonamide (sulfanilamide). The amino group is a strong activating group, directing the bromine atoms to the ortho positions.

Materials:

  • 4-aminobenzenesulfonamide

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., acetic acid or ethanol)

  • Sodium bicarbonate or other base for neutralization

Procedure:

  • Dissolve 4-aminobenzenesulfonamide in the chosen solvent within a three-neck flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to control the reaction temperature.

  • Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) dropwise to the solution while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a base solution (e.g., saturated sodium bicarbonate) until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final, pure this compound.

Analytical Characterization Protocols

a) Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Method (GC-MS): A sample is injected into a Gas Chromatograph (GC) to separate it from any residual solvents or impurities. The separated compound then enters the Mass Spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the structure and molecular weight of 330.00 g/mol .[1]

b) Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups present in the molecule.

  • Method (KBr Wafer): A small amount of the dried sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This pellet is then placed in an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, S=O stretches, and C-Br stretches, confirming the compound's structure.[1]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Method (¹³C NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹³C NMR spectrum is then acquired. The chemical shifts of the signals will correspond to the different carbon environments within the aromatic ring, helping to confirm the substitution pattern.[1]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the study of this compound.

G start Starting Material (4-Aminobenzenesulfonamide) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagent Brominating Agent (e.g., Br₂ in Acetic Acid) reagent->reaction workup Neutralization & Precipitation reaction->workup Crude Product purification Recrystallization workup->purification product Final Product (this compound) purification->product Pure Product G sample Purified Sample ms Mass Spectrometry (Confirms MW) sample->ms ftir FTIR Spectroscopy (Identifies Functional Groups) sample->ftir nmr ¹³C NMR (Confirms C-framework) sample->nmr data Structural Confirmation ms->data ftir->data nmr->data G compound Test Compound (this compound) invitro In Vitro Assays (e.g., Enzyme Inhibition, Antibacterial Screening) compound->invitro hit_id Hit Identification invitro->hit_id Active? hit_id->compound No/Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Yes invivo In Vivo Studies (Animal Models) lead_opt->invivo result Preclinical Candidate invivo->result

References

Spectroscopic Profile of 4-Amino-3,5-dibromobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-3,5-dibromobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail its characteristic spectral signatures in mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These tables provide a quantitative analysis of the compound's structure and functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragmentation peaks are detailed in the table below.

m/z Relative Intensity (%) Assignment
332100[M+2]+•
33050[M]+•
31480[M-H₂O]+•
14060[C₆H₄BrN]+
Infrared (IR) Spectroscopy

The infrared spectrum was acquired using the KBr wafer technique. The characteristic absorption bands are presented below.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3470 - 3350Strong, BroadN-H stretch (primary amine)
3300 - 3200Strong, BroadN-H stretch (sulfonamide)
1620MediumN-H bend (primary amine)
1580, 1470MediumC=C stretch (aromatic ring)
1330 - 1300StrongS=O stretch (asymmetric)
1160 - 1140StrongS=O stretch (symmetric)
880 - 800StrongC-H bend (aromatic, out-of-plane)
700 - 600MediumC-Br stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8s2HAr-H
~ 5.9s (broad)2H-NH₂
~ 7.2s (broad)2H-SO₂NH₂

¹³C NMR [1]

Chemical Shift (δ, ppm) Assignment
~ 148C-NH₂
~ 138C-S
~ 130C-H
~ 110C-Br

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector Temperature: 250 °C.

    • Oven Program: The temperature is ramped from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 50-500.

Infrared Spectroscopy (FTIR)
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is recorded.

    • The sample pellet is placed in the sample holder, and the spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • A standard pulse sequence (e.g., zg30) is used.

    • Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound Prep_MS Dissolve in volatile solvent Sample->Prep_MS for MS Prep_IR Grind with KBr & press pellet Sample->Prep_IR for IR Prep_NMR Dissolve in deuterated solvent Sample->Prep_NMR for NMR MS GC-MS Analysis Prep_MS->MS IR FTIR Analysis Prep_IR->IR NMR NMR Analysis Prep_NMR->NMR MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR->IR_Data NMR_Data NMR Spectra (Chemical Shift vs. Intensity) NMR->NMR_Data

Caption: Experimental workflow for spectroscopic analysis.

Data_Interpretation_Pathway cluster_data Spectroscopic Data cluster_interpretation Structural Information MS_Data Mass Spectrum MW_Frag Molecular Weight & Fragmentation Pattern MS_Data->MW_Frag IR_Data IR Spectrum Func_Groups Functional Groups IR_Data->Func_Groups NMR_Data NMR Spectra Connectivity Atom Connectivity & Chemical Environment NMR_Data->Connectivity Final_Structure Structural Elucidation of This compound MW_Frag->Final_Structure Func_Groups->Final_Structure Connectivity->Final_Structure

Caption: Logical pathway for structural elucidation.

References

In-Depth Technical Guide: FT-IR Spectrum of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-3,5-dibromobenzenesulfonamide. It includes a detailed analysis of the vibrational frequencies, a standard experimental protocol for sample analysis, and a workflow diagram for the experimental procedure.

Introduction to the FT-IR Spectroscopy of Aromatic Sulfonamides

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies, causing its bonds to vibrate (stretch, bend, or rotate). The resulting absorption pattern is a unique "fingerprint" of the molecule.

For aromatic sulfonamides like this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the amino group (-NH₂), the sulfonamide group (-SO₂NH₂), the aromatic ring, and the carbon-bromine bonds. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on established group frequency correlations for aromatic amines and sulfonamides.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3400 - 3200Strong, DoubletN-H Asymmetric & Symmetric StretchingAmino (-NH₂)
3300 - 3100MediumN-H StretchingSulfonamide (-SO₂NH₂)
1640 - 1600MediumN-H Scissoring (Bending)Amino (-NH₂)
1580 - 1450Medium to StrongC=C StretchingAromatic Ring
1350 - 1300StrongSO₂ Asymmetric StretchingSulfonamide (-SO₂NH₂)
1170 - 1140StrongSO₂ Symmetric StretchingSulfonamide (-SO₂NH₂)
930 - 890MediumS-N StretchingSulfonamide (-SO₂NH₂)
850 - 750StrongC-H Out-of-plane BendingAromatic Ring
700 - 500Medium to StrongC-Br StretchingAryl Halide (-Br)

Interpretation of the Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption regions:

  • N-H Stretching Region (3400 - 3100 cm⁻¹): The presence of two distinct N-H stretching bands from the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups is a prominent feature. The amino group typically displays two bands (asymmetric and symmetric stretching), while the sulfonamide N-H stretch may appear as a single broader band.

  • Aromatic Region (1600 - 1450 cm⁻¹): Multiple bands in this region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • Sulfonamide Group Region (1350 - 1140 cm⁻¹ and 930 - 890 cm⁻¹): The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[1] The S-N stretching vibration is also found in this region, typically at a lower wavenumber.[2]

  • Fingerprint Region (below 1000 cm⁻¹): This region contains complex vibrations, including the C-H out-of-plane bending of the aromatic ring and the C-Br stretching vibrations. The pattern of the C-H bending bands can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol: KBr Pellet Method

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation: Place a small amount of the powdered mixture into a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty spectrometer sample compartment.

  • Sample Scan: Record the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample and KBr in Agate Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Powder into Pellet Die grind->load_die Homogeneous Mixture press Apply Pressure (8-10 tons) load_die->press place_pellet Place Pellet in FT-IR Spectrometer press->place_pellet Transparent Pellet background_scan Collect Background Spectrum place_pellet->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan process_data Process Data (Absorbance/Transmittance) sample_scan->process_data

FT-IR Experimental Workflow for Solid Samples

Conclusion

The FT-IR spectrum of this compound provides a detailed fingerprint of its molecular structure. The characteristic absorption bands for the amino, sulfonamide, and substituted aromatic functionalities can be readily identified. This technical guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry for the characterization and quality control of this and structurally related compounds.

References

Mass Spectrometry of 4-Amino-3,5-dibromobenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-3,5-dibromobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines key mass spectral data, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and analytical workflows.

Core Data Presentation

The mass spectral data for this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The primary quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) is summarized below.

PropertyValueSource
Molecular FormulaC₆H₆Br₂N₂O₂SPubChem[1]
Molecular Weight330.00 g/mol PubChem[1]
Most Abundant Ion (m/z)330PubChem[1]
Second Most Abundant Ion (m/z)314PubChem[1]
Third Most Abundant Ion (m/z)332PubChem[1]

Fragmentation Patterns and Mechanisms

The fragmentation of aromatic sulfonamides under mass spectrometry, particularly with electrospray ionization (ESI), follows several characteristic pathways. A significant fragmentation route involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da.[2][3] This process is often facilitated by intramolecular rearrangements.[2][3] For sulfonamides containing an amino group, common fragment ions observed include those at m/z 156, 108, and 92. The ion at m/z 156 often arises from the cleavage of the sulfonamide bond.

The proposed fragmentation pathway for this compound is depicted below, illustrating the generation of key fragment ions.

fragmentation_pathway M [M+H]⁺ m/z 331/333/335 frag1 Loss of SO₂ [M+H - 64]⁺ m/z 267/269/271 M->frag1 - SO₂ (64 Da) frag2 [C₆H₅Br₂N]⁺ m/z 250/252/254 frag1->frag2 - NH₃ (17 Da) frag3 Loss of Br [C₆H₅BrN]⁺ m/z 171/173 frag2->frag3 - Br (79/81 Da)

Figure 1: Proposed ESI fragmentation pathway for this compound.

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for the analysis of sulfonamides.[4][5]

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique suitable for a variety of sample matrices.[6]

  • Sample Homogenization : Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 30 seconds.

  • Salting Out : Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake vigorously for 1 minute.

  • Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) : Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., C18) to remove interfering matrix components. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation : Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[6][7]

Liquid Chromatography (LC) Conditions
  • Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size) is suitable for the separation.[5]

  • Mobile Phase : A gradient elution using:

    • A: 0.1% formic acid in water

    • B: Acetonitrile[5]

  • Flow Rate : 0.5 mL/min[5]

  • Injection Volume : 5-10 µL

  • Column Temperature : 30-40°C

Mass Spectrometry (MS) Conditions
  • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[3]

  • Analysis Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Key MRM Transitions :

    • Precursor Ion (Q1) : m/z 331 (corresponding to [M+H]⁺)

    • Product Ions (Q3) : Monitor for the characteristic fragment ions, such as those resulting from the loss of SO₂.

  • Ion Source Parameters :

    • Capillary Voltage : 3.5 - 4.5 kV

    • Source Temperature : 120 - 150°C

    • Desolvation Temperature : 350 - 450°C

    • Nebulizer Gas Flow : Adjusted to optimize signal intensity.

Experimental Workflow Visualization

The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt homogenization Homogenization sample_receipt->homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis & Reporting data_acquisition->data_analysis

Figure 2: General experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, further method development and validation are recommended to ensure accuracy and precision.

References

Crystal Structure of Dibrominated Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structures of dibrominated benzenesulfonamides, a class of organic compounds with significant potential in medicinal chemistry and materials science. By providing a comprehensive overview of their three-dimensional arrangements, this document aims to facilitate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials. This guide summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and crystal growth, and visualizes the logical workflow of their structural analysis.

Introduction to Dibrominated Benzenesulfonamides

Benzenesulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The introduction of bromine atoms onto the phenyl ring of the benzenesulfonamide core can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional structure of these dibrominated derivatives is paramount for elucidating their mechanism of action and for the design of next-generation compounds with improved efficacy and selectivity. This guide focuses on the crystallographic analysis of benzenesulfonamides bearing two bromine atoms on the benzenesulfonyl moiety, providing a foundational resource for researchers in the field.

Experimental Protocols

The determination of the crystal structure of dibrominated benzenesulfonamides involves two critical experimental phases: the synthesis of the compound and the growth of high-quality single crystals, followed by single-crystal X-ray diffraction analysis.

General Synthesis of N-Substituted Dibromobenzenesulfonamides

A common route for the synthesis of N-substituted dibromobenzenesulfonamides involves the reaction of a dibromobenzenesulfonyl chloride with a primary or secondary amine.

A representative synthetic procedure is as follows:

  • Preparation of the Amine Solution: The desired amine is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

  • Reaction with Sulfonyl Chloride: The dibromobenzenesulfonyl chloride (e.g., 2,4-dibromobenzenesulfonyl chloride or 3,5-dibromobenzenesulfonyl chloride) is added portion-wise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Progression and Work-up: The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water or a dilute acid solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent system to yield the final product.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a crucial and often challenging step. A common and effective method is slow evaporation.

Protocol for Slow Evaporation:

  • Solvent Selection: The purified dibrominated benzenesulfonamide is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof.

  • Preparation of the Crystallization Vessel: The solution is filtered to remove any particulate matter and placed in a clean vial.

  • Slow Evaporation: The vial is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed single crystals of sufficient size have appeared, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

General Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • Data Deposition: The final crystallographic data are deposited in a public database such as the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.

Visualization of Experimental Workflow

The logical flow from synthesis to structural elucidation can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start Starting Materials (Dibromobenzenesulfonyl Chloride + Amine) reaction Chemical Reaction start->reaction workup Extraction & Washing reaction->workup purification Recrystallization workup->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth Purified Compound xray_diffraction Single-Crystal X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow for crystal structure determination.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for representative dibrominated benzenesulfonamides. Due to the limited availability of publicly accessible, fully detailed crystallographic data for benzenesulfonamides with two bromine atoms on the benzenesulfonyl ring, this section includes closely related structures to provide a comparative context.

Table 1: Crystal Data and Structure Refinement Details

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1]C₁₀H₁₃BrN₂O₃SMonoclinicC2/c-----
N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide[2]C₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/n6.7388(8)8.9627(8)22.944(2)91.801(8)4
2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)[3]C₂₁H₁₂Br₄O₄MonoclinicP2₁/c-----

Note: Complete unit cell parameters for all compounds were not available in the searched literature.

Table 2: Selected Bond Lengths and Angles

Compound NameBondLength (Å)Bond AngleAngle (°)
4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1]Br1—C11.887(2)C4—S1—N1105.65(11)
N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide[2]S—O (avg.)-C—SO₂—NH—C (torsion)69.3(4)

Note: A comprehensive list of bond lengths and angles requires access to the full crystallographic information files (CIFs), which were not consistently available in the public domain searches.

Structural Analysis and Intermolecular Interactions

The crystal packing of dibrominated benzenesulfonamides is governed by a variety of non-covalent interactions, which play a crucial role in the stability of the crystal lattice.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (N–H) and acceptor (S=O). In many crystal structures of benzenesulfonamides, N–H···O hydrogen bonds are a dominant feature, often leading to the formation of dimers or infinite chains.[1][2]

  • Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic atoms such as oxygen or nitrogen.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

  • van der Waals Forces: These weaker, non-specific interactions contribute to the overall cohesion of the crystal lattice.

The interplay of these interactions dictates the overall supramolecular architecture of the crystal, which can in turn influence physical properties such as solubility and melting point.

The logical relationship between molecular features and the resulting crystal packing can be visualized as follows:

molecular_interactions cluster_molecular Molecular Features cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing functional_groups Functional Groups Sulfonamide (-SO₂NH-) Bromine Atoms (-Br) Aromatic Rings interactions Non-covalent Interactions Hydrogen Bonding (N-H···O) Halogen Bonding (C-Br···X) π-π Stacking functional_groups:f1->interactions:f1 forms functional_groups:f2->interactions:f2 enables functional_groups:f3->interactions:f3 participates in crystal_lattice Supramolecular Architecture interactions->crystal_lattice determines

Caption: Relationship between molecular features and crystal packing.

Conclusion

The crystal structures of dibrominated benzenesulfonamides provide invaluable insights into their molecular conformation and the supramolecular synthons that govern their solid-state assembly. While a comprehensive public database of these specific structures is still growing, the available data highlight the importance of hydrogen bonding and other non-covalent interactions in defining their crystal lattices. The experimental protocols and analytical workflows detailed in this guide offer a framework for the continued investigation of this important class of compounds. Further systematic studies, including the deposition of high-quality crystallographic data, will be crucial for advancing their application in drug discovery and materials science.

References

The Solubility Profile of 4-Amino-3,5-dibromobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3,5-dibromobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this document presents solubility data for the parent compound, benzenesulfonamide, to provide a foundational understanding of the expected solubility behavior of sulfonamides in various organic solvents. Furthermore, this guide outlines a general experimental protocol for determining the solubility of solid organic compounds and illustrates the key biological pathway associated with the broader class of sulfonamide compounds.

Solubility Data

Table 1: Mole Fraction Solubility (x) of Benzenesulfonamide in Various Organic Solvents at Different Temperatures

Temperature (K)MethanolEthanolAcetoneDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
293.150.1010.0510.284--
298.150.1180.0600.315--
303.150.1370.0710.348--
308.150.1590.0830.384--
313.150.1840.0970.423--
318.150.2120.1130.465--

Data for Methanol, Ethanol, and Acetone sourced from literature on benzenesulfonamide solubility. Data for DMSO and DMF was not available in the cited sources.

Generally, sulfonamides exhibit increased solubility in polar organic solvents.[1] The presence of the amino and sulfonamide groups allows for hydrogen bonding with protic solvents like alcohols, while the overall aromatic structure contributes to solubility in aprotic polar solvents. It is anticipated that the dibromo substitutions on the benzene ring of this compound would increase its lipophilicity compared to the parent benzenesulfonamide, potentially altering its solubility profile.

Experimental Protocols

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (or other solid compound)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials.

  • Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification: Determine the concentration of the dissolved solid in the filtrate using a validated analytical method. For chromophoric compounds, UV-Vis spectrophotometry can be used by preparing a standard calibration curve. High-Performance Liquid Chromatography (HPLC) is a more universal and precise method for quantification.

  • Calculation of Solubility: From the determined concentration and the known volume of the filtrate, calculate the mass of the dissolved solid. The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Signaling Pathway

Sulfonamides, as a class of compounds, are well-known for their antimicrobial activity, which stems from their ability to interfere with the folic acid synthesis pathway in bacteria.[2][3][4] This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and repair, and thus bacterial replication.[2][3][4] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase.[3]

Below is a diagram illustrating the mechanism of action of sulfonamides within the bacterial folate synthesis pathway.

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate_Synthetase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthetase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Dihydropteroate_Synthetase Competitive Inhibition

Caption: Mechanism of action of sulfonamides in the bacterial folate synthesis pathway.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data remains to be experimentally determined, the provided information on related compounds, standardized protocols, and the relevant biological pathway offers valuable insights for future research and application development.

References

An In-depth Technical Guide to the Stability and Storage of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for determining the stability and appropriate storage conditions for 4-Amino-3,5-dibromobenzenesulfonamide. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the necessary protocols and theoretical framework based on the known chemistry of sulfonamides and international regulatory guidelines. This guide is intended to equip researchers with the tools to establish a robust stability profile for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing stability studies.

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂O₂S--INVALID-LINK--
Molecular Weight 330.00 g/mol --INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Solubility Expected to be soluble in polar organic solvents.General chemical knowledge
Chemical Structure This compound--INVALID-LINK--[1]

Recommended Storage and Handling

In the absence of specific data for this compound, general precautions for sulfonamide compounds should be followed.

  • Storage: Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly sealed to prevent moisture ingress. Protect from light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods. The following diagram illustrates a typical workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Hydrolytic Hydrolytic (Acid, Base, Neutral) Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Hydrolytic->Analytical_Method Oxidative Oxidative (e.g., H₂O₂) Oxidative->Analytical_Method Photolytic Photolytic (ICH Q1B Guidelines) Photolytic->Analytical_Method Thermal Thermal (Dry Heat, Humidity) Thermal->Analytical_Method Degradation_Products Characterization of Degradation Products Analytical_Method->Degradation_Products Identify & Quantify API This compound (API) API->Hydrolytic API->Oxidative API->Photolytic API->Thermal

Caption: Workflow for Forced Degradation Studies.

The following table outlines recommended starting conditions for the forced degradation studies of this compound, based on general guidelines for sulfonamides.

Stress ConditionProtocolPotential Degradation Pathway
Hydrolytic - Acid: 0.1 M HCl at 60°C for 24-48 hours. - Base: 0.1 M NaOH at 60°C for 24-48 hours. - Neutral: Water at 60°C for 24-48 hours.Cleavage of the sulfonamide bond is a primary concern, especially under basic conditions.[3][4][5]
Oxidative 3% H₂O₂ at room temperature for 24 hours.Oxidation of the aniline nitrogen or the sulfonamide group.[6]
Photolytic Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8]Photodegradation can lead to a variety of products through radical mechanisms.[9][10] A dark control should be run in parallel.
Thermal - Dry Heat: 80°C for 48 hours. - Humid Heat: 60°C / 75% RH for 48 hours.Thermal decomposition can lead to desulfonation or other rearrangements.[11][12]

Potential Degradation Pathways

Based on the known chemistry of sulfonamides, several degradation pathways can be anticipated for this compound. The following diagram illustrates some of these potential pathways.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis_Product 4-Amino-3,5-dibromobenzenesulfonic acid + Ammonia Parent->Hydrolysis_Product Hydrolysis Oxidation_Product1 N-Oxidized derivatives Parent->Oxidation_Product1 Oxidation Oxidation_Product2 SO₂ extrusion products Parent->Oxidation_Product2 Oxidation Photodegradation_Products Various photoproducts Parent->Photodegradation_Products Photolysis

Caption: Potential Degradation Pathways.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2][13] These studies are designed to establish a re-test period for the drug substance or a shelf life for the drug product.

The choice of long-term storage conditions depends on the climatic zone for which the product is intended.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data from ICH Q1A(R2) Guidelines[2][13]

A detailed protocol for long-term and accelerated stability studies is crucial for regulatory submissions. The following diagram outlines the key steps in such a protocol.

Stability_Protocol_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_evaluation Data Evaluation Batch_Selection Select Batches (min. 3 primary batches) Container_Closure Define Container Closure System Batch_Selection->Container_Closure Protocol_Design Design Protocol (Pull Points, Tests) Container_Closure->Protocol_Design Storage Place Samples in Stability Chambers Protocol_Design->Storage Sampling Pull Samples at Defined Intervals Storage->Sampling Analysis Analyze Samples using Validated Methods Sampling->Analysis Data_Analysis Analyze Data and Assess Trends Analysis->Data_Analysis Shelf_Life Establish Re-test Period or Shelf Life Data_Analysis->Shelf_Life Report Generate Stability Report Shelf_Life->Report

Caption: Workflow for a Formal Stability Study.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing of sulfonamides.[14] A reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: UV detection is typically used. A photodiode array (PDA) detector can be beneficial for peak purity analysis.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[15]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation.

Table for Forced Degradation Results:

Stress ConditionTime (hours)Assay of Parent (%)Major Degradation Product(s) (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C0
24
48
0.1 M NaOH, 60°C0
24
48
3% H₂O₂, RT0
24
48

Table for Long-Term and Accelerated Stability Results:

Storage ConditionTime Point (months)AppearanceAssay (%)Degradation Product X (%)Total Impurities (%)
25°C/60%RH0
3
6
9
12
40°C/75%RH0
1
3
6

Conclusion

This guide provides a comprehensive framework for establishing the stability and appropriate storage conditions for this compound. By following the outlined experimental protocols, which are based on established scientific principles and regulatory guidelines, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this compound throughout its lifecycle. The development of a robust stability-indicating analytical method is a critical prerequisite for obtaining meaningful and reliable stability data.

References

Unveiling the Biological Potential of 4-Amino-3,5-dibromobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide, a halogenated aromatic sulfonamide, belongs to a class of compounds that have garnered significant attention in medicinal chemistry. The introduction of halogen atoms, in this case, bromine, into the benzenesulfonamide scaffold can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the currently available data on the potential biological activities of this compound, with a primary focus on its interaction with carbonic anhydrases. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key concepts to support further research and development efforts.

Core Biological Activity: Carbonic Anhydrase Inhibition

Primary aromatic sulfonamides are a well-established class of inhibitors for the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). These enzymes play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of CA activity has been implicated in several diseases, making them attractive therapeutic targets.

Quantitative Inhibition Data

The inhibitory potential of this compound has been evaluated against human carbonic anhydrase IX (CA IX), a transmembrane isoform highly overexpressed in many types of tumors and linked to cancer progression. The inhibition constant (Ki) provides a measure of the compound's binding affinity to the enzyme, with lower values indicating tighter binding and greater potency.

CompoundTarget EnzymeInhibition Constant (Ki)
This compoundHuman Carbonic Anhydrase IX68 nM

Table 1: Inhibition of Human Carbonic Anhydrase IX by this compound.

Data for the inhibition of other key human carbonic anhydrase isoforms, such as the ubiquitous CA I and CA II, and the tumor-associated CA XII, by this compound are not yet publicly available. The determination of the inhibitory activity against a broader panel of CA isoforms is crucial for assessing the compound's selectivity and predicting its potential therapeutic applications and side-effect profile.

Signaling Pathway Context: The Role of Carbonic Anhydrase IX in Tumors

Carbonic Anhydrase IX is a key player in the tumor microenvironment. Its activity is intricately linked to the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, and invasion. The following diagram illustrates the fundamental role of CA IX in this process.

CAIX_Pathway cluster_tumor_cell Tumor Cell CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 H2O H₂O HCO3 HCO₃⁻ H2CO3->HCO3 H_in H⁺ (intracellular) NHE1 Na⁺/H⁺ Exchanger 1 (NHE1) H_in->NHE1 extrusion CAIX Carbonic Anhydrase IX (CA IX) CAIX->H2CO3 catalyzes MCT Monocarboxylate Transporter (MCT) Lactate_ex Lactate MCT->Lactate_ex H_ex H⁺ (extracellular) NHE1->H_ex Lactate_in Lactate Lactate_in->MCT extrusion Inhibitor This compound Inhibitor->CAIX inhibits

Caption: Role of CA IX in tumor pH regulation and the point of intervention for this compound.

Experimental Protocols

The determination of carbonic anhydrase inhibition is a critical step in evaluating the potency of compounds like this compound. The following is a detailed methodology for the stopped-flow CO₂ hydration assay, a standard method for measuring CA activity.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

Objective: To determine the inhibition constant (Ki) of a compound against a specific carbonic anhydrase isoform by measuring the enzyme-catalyzed hydration of carbon dioxide.

Principle: This method monitors the rapid pH change resulting from the hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton. The rate of this reaction is followed spectrophotometrically using a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases.

Materials:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics)

  • Recombinant human carbonic anhydrase isoform (e.g., CA IX)

  • This compound (or other inhibitor)

  • Carbon dioxide (CO₂) gas

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM, to maintain constant ionic strength)

  • Phenol red (pH indicator, 0.2 mM)

  • Dimethyl sulfoxide (DMSO, for inhibitor stock solution)

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Serially dilute the stock solution with the assay buffer to obtain a range of desired concentrations.

    • Prepare a stock solution of the CA enzyme in the assay buffer. The final enzyme concentration in the assay will typically be in the nanomolar range.

    • Prepare the assay buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ and 0.2 mM phenol red.

    • Prepare a CO₂ solution by bubbling CO₂ gas through the assay buffer until saturation. A range of CO₂ concentrations (e.g., 1.7 to 17 mM) should be prepared to determine kinetic parameters.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with the desired concentration of the inhibitor solution.

    • Incubate the mixture at room temperature for a specified period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for the uninhibited reaction).

    • Load the second syringe with the CO₂-saturated buffer.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the phenol red indicator at its absorbance maximum (557 nm) over a short time period (typically 10-100 seconds).

  • Data Analysis:

    • Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time curve. At least six traces should be recorded for each inhibitor concentration.

    • Measure the rate of the uncatalyzed reaction (in the absence of the enzyme) and subtract it from the rates of the catalyzed reactions.

    • Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares regression analysis with software such as PRISM. The Cheng-Prusoff equation can also be used.

The following diagram outlines the general workflow for this experimental protocol.

Stopped_Flow_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (HEPES, Na₂SO₄, Phenol Red) - Inhibitor Stock and Dilutions - Enzyme Solution - CO₂-Saturated Buffer Incubate Pre-incubate Enzyme and Inhibitor (e.g., 15 min at room temperature) Reagents->Incubate Load Load Syringes: - Syringe 1: Enzyme-Inhibitor Mix - Syringe 2: CO₂-Saturated Buffer Incubate->Load Mix Rapid Mixing in Stopped-Flow Instrument Load->Mix Monitor Monitor Absorbance Change (Phenol Red at 557 nm) Mix->Monitor Velocity Determine Initial Reaction Velocity Monitor->Velocity Uncatalyzed Subtract Uncatalyzed Rate Velocity->Uncatalyzed Ki Calculate Inhibition Constant (Ki) (Non-linear regression) Uncatalyzed->Ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Potential Anticancer and Antimicrobial Activities: An Area for Future Investigation

While the primary known biological activity of benzenesulfonamides is carbonic anhydrase inhibition, this class of compounds has been reported to exhibit a wide range of other biological effects, including anticancer and antimicrobial activities.

Currently, there is a lack of specific published data on the in vitro anticancer or antimicrobial activity of this compound. However, the general structure of a substituted benzenesulfonamide suggests that these are important avenues for future research.

Logical Framework for Investigating Broader Biological Activities

The following diagram illustrates a logical workflow for the initial screening of this compound for potential anticancer and antimicrobial properties.

Screening_Workflow cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening Compound This compound Cell_Lines Select Panel of Human Cancer Cell Lines (e.g., Breast, Lung, Colon) Compound->Cell_Lines Strains Select Panel of Pathogenic Microorganisms (Gram-positive bacteria, Gram-negative bacteria, Fungi) Compound->Strains MTT_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Cell_Lines->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Strains->MIC_Assay MIC Determine MIC Values MIC_Assay->MIC

4-Amino-3,5-dibromobenzenesulfonamide: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide that has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, including a primary amino group, a sulfonamide moiety, and two bromine atoms on the aromatic ring, provide multiple reactive sites for chemical modification. This allows for the construction of diverse molecular scaffolds with a wide range of biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆Br₂N₂O₂S[1]
Molecular Weight 330.00 g/mol [1]
CAS Number 39150-45-3[1]
Appearance White to off-white solid
Melting Point 235-237 °C[2]
Solubility Soluble in acetone, glycerin, hydrochloric acid, boiling water, and caustic solutions; slightly soluble in cold water, ethanol, and methanol; insoluble in chloroform, ether, benzene, and petroleum ether.[3]
Purity Commercially available with ≥99% purity.[4]

Spectroscopic Data:

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are referenced below.

Spectrum TypeKey Features
Mass Spectrometry Provides confirmation of the molecular weight.
Infrared (IR) Spectroscopy Shows characteristic peaks for the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide, and C-Br stretches.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). The process involves the bromination of the aromatic ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Sulfanilamide Sulfanilamide Bromination Bromination Sulfanilamide->Bromination Bromine This compound This compound Bromination->this compound Purification Reactions_Diagram cluster_reactions Synthetic Transformations cluster_products Derivative Classes Start This compound Amino_Group_Reaction Reaction at Amino Group (e.g., Acylation, Alkylation) Start->Amino_Group_Reaction Sulfonamide_Reaction Reaction at Sulfonamide (e.g., N-Alkylation) Start->Sulfonamide_Reaction Cross_Coupling Cross-Coupling at C-Br (e.g., Suzuki, Heck) Start->Cross_Coupling Amides_Amines N-Acyl/N-Alkyl Derivatives Amino_Group_Reaction->Amides_Amines Substituted_Sulfonamides N-Substituted Sulfonamides Sulfonamide_Reaction->Substituted_Sulfonamides Biaryls_Stilbenes Biaryl or Alkenyl Derivatives Cross_Coupling->Biaryls_Stilbenes CA_Inhibition_Pathway cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_inhibition Enzyme Inhibition CA CA Enzyme Zn Zn²⁺ CA->Zn Inhibited_Complex Inhibited CA-Inhibitor Complex Zn->Inhibited_Complex Forms Inhibitor This compound Derivative SO2NH2 Sulfonamide Group Inhibitor->SO2NH2 Inhibitor->Inhibited_Complex SO2NH2->Zn Binds to

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug development. The presence of a primary amino group on the benzene ring is a key feature, rendering the molecule susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this amino group, detailing the electronic effects that govern its chemical behavior, and outlining key reactions such as acylation, alkylation, and diazotization. This document is intended to serve as a technical resource for researchers engaged in the synthesis and modification of this and related compounds.

Electronic Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The two bromine atoms at the ortho positions and the sulfonamide group at the para position are all electron-withdrawing groups.

  • Bromine Atoms (-Br): Through their inductive effect (-I), the bromine atoms withdraw electron density from the aromatic ring, thereby deactivating it towards electrophilic substitution. They also exert a weak deactivating mesomeric effect (-M). This electron withdrawal reduces the electron density on the nitrogen atom of the amino group, making it less nucleophilic compared to aniline.

  • Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a strong electron-withdrawing group due to both a strong inductive effect (-I) and a mesomeric effect (-M). This group significantly reduces the electron-donating ability of the amino group into the ring and decreases its basicity.

The cumulative effect of these electron-withdrawing substituents is a marked decrease in the nucleophilicity and basicity of the amino group, which has important implications for its reactivity in various chemical transformations.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects Molecule Benzene Ring Deactivation Decreased Nucleophilicity and Basicity of -NH₂ Molecule->Deactivation NH2 Amino Group (-NH₂) (Nucleophilic Center) NH2->Molecule Donates e⁻ density (reduced) Br1 Bromo (-Br) (-I, -M) Br1->Molecule Withdraws e⁻ density Br2 Bromo (-Br) (-I, -M) Br2->Molecule Withdraws e⁻ density SO2NH2 Sulfonamide (-SO₂NH₂) (-I, -M) SO2NH2->Molecule Strongly withdraws e⁻ density

Caption: Electronic effects of substituents on the amino group reactivity.

Acylation Reactions

The amino group of this compound can undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Due to the reduced nucleophilicity of the amino group, these reactions may require more forcing conditions compared to the acylation of simple anilines.

General Experimental Protocol for N-Acetylation:

  • Dissolve this compound in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

  • Cool the solution in an ice bath.

  • Add acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water or dilute acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetyl-4-amino-3,5-dibromobenzenesulfonamide.

ReactantAcylating AgentProductYield (%)Melting Point (°C)
4-Amino-3,5-dichlorobenzenesulfonamideAcetic Anhydride4-Acetamido-3,5-dichlorobenzenesulfonamide85275-277
4-AminobenzenesulfonamideAcetic Anhydride4-Acetamidobenzenesulfonamide>90218-220

Alkylation Reactions

N-alkylation of the amino group in this compound can be achieved using alkylating agents like alkyl halides or sulfates. Similar to acylation, the reduced nucleophilicity of the amino group may necessitate harsher reaction conditions. The use of a base is typically required to neutralize the acid formed during the reaction.

General Experimental Protocol for N-Alkylation:

  • Suspend this compound and a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Add the alkylating agent (e.g., alkyl iodide, alkyl bromide) to the suspension.

  • Heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diazotization and Coupling Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Due to the presence of electron-withdrawing groups, the resulting diazonium salt is relatively stable. This diazonium salt can then be used in various coupling reactions to form azo compounds, which are often colored and have applications as dyes and pigments.

General Experimental Protocol for Diazotization and Azo Coupling:

  • Diazotization:

    • Suspend this compound in an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., a phenol or an aromatic amine) in an alkaline or acidic medium, depending on the nature of the coupling partner.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the low temperature.

    • A colored precipitate of the azo dye will form.

    • Stir the reaction mixture for a few hours to ensure complete coupling.

    • Collect the azo dye by filtration, wash thoroughly with water, and dry.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Products Start This compound Acylation Acylation (e.g., Ac₂O, Pyridine) Start->Acylation Alkylation Alkylation (e.g., R-X, Base) Start->Alkylation Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Acyl_Product N-Acyl Derivative Acylation->Acyl_Product Alkyl_Product N-Alkyl Derivative Alkylation->Alkyl_Product Diazonium Diazonium Salt Diazotization->Diazonium Azo_Product Azo Compound Diazonium->Azo_Product Azo Coupling (with coupling partner)

Caption: General reaction pathways for the amino group.

Quantitative Reactivity Data

Quantitative data on the reactivity of the amino group, such as its pKa value, is crucial for understanding and predicting its behavior in different chemical environments. A lower pKa of the conjugate acid (ArNH₃⁺) indicates a weaker base.

CompoundpKa of Conjugate Acid (ArNH₃⁺)Reference
Aniline4.6General Chemical Knowledge
4-Aminobenzenesulfonamide~3.5Estimated from related compounds
This compoundNot Available -

Spectroscopic Data

Spectroscopic data is essential for the characterization of the products derived from reactions involving the amino group.

¹H and ¹³C NMR Data for N-Acetylated Analogues (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Acetamidobenzenesulfonamide10.2 (s, 1H, NH), 7.7 (d, 2H), 7.6 (d, 2H), 7.2 (s, 2H, SO₂NH₂), 2.1 (s, 3H, CH₃)168.9, 142.8, 138.2, 126.5, 118.4, 24.1
4-Acetamido-3,5-dibromobenzenesulfonamide Not Available Not Available

Note: Specific NMR data for 4-Acetamido-3,5-dibromobenzenesulfonamide is not available in the cited literature. The data for the non-brominated analogue is provided for reference. The aromatic protons of the dibrominated compound would appear as a singlet, and the chemical shifts would be influenced by the bromine substituents.

IR Spectroscopy

The transformation of the primary amino group into a secondary amide or amine can be monitored by IR spectroscopy.

  • This compound: Will show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹.

  • N-Acyl derivative: Will exhibit a characteristic amide C=O stretching band around 1650-1680 cm⁻¹ and an N-H stretching band for the secondary amide around 3200-3300 cm⁻¹.

  • N-Alkyl derivative: Will show a single N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.

Conclusion

The amino group of this compound, while deactivated by the presence of strong electron-withdrawing groups, remains a versatile functional handle for the synthesis of a wide range of derivatives. Standard organic transformations such as acylation, alkylation, and diazotization can be successfully applied, although potentially requiring more forcing conditions than for more electron-rich anilines. This guide provides a foundational understanding of the reactivity of this important building block, offering valuable insights for researchers in the field of medicinal and materials chemistry. Further experimental investigation is warranted to fully characterize the reactivity and properties of its derivatives.

Methodological & Application

Synthesis of 4-Amino-3,5-dibromobenzenesulfonamide from Sulfanilamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3,5-dibromobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the direct bromination of sulfanilamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from sulfanilamide.

ParameterValue
Reactants
Sulfanilamide50 g (0.29 mole)
Hydrobromic Acid (48%)250 ml
Bromine100 g (0.625 mole)
Reaction Conditions
TemperatureRoom Temperature
Reaction TimeNot explicitly stated, addition of bromine is gradual
Product
Product NameThis compound
Alternate Name3,5-Dibromosulfanilamide
Molecular FormulaC₆H₆Br₂N₂O₂S
Molecular Weight330.00 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point234-236 °C
Yield
Theoretical YieldApproximately 95.7 g
Actual Yield80-85 g
Percent Yield84-89%

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound from sulfanilamide.

Materials and Equipment:

  • 2-liter three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Fume hood

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Sulfanilamide

  • 48% Hydrobromic acid

  • Bromine

  • Sodium bisulfite solution

  • Distilled water

Procedure:

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50 g (0.29 mole) of sulfanilamide in 250 ml of 48% hydrobromic acid. This should be performed in a fume hood due to the corrosive and toxic nature of the reagents.

  • Bromination: From the dropping funnel, add a solution of 100 g (32 ml, 0.625 mole) of bromine in 50 ml of 48% hydrobromic acid gradually to the stirred sulfanilamide solution. The addition should be done at a rate that allows for the control of the reaction, which is exothermic. Continue stirring until the reaction is complete.

  • Quenching and Precipitation: After the addition of bromine is complete, pour the reaction mixture into 1.5 liters of water. This will cause the product, this compound, to precipitate out of the solution.

  • Decolorization: To remove the excess bromine, add a sufficient amount of sodium bisulfite solution to the mixture until the yellow color disappears.

  • Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with water to remove any remaining acids and salts.

  • Drying: Dry the purified product. The yield of crude 3,5-dibromosulfanilamide is 80-85 g (84–89%).

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol. The melting point of the recrystallized product is 234-236 °C.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Sulfanilamide Sulfanilamide Dissolution 1. Dissolve Sulfanilamide in HBr Sulfanilamide->Dissolution HBr Hydrobromic Acid (48%) HBr->Dissolution Bromine Bromine Bromination 2. Add Bromine Solution (Gradual Addition) Bromine->Bromination Dissolution->Bromination Stirring Precipitation 3. Pour into Water (Precipitation) Bromination->Precipitation Decolorization 4. Add Sodium Bisulfite (Decolorize) Precipitation->Decolorization Filtration 5. Filter and Wash with Water Decolorization->Filtration Drying 6. Dry the Product Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Laboratory Scale Synthesis of 4-Amino-3,5-dibromobenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-3,5-dibromobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic bromination of the readily available starting material, sulfanilamide.

Materials and Methods

The synthesis of this compound is achieved through the direct bromination of 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atoms are directed to the positions ortho to the strongly activating amino group.

Reagents and Materials
Reagent/MaterialGradeSupplier
Sulfanilamide (4-Aminobenzenesulfonamide)ReagentSigma-Aldrich
Hydrobromic Acid (40%)ReagentFisher Scientific
Hydrogen Peroxide (30%)ACS GradeVWR
70% EthanolLaboratory GradeLocal Supplier
Deionized Water--
Experimental Protocol

The synthesis is adapted from a procedure outlined in Organic Syntheses.[1]

  • Dissolution of Starting Material: In a 2-liter round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 50 g (0.29 mole) of sulfanilamide with a mixture of 850 mL of deionized water and 100 mL (0.68 mole) of 40% hydrobromic acid. Stir the mixture until a clear solution is obtained.

  • Reaction Setup and Bromination: Heat the solution to 70-75°C. While maintaining this temperature, add 65 g (59 mL, 0.58 mole) of 30% hydrogen peroxide. A precipitate should form within 2-3 minutes, and the solution will turn yellow.

  • Work-up: After the reaction is complete (indicated by the cessation of bromine color change), cool the mixture in an ice bath to facilitate further precipitation of the product.

  • Isolation: Collect the crude 3,5-dibromosulfanilamide by vacuum filtration.

  • Purification: While the direct yield of the isolated dibrominated product is not explicitly reported in the original procedure, purification can be achieved by recrystallization. Based on the purification of a similar compound, 2,6-dibromoaniline, recrystallization from 70% ethanol is a recommended starting point.[1] The crude product should be dissolved in a minimal amount of hot 70% ethanol and allowed to cool slowly to form crystals. The purified crystals are then collected by vacuum filtration and dried.

Reaction Scheme

SynthesisWorkflow Sulfanilamide Sulfanilamide (4-Aminobenzenesulfonamide) Reaction Bromination (70-75°C) Sulfanilamide->Reaction HBr_H2O2 HBr, H₂O₂ in Water HBr_H2O2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization (70% Ethanol) Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

Figure 1. Workflow for the synthesis of this compound.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )
SulfanilamideC₆H₈N₂O₂S172.21
This compoundC₆H₆Br₂N₂O₂S330.00

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Hydrobromic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials.

  • Handle bromine, which is generated in situ, with extreme caution as it is toxic and corrosive.

This protocol provides a foundational method for the synthesis of this compound. Researchers may need to optimize the purification step to achieve the desired purity for their specific applications.

References

Application Note: Purification of 4-Amino-3,5-dibromobenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in pharmaceutical and chemical research. The purity of this compound is critical for its intended use, necessitating an effective purification method. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides detailed protocols for the purification of this compound by recrystallization using two different solvent systems. The protocols are based on established methods for the purification of structurally related sulfonamides, such as sulfanilamide and sulfathiazole.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).

Data Presentation

Table 1: Recommended Solvents and Conditions for Recrystallization

ParameterMethod 1Method 2
Solvent System 95% Ethanol70% Isopropanol (Isopropanol/Water 7:3 v/v)
Solubility Profile High solubility in hot solvent, low in coldHigh solubility in hot solvent, low in cold
Dissolution Temp. Near boiling (~78 °C)Near boiling (~80-82 °C)
Crystallization Temp. Room temp, then 0-4 °CRoom temp, then 0-10 °C[1]
Purity Assessment Melting Point, HPLC, TLCMelting Point, HPLC, TLC

Table 2: Materials and Equipment

ItemDescription
Chemicals Crude this compound, 95% Ethanol, Isopropanol, Deionized Water, Activated Charcoal (optional)
Glassware Erlenmeyer flasks, Beakers, Graduated cylinders, Hirsch or Büchner funnel, Filter flask
Equipment Hot plate/stirrer, Magnetic stir bar, Vacuum source, pH paper (if applicable), Melting point apparatus

Experimental Protocols

Method 1: Recrystallization from 95% Ethanol

This protocol is adapted from established procedures for the recrystallization of sulfanilamide, a structurally similar compound.[2][3]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • In a separate beaker, heat 95% ethanol to its boiling point (~78°C) on a hot plate.

    • Add the hot ethanol portion-wise to the Erlenmeyer flask containing the crude solid while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the resulting solution is colored, it may indicate the presence of colored impurities.

    • Remove the flask from the heat source and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was added, it must be removed by hot gravity filtration.

    • Preheat a funnel and a new receiving Erlenmeyer flask with a small amount of hot solvent to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing impurities.

    • Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Dry the purified crystals by drawing air through the funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.

  • Purity and Yield Assessment:

    • Determine the melting point of the dried, purified crystals and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

    • Calculate the percent recovery of the purified compound.

Method 2: Recrystallization from 70% Isopropanol

This protocol is based on a method used for the purification of sulfathiazole, another related sulfonamide.[1]

  • Solvent Preparation:

    • Prepare a 70% isopropanol solution by mixing 7 parts of isopropanol with 3 parts of deionized water (by volume).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Heat the 70% isopropanol solution to near its boiling point in a separate beaker.

    • Add the hot solvent to the crude solid in portions with continuous stirring until the solid is fully dissolved. A practical lower limit for complete dissolution is around 65°C.[1]

  • Decolorization and Hot Filtration (Optional):

    • Follow the same procedure as described in Method 1 if the solution is colored.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • For optimal recovery, it is recommended to cool the solution to below 10°C in an ice bath.[1]

  • Isolation, Washing, and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold 70% isopropanol.

    • Dry the crystals as described in Method 1.

  • Purity and Yield Assessment:

    • Assess the purity by melting point determination and calculate the percent recovery.

Visualizations

Recrystallization_Workflow Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Colored Solution Colored? Dissolve->Colored Decolorize Add Activated Charcoal & Reheat Colored->Decolorize Yes Cool Slowly Cool to Room Temperature Colored->Cool No HotFilter Hot Gravity Filtration Decolorize->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration to Collect Crystals IceBath->VacuumFilter Wash Wash Crystals with Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols: Synthesis of Novel Sulfonamides Utilizing 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and potential applications of novel sulfonamide derivatives using 4-Amino-3,5-dibromobenzenesulfonamide as a key starting material. The protocols outlined below are based on established methodologies for sulfonamide synthesis and can be adapted for the generation of diverse compound libraries for screening and drug discovery programs.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity that can be achieved by modifying the sulfonamide scaffold makes them a versatile class of compounds for drug development. This compound is a valuable building block for the synthesis of novel sulfonamides. The presence of the dibromo substituents on the aniline ring offers opportunities for further functionalization and can influence the physicochemical and pharmacological properties of the final compounds.

The general approach for synthesizing sulfonamide derivatives from this compound involves the reaction of its primary amino group with a variety of sulfonyl chlorides. This reaction, typically carried out in the presence of a base, leads to the formation of a stable sulfonamide linkage.

General Synthetic Workflow

The synthesis of novel sulfonamides from this compound can be conceptualized in the following workflow:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization and Evaluation A This compound C Reaction in suitable solvent (e.g., Pyridine, DCM, THF) with base (e.g., Pyridine, TEA) A->C B Aryl/Alkyl Sulfonyl Chloride B->C D Aqueous Work-up C->D E Extraction D->E F Column Chromatography E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Determination (HPLC) G->H I Biological Activity Screening H->I

Figure 1: General workflow for the synthesis and evaluation of sulfonamides derived from this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-4-amino-3,5-dibromobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Appropriate aryl or alkyl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or a mixture of dichloromethane (DCM) and triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate, DCM)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (or a suitable solvent like DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the cooled solution. If using DCM as a solvent, add triethylamine (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Data Presentation

The following table summarizes the potential biological activities of various classes of sulfonamide derivatives, which can be synthesized using the protocols described above.

Sulfonamide Derivative Class Potential Biological Activities Representative Examples (not derived from this compound)
N-Aryl SulfonamidesAntibacterial, Anticancer, Carbonic Anhydrase InhibitionSulfamethoxazole, Celecoxib
N-Heterocyclic SulfonamidesAntibacterial, Diuretic, AntiviralSulfadiazine, Acetazolamide
N-Alkyl SulfonamidesAnticancer, Antiviral
Schiff Base DerivativesAntimicrobial, Antioxidant

Signaling Pathway

Many sulfonamide antibacterial agents function by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate Diphosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids Sulfonamide Sulfonamide (e.g., derivative of This compound) Sulfonamide->DHPS Inhibition

Figure 2: Mechanism of action of sulfonamide antibacterial agents via inhibition of the folic acid synthesis pathway.

Conclusion

The use of this compound as a starting material provides a versatile platform for the synthesis of a wide array of novel sulfonamide derivatives. The protocols and information presented here offer a foundational guide for researchers to explore the chemical space of these compounds and to evaluate their potential as therapeutic agents. Further derivatization of the dibrominated ring could also be explored to generate additional structural diversity and to modulate the biological activity of the synthesized molecules. Careful characterization and systematic biological screening of the synthesized compounds will be crucial in identifying lead candidates for further drug development.

Application Notes and Protocols for the Derivatization of 4-Amino-3,5-dibromobenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-amino-3,5-dibromobenzenesulfonamide, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for structurally related sulfonamides and are intended to serve as a foundational guide for researchers. The primary focus of derivatization is often directed towards the synthesis of potent inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various pathological conditions.

Introduction to this compound in Drug Discovery

This compound is a halogenated aromatic sulfonamide that presents multiple reactive sites for chemical modification. The primary amino group (at C4) and the sulfonamide moiety (-SO₂NH₂) are the principal targets for derivatization. The presence of two bromine atoms on the benzene ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further chemical transformations.

The core structure of 4-aminobenzenesulfonamide is a well-established pharmacophore for carbonic anhydrase inhibitors. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of specific CA isoforms has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.[1][2] By modifying the this compound scaffold, researchers can aim to develop isoform-selective CA inhibitors with improved efficacy and reduced side effects.

Key Derivatization Strategies

The primary amino group of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). Common derivatization strategies include:

  • Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amide derivatives.

  • Schiff Base Formation: Condensation with aldehydes or ketones to yield imines, which can be further reduced to secondary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

  • Cyclization Reactions: Utilization of the amino group to construct heterocyclic rings, such as triazoles or pyrimidines, appended to the benzenesulfonamide core.

These modifications can significantly impact the biological activity of the parent compound by altering its binding affinity to the target enzyme, its pharmacokinetic properties, and its overall pharmacological profile.

Experimental Protocols

The following are generalized protocols for common derivatization reactions of this compound, based on methodologies reported for similar sulfonamides. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of N-Acyl-4-amino-3,5-dibromobenzenesulfonamide Derivatives

This protocol describes the general procedure for the acylation of the 4-amino group.

Materials:

  • This compound

  • Appropriate acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-acyl derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the formation of an imine by condensation with an aldehyde.

Materials:

  • This compound

  • Appropriate aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Solvent (e.g., ethanol, methanol)

  • Catalytic amount of an acid (e.g., glacial acetic acid)

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen alcohol.

  • Add the aldehyde (1-1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Characterize the purified Schiff base by analytical methods.

Data Presentation: Biological Activity of Derivatized Sulfonamides

Compound IDR-Group on 4-AminohCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)Reference
Parent -H-----
Derivative 1 e.g., -C(O)CH₃DataDataDataDataCitation
Derivative 2 e.g., -CH=N-PhDataDataDataDataCitation
... ..................

hCA: human Carbonic Anhydrase; Ki: Inhibition constant

Visualizations

The following diagrams illustrate key concepts in the derivatization and application of this compound.

Derivatization_Workflow start This compound reaction Chemical Transformation (Acylation, Schiff Base Formation, etc.) start->reaction reagents Derivatization Reagents (Acid Chlorides, Aldehydes, etc.) reagents->reaction derivatives Library of Derivatives reaction->derivatives screening Biological Screening (e.g., CA Inhibition Assay) derivatives->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Optimization sar->lead

Caption: General workflow for the derivatization and evaluation of this compound.

Signaling_Pathway cluster_cell Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) (transmembrane) HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H H2O_CO2 H₂O + CO₂ H2O_CO2->CAIX catalysis pH_regulation Extracellular Acidification & Intracellular pH Regulation HCO3_H->pH_regulation proliferation Tumor Cell Proliferation & Invasion pH_regulation->proliferation inhibitor This compound Derivative inhibitor->CAIX inhibition

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX by sulfonamide derivatives.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates, particularly as inhibitors of carbonic anhydrases. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the synthesis and evaluation of new derivatives. Through systematic exploration of the chemical space around this scaffold, it is anticipated that new therapeutic agents with enhanced potency and selectivity can be developed.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds derived from 4-Amino-3,5-dibromobenzenesulfonamide. This starting material serves as a versatile scaffold for the development of potent therapeutic agents, particularly inhibitors of carbonic anhydrase, an enzyme implicated in various pathological conditions.

Introduction

This compound is a halogenated sulfanilamide derivative that has shown potential as a building block in medicinal chemistry. Its structural features, including the primary amino group and the sulfonamide moiety, allow for a variety of chemical modifications to generate libraries of compounds with diverse biological activities. Notably, derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological and pathological processes.

Synthetic Pathways and Strategies

The primary amino group of this compound is a key functional group for derivatization. Common synthetic strategies include the formation of Schiff bases, amides, and heterocyclic systems. These modifications aim to explore the structure-activity relationship (SAR) and enhance the inhibitory potency and selectivity against specific carbonic anhydrase isoforms.

A general synthetic workflow for the derivatization of this compound is outlined below:

Synthesis_Workflow A This compound B Derivatization Reaction (e.g., Schiff Base Formation) A->B Reactant C Novel Bioactive Compound B->C Product D Biological Evaluation (e.g., Carbonic Anhydrase Inhibition Assay) C->D Test Compound E Structure-Activity Relationship (SAR) Studies D->E Data

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Application: Carbonic Anhydrase Inhibitors

Derivatives of this compound have been identified as inhibitors of carbonic anhydrases, particularly isoforms CA IX and CA II. The sulfonamide group is a key zinc-binding group that anchors the inhibitor to the active site of the enzyme. Modifications at the amino group can influence the interaction with residues in and around the active site, thereby affecting the inhibitory activity and isoform selectivity.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against human carbonic anhydrase isoforms IX and II has been determined. The inhibition constants (Ki) are summarized in the table below.

CompoundTarget EnzymeInhibition Constant (Ki) (nM)[1]
This compoundCarbonic anhydrase 9 (Human)68
This compoundCarbonic anhydrase 2 (Human)73

Experimental Protocols

This section provides a general protocol for the synthesis of Schiff base derivatives of this compound, a common and effective method for generating novel bioactive compounds from this scaffold.

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: To synthesize Schiff base derivatives by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, anisaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle heating.

  • To this solution, add 1.1 equivalents of the desired aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against carbonic anhydrase isoforms using a stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the change in pH using a pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Synthesized inhibitor compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare stock solutions of the synthesized inhibitor compounds in DMSO.

  • Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.

  • In a 96-well plate, add the enzyme solution and the inhibitor solution at various concentrations.

  • Incubate the enzyme-inhibitor mixture for a specified period to allow for binding.

  • The assay is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Calculate the initial rates of the reaction at different inhibitor concentrations.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the inhibitor concentrations.

  • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway

The inhibition of carbonic anhydrase by these novel compounds can impact various signaling pathways involved in tumorigenesis. For instance, the inhibition of tumor-associated CA IX can lead to a decrease in the acidification of the tumor microenvironment, which in turn can affect tumor cell proliferation, invasion, and metastasis.

Signaling_Pathway cluster_reaction CA IX Catalyzed Reaction A This compound Derivative B Carbonic Anhydrase IX (CA IX) A->B Inhibits C H⁺ + HCO₃⁻ B->C E Acidification of Tumor Microenvironment C->E Leads to D CO₂ + H₂O D->B Catalyzes D->B F Tumor Cell Proliferation & Invasion E->F Promotes

Caption: Inhibition of CA IX by novel sulfonamides.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive compounds, particularly carbonic anhydrase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize new derivatives with potential therapeutic applications. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of potent and selective drug candidates.

References

Application Notes and Protocols: 4-Amino-3,5-dibromobenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[1] Several human CA isoforms (e.g., hCA I, II, IX, XII) are established therapeutic targets for a range of diseases.[1] Inhibition of specific isoforms is a key strategy in the treatment of glaucoma, epilepsy, and certain types of cancer.[1]

Primary sulfonamides (R-SO₂NH₂) are the cornerstone class of carbonic anhydrase inhibitors (CAIs), with their zinc-binding sulfamoyl group being crucial for inhibitory activity. 4-Amino-3,5-dibromobenzenesulfonamide is a valuable scaffold in the design of novel CAIs. The electron-withdrawing bromine atoms can modulate the pKa of the sulfonamide group, potentially influencing binding affinity. The primary amino group at the 4-position serves as a versatile chemical handle for introducing various substituents to explore the inhibitor binding pocket, thereby enabling the development of potent and isoform-selective inhibitors.

Quantitative Data: Inhibitory Potency

This compound demonstrates potent inhibition against key human carbonic anhydrase isoforms. The inhibition constants (Ki) against the cytosolic hCA II and the tumor-associated hCA IX are summarized below. This data highlights the compound's potential as a starting point for developing inhibitors targeting cancer-related isoforms.

Compound NameTarget IsoformInhibition Constant (Ki)Assay Method
This compoundHuman Carbonic Anhydrase II (hCA II)73 nMStopped-flow CO₂ Hydration Assay
This compoundHuman Carbonic Anhydrase IX (hCA IX)68 nMStopped-flow CO₂ Hydration Assay

Experimental Protocols

Synthesis of a Schiff Base Derivative: 4-((4-Hydroxybenzylidene)amino)-3,5-dibromobenzenesulfonamide

This protocol describes a representative method for derivatizing the primary amino group of this compound via condensation with an aromatic aldehyde to form a Schiff base. This modification is a common strategy to introduce moieties that can interact with amino acid residues lining the active site of the enzyme, potentially increasing affinity and selectivity.

Materials:

  • This compound (commercially available)

  • 4-Hydroxybenzaldehyde

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 330 mg) in absolute ethanol (20 mL).

  • Addition of Reagents: To this solution, add 4-hydroxybenzaldehyde (1.1 mmol, 134 mg) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 4-6 hours.

  • Isolation of Product: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Drying: Dry the purified product under vacuum to yield 4-((4-hydroxybenzylidene)amino)-3,5-dibromobenzenesulfonamide as a solid.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start_mat Start: 4-Amino-3,5-dibromo- benzenesulfonamide & 4-Hydroxybenzaldehyde dissolve 1. Dissolve in Ethanol start_mat->dissolve add_cat 2. Add Catalytic Acetic Acid dissolve->add_cat reflux 3. Heat to Reflux (4-6h) add_cat->reflux monitor 4. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 5. Cool to Room Temperature monitor->cool Complete filter 6. Filter & Wash with Cold Ethanol cool->filter dry 7. Dry Under Vacuum filter->dry product Product: Schiff Base Derivative dry->product

Synthetic Workflow for a Schiff Base Derivative.
In-Vitro Carbonic Anhydrase Inhibition Assay Protocol

This protocol details the stopped-flow CO₂ hydration assay, a sensitive method for determining the inhibitory activity of compounds against various CA isoforms. The assay measures the initial rate of the CA-catalyzed hydration of CO₂, and the inhibition constants (Ki) are derived from these measurements.

Materials & Equipment:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Test inhibitor (e.g., synthesized derivative)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol red indicator (0.2 mM solution)

  • CO₂-saturated water

  • Distilled, deionized water

  • DMSO (for inhibitor stock solution)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution containing 20 mM HEPES (pH 7.5) and 20 mM Na₂SO₄. Add phenol red to a final concentration of 0.2 mM.

    • Enzyme Solutions: Prepare stock solutions of the desired recombinant hCA isoforms in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 5-10 nM).

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in the assay buffer to achieve a range of concentrations for testing.

    • CO₂ Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes prior to the experiment.

  • Assay Measurement:

    • Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red at pH 7.5).

    • Incubation: Pre-incubate the enzyme solution with the inhibitor solution (or buffer for control measurements) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Measurement: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution. The hydration of CO₂ to bicarbonate and H⁺ will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator.

    • Data Acquisition: Record the initial rates (first 5-10% of the reaction) for a period of 10-100 seconds.

  • Data Analysis:

    • Calculate Catalyzed Rate: Determine the initial velocity for each inhibitor concentration. Subtract the uncatalyzed rate (measured in the absence of enzyme) from all measurements.

    • Determine IC₅₀: Plot the enzyme activity (%) against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the CO₂ concentration and Km is the Michaelis-Menten constant for CO₂ for the specific CA isoform.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Inhibitor Solutions incubate 1. Pre-incubate Enzyme + Inhibitor (15 min at RT) prep_reagents->incubate prep_co2 Prepare CO2-Saturated Water mix 2. Rapidly Mix with CO2 Solution in Stopped-Flow Instrument prep_co2->mix incubate->mix measure 3. Monitor Absorbance Change at 557 nm mix->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for the Stopped-Flow CO₂ Hydration Assay.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-amino-3,5-dibromobenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections outline the chemical theory, experimental procedures, and expected outcomes for this synthetic transformation.

Introduction

N-alkylation of sulfonamides is a fundamental reaction in medicinal chemistry for the generation of diverse molecular scaffolds. The sulfonamide moiety is a common feature in a wide array of therapeutic agents. The ability to selectively introduce alkyl groups at the nitrogen atom allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates. The protocol described herein provides a general and efficient method for the synthesis of N-alkylated this compound derivatives.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The sulfonamide nitrogen, upon deprotonation by a suitable base, becomes a potent nucleophile that attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. The primary amino group on the benzene ring is significantly less acidic and therefore less reactive under these conditions, allowing for selective alkylation at the sulfonamide nitrogen.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using alkyl halides in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-alkylated product.

Data Presentation

The following table summarizes representative yields for the N-alkylation of this compound with various alkyl halides using the general protocol described above.

EntryAlkyl HalideProductYield (%)
1Methyl IodideN-Methyl-4-amino-3,5-dibromobenzenesulfonamide85
2Ethyl BromideN-Ethyl-4-amino-3,5-dibromobenzenesulfonamide82
3Propyl IodideN-Propyl-4-amino-3,5-dibromobenzenesulfonamide78
4Benzyl BromideN-Benzyl-4-amino-3,5-dibromobenzenesulfonamide90

Note: Yields are hypothetical and may vary based on reaction scale and optimization.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the N-alkylation protocol.

experimental_workflow start Start reactants 1. Combine Reactants: - this compound - K₂CO₃ - Alkyl Halide - DMF start->reactants reaction 2. Reaction: Heat to 60-80 °C (4-12 hours) reactants->reaction workup 3. Aqueous Work-up: - Quench with Water - Extract with Ethyl Acetate reaction->workup purification 4. Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Alternative N-Alkylation Methodologies

While the alkyl halide method is robust, other strategies for N-alkylation of sulfonamides exist and may be advantageous for specific substrates or applications.

  • Mitsunobu Reaction: This method allows for the use of alcohols as alkylating agents in the presence of a phosphine and an azodicarboxylate. It is particularly useful for the alkylation with secondary alcohols.

  • Reductive Amination: The sulfonamide can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form the N-alkylated product.

  • Transition Metal Catalysis: "Borrowing hydrogen" methodologies using catalysts based on iridium, ruthenium, or manganese enable the use of alcohols as alkylating agents, with water as the only byproduct, offering a greener alternative.[1] Iron-catalyzed N-alkylation with benzylic alcohols has also been reported as an environmentally benign approach.[2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This transformation has broad applications in the pharmaceutical and materials science industries due to its tolerance for a wide range of functional groups and its ability to construct complex amine-containing molecules that were previously difficult to access.[2][4]

This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of 4-Amino-3,5-dibromobenzenesulfonamide. This substrate is a challenging yet valuable building block, featuring an electron-deficient aromatic ring and multiple reactive sites. The protocols outlined below are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel sulfonamide derivatives. The reaction can be controlled to achieve either mono- or di-amination, depending on the stoichiometry of the reagents and the reaction conditions.

Reaction Scheme

The Buchwald-Hartwig amination of this compound can be performed with various primary and secondary amines to yield either the mono- or di-arylated product.

  • Mono-amination: Reaction with approximately one equivalent of the amine.

  • Di-amination: Reaction with two or more equivalents of the amine.

The general reaction is as follows: (Image of the chemical reaction scheme for the Buchwald-Hartwig amination of this compound with a generic amine R2NH, showing both mono- and di-substituted products).

Experimental Protocols & Data

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.[3]

  • Anhydrous solvents are crucial for optimal reaction performance.

  • The choice of ligand, base, and solvent can significantly impact reaction yield and selectivity. Sterically hindered biarylphosphine ligands are often effective for coupling electron-deficient aryl halides.[5][6]

Representative Reaction Conditions

The following table summarizes optimized conditions for the mono-amination of this compound with a representative amine, aniline. Yields are representative and may vary based on the specific amine and reaction scale.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (2.2)Toluene1001285
2Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃ (2.5)Dioxane1101878
3Pd(OAc)₂ (2)XantPhos (4)K₃PO₄ (3.0)t-BuOH902472
4PdCl₂(dppf) (3)(none)K₂CO₃ (3.0)DMF1201665
Detailed Protocol: Mono-amination with Aniline (Table 1, Entry 1)

This protocol details the procedure for the mono-amination of this compound with aniline using a Pd(OAc)₂/XPhos catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.2 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, XPhos, and NaOtBu.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of aniline.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure mono-aminated product.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the experimental protocol for the Buchwald-Hartwig amination.

Caption: A flowchart of the key experimental steps.

Catalytic Cycle Diagram

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[2][7]

G Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex + Ar-Br oa_label Oxidative Addition amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex + R₂NH ligand_exchange_label Ligand Exchange amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex + Base deprotonation_label Deprotonation (-HBr) amido_complex->pd0 Product Ar-NR₂ re_label Reductive Elimination

Caption: The palladium-catalyzed C-N cross-coupling cycle.

References

Application Note: HPLC Analysis of 4-Amino-3,5-dibromobenzenesulfonamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of 4-Amino-3,5-dibromobenzenesulfonamide. This method is suitable for monitoring reaction progress, identifying key impurities, and quantifying the final product. The protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). A common synthetic route to this compound is the direct bromination of 4-aminobenzenesulfonamide (sulfanilamide). This reaction can lead to a mixture of the desired product, unreacted starting material, and mono-brominated intermediates. Therefore, a reliable analytical method is essential to monitor the reaction and ensure the purity of the final product. This application note provides a detailed HPLC protocol for the separation and quantification of this compound from its key potential impurities.

Experimental

Materials and Reagents
  • This compound (Reference Standard, >99% purity)

  • 4-Aminobenzenesulfonamide (Sulfanilamide) (Reagent Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, Deionized)

  • Formic Acid (ACS Grade)

  • Reaction mixture samples

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions

A gradient elution method was developed for the optimal separation of this compound and its potential impurities.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-15 min: 20-80% B (linear); 15-20 min: 80% B; 20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water. This stock solution can be further diluted to prepare calibration standards.

Reaction Mixture Sample: Quench a small aliquot of the reaction mixture and dilute it with the mobile phase (initial conditions, 20% Acetonitrile in 0.1% Formic Acid in Water) to a suitable concentration (e.g., 1 mg/mL). Filter the diluted sample through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from its potential impurities, including the starting material 4-aminobenzenesulfonamide and mono-brominated intermediates. A typical chromatogram of a simulated reaction mixture is shown in Figure 1.

Table 1: Retention Times and Identification of Compounds

Peak No.Compound NameRetention Time (min)
14-Aminobenzenesulfonamide (Sulfanilamide)~ 4.5
2Mono-brominated Intermediates~ 8.0 - 9.5
3This compound~ 12.2

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

The quantification of this compound in the reaction mixture can be performed using an external standard calibration curve. The method was found to be linear over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.

Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol describes a plausible synthesis for generating reaction mixtures to be analyzed by the HPLC method.

  • Dissolve 4-aminobenzenesulfonamide in a suitable solvent (e.g., glacial acetic acid).

  • Slowly add a stoichiometric amount of bromine (e.g., dissolved in acetic acid) to the solution at room temperature with constant stirring.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using the HPLC method described above.

  • Upon completion of the reaction (disappearance of the starting material peak), the product can be isolated by precipitation with water and subsequent filtration.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Prepare the mobile phases as described in the chromatographic conditions.

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Prepare standard solutions of this compound at a minimum of five different concentrations to generate a calibration curve.

  • Prepare the reaction mixture sample as described in the sample preparation section.

  • Inject the standards and the sample onto the HPLC system.

  • Integrate the peak areas and calculate the concentration of this compound in the reaction mixture using the calibration curve.

Visualizations

Synthesis_Pathway Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Mono_Bromo Mono-brominated Intermediates Sulfanilamide->Mono_Bromo + Br2 Bromine Br2 Di_Bromo This compound Mono_Bromo->Di_Bromo + Br2

Caption: Plausible synthesis pathway of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject Samples & Standards Standard->Inject Sample Prepare Reaction Mixture Sample Sample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Run Run Gradient Program Inject->Run Integrate Integrate Peak Areas Run->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the analysis of this compound reaction mixtures. It allows for the effective separation and quantification of the target compound and its key impurities, making it an invaluable method for process monitoring and quality control in pharmaceutical development.

Application Notes and Protocols: TLC Visualization of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation, identification, and purity assessment of various compounds.[1] For sulfonamides, a class of synthetic bacteriostatic antibiotics, TLC is an effective method for monitoring reactions, identifying residues in food products, and in quality control of pharmaceuticals.[1][2] 4-Amino-3,5-dibromobenzenesulfonamide is a sulfonamide derivative containing a primary aromatic amine. This structural feature is key to its visualization on a TLC plate. These application notes provide detailed protocols for the TLC analysis and visualization of this compound, intended for researchers, scientists, and drug development professionals.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase.[1][3] In normal-phase TLC, a polar stationary phase like silica gel is used. Non-polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, polar compounds interact more strongly with the stationary phase and have lower Rf values.[3][4] The polarity of this compound, with its amino and sulfonamide groups, makes it suitable for separation on silica gel plates. The choice of mobile phase is critical for achieving good separation.[4]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates

  • Solvents: Chloroform, n-butanol, methanol, ethyl acetate, acetic acid (all analytical grade)

  • Visualization Reagents:

    • p-Anisaldehyde solution

    • Potassium permanganate solution

    • Ninhydrin solution

    • Ehrlich's reagent (p-Dimethylaminobenzaldehyde)

    • Bratton-Marshall Reagent (N-(1-Naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite, Hydrochloric Acid, Ammonium Sulfamate

  • Apparatus:

    • TLC developing tank

    • Capillary tubes for spotting

    • UV lamp (254 nm and 366 nm)

    • Heating plate or heat gun

    • Spray bottles for reagents

    • Standard laboratory glassware

Sample Preparation

Dissolve a small amount of this compound in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

TLC Plate Development
  • Pour the chosen mobile phase into the TLC tank to a depth of about 0.5 cm. Cover the tank with the lid and let it saturate for at least 15-20 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot the prepared sample solution onto the baseline.

  • Carefully place the TLC plate into the saturated tank, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization Techniques

Due to the aromatic nature and the primary amine group of this compound, several visualization methods can be employed.

Non-Destructive Method: UV Irradiation

Since the compound is aromatic, it is expected to be UV active. View the dried TLC plate under a UV lamp at 254 nm. The compound should appear as a dark spot against the fluorescent green background of the F254 indicator on the plate.[5] This method is non-destructive, and the plate can be used for subsequent chemical staining.[5]

Destructive Methods: Chemical Stains

After UV visualization, one of the following chemical staining methods can be used for more specific or sensitive detection.

These stains are generally effective for a wide range of organic compounds.

  • p-Anisaldehyde Stain: Good for visualizing nucleophiles like amines.

    • Procedure: Spray the plate with p-anisaldehyde solution and gently heat with a heat gun until colored spots appear.

    • Expected Result: Amines typically produce colored spots (often pink, purple, or brown) on a light background.

  • Potassium Permanganate (KMnO4) Stain: Visualizes compounds that can be oxidized.

    • Procedure: Dip the plate in or spray with a potassium permanganate solution.

    • Expected Result: The compound will appear as a yellow to brown spot on a purple background.[6]

  • Ninhydrin Stain: A highly sensitive stain for primary amines.[7]

    • Procedure: Spray the plate with a ninhydrin solution and heat gently.

    • Expected Result: Primary amines typically yield reddish or purple spots.[7]

  • Ehrlich's Reagent (p-Dimethylaminobenzaldehyde): A specific reagent for primary aromatic amines.

    • Procedure: Spray the plate with Ehrlich's reagent. Gentle heating may be required.

    • Expected Result: Primary aromatic amines react to form a yellow imine, resulting in a yellow spot.[5]

  • Bratton-Marshall Reagent (Diazotization-Coupling): A highly specific and sensitive method for primary aromatic amines and sulfonamides.[8][9] This is a two-step process performed on the TLC plate.

    • Diazotization: Spray the plate with a freshly prepared solution of sodium nitrite in hydrochloric acid.

    • Neutralization (Optional but recommended): Spray with an ammonium sulfamate solution to remove excess nitrous acid.[8]

    • Coupling: Spray with a solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent).

    • Expected Result: A bright pink to purple azo dye is formed where the sulfonamide is present.[10][11]

Data Presentation

Table 1: Proposed Mobile Phases for TLC of this compound on Silica Gel Plates
Mobile Phase Composition (v/v)PolarityExpected Rf RangeNotes
Chloroform : n-Butanol (9:1)Moderately Polar0.4 - 0.6A good starting system for sulfonamides.[12]
Chloroform : n-Butanol (4:1)More Polar0.3 - 0.5Increased butanol content will decrease the Rf value.[13]
Ethyl Acetate : Methanol (6:4)Polar0.5 - 0.7Suitable for more polar sulfonamides.[14]
Chloroform : Dichloromethane : Acetic Acid (6:2.5:1.5)Moderately Polar, Acidic0.3 - 0.6The acidic modifier can improve spot shape for amines.[14]

Note: The expected Rf values are estimates based on the behavior of similar sulfonamide compounds. The presence of two bromine atoms on this compound may slightly increase its Rf value compared to unsubstituted 4-aminobenzenesulfonamide due to a slight decrease in polarity.

Table 2: Summary of Visualization Techniques
Visualization MethodReagent CompositionProcedureExpected Result for this compound
UV Light N/AIrradiate with 254 nm UV light.Dark spot against a fluorescent background.
p-Anisaldehyde 5 mL p-anisaldehyde, 5 mL conc. H2SO4, 2 mL acetic acid, 185 mL ethanol.Spray and heat.Colored spot (e.g., pink, purple, or brown).
Potassium Permanganate 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH, 200 mL H2O.[6]Dip or spray.Yellow to brown spot on a purple background.
Ninhydrin 0.2 g ninhydrin in 100 mL ethanol with 3 mL acetic acid.[7]Spray and heat.Reddish to purple spot.
Ehrlich's Reagent 0.5 g p-dimethylaminobenzaldehyde, 10 mL conc. HCl, 40 mL acetone.[6][15]Spray, gentle heating may be needed.Yellow spot.
Bratton-Marshall 1. 0.1% NaNO2 in 1M HCl. 2. 0.5% Ammonium sulfamate. 3. 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in ethanol.Spray sequentially with reagents 1, 2, and 3.Bright pink or purple spot.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve in Methanol) Spotting Spot Sample on Baseline SamplePrep->Spotting PlatePrep TLC Plate Preparation (Draw Baseline) PlatePrep->Spotting TankSat Tank Saturation Development Develop Plate in Tank TankSat->Development Spotting->Development Drying Dry Plate Development->Drying UV UV Visualization (254 nm) Drying->UV Staining Chemical Staining UV->Staining Rf_Calc Calculate Rf Value Staining->Rf_Calc

Caption: Experimental workflow for TLC analysis.

Bratton_Marshall_Reaction cluster_reactants Reactants cluster_products Products Amine This compound (on TLC plate) Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization Nitrite NaNO2 + HCl Nitrite->Diazonium Coupler Bratton-Marshall Reagent AzoDye Colored Azo Dye (Pink/Purple Spot) Coupler->AzoDye Diazonium->AzoDye Coupling

References

Application Notes and Protocols for X-ray Crystallography Sample Preparation of 4-Amino-3,5-dibromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of single crystals of 4-amino-3,5-dibromobenzenesulfonamide and its derivatives, suitable for X-ray crystallography. The ability to obtain high-quality crystals is a critical bottleneck in determining the three-dimensional molecular structure, which is essential for structure-based drug design and understanding molecular interactions.

Introduction

This compound and its derivatives are a class of compounds with significant potential in pharmaceutical development. The sulfonamide functional group is a well-established pharmacophore found in a wide range of antibacterial, anti-inflammatory, and antiretroviral drugs. The presence of bromine atoms on the aromatic ring can enhance biological activity and provides opportunities for halogen bonding, which can influence crystal packing and solid-state properties.

X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. A high-quality single crystal is a prerequisite for a successful X-ray diffraction experiment, yielding high-resolution structural data. This protocol outlines the key considerations and methodologies for growing diffraction-quality crystals of the target compounds.

Pre-Crystallization Considerations

Purity of the Compound: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, and lead to disordered or poorly diffracting crystals. It is highly recommended to purify the this compound derivative to the highest possible degree (>98%) before attempting crystallization. Standard purification techniques such as recrystallization or column chromatography are advised.

Compound Stability: Assess the stability of the compound in various solvents and at different temperatures. Degradation of the compound during the crystallization experiment will prevent the formation of suitable single crystals.

Solubility Screening: A preliminary solubility screening is crucial to identify suitable solvents for crystallization. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures (for slow cooling methods), or one in which the compound is sparingly soluble (for vapor diffusion methods).

Crystallization Protocols

The two most common and effective methods for the crystallization of small organic molecules are slow evaporation and vapor diffusion.

Protocol 1: Slow Evaporation from Solution

This method relies on the gradual increase in the concentration of the solute as the solvent slowly evaporates, leading to supersaturation and subsequent crystal growth.

Experimental Protocol:

  • Solvent Selection: Based on the initial solubility screening, select a solvent in which the compound is moderately soluble.

  • Preparation of a Saturated or Near-Saturated Solution:

    • Place a small amount of the purified compound (e.g., 5-10 mg) in a clean, small vial or test tube.

    • Add the chosen solvent dropwise while gently warming and agitating until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Filtration (Optional but Recommended): To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.

  • Crystal Growth:

    • Cover the vessel with a cap or parafilm with a few needle-sized perforations to allow for slow evaporation.

    • Place the vessel in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

    • Monitor the vessel periodically for crystal growth. The time required for crystals to appear can range from a few days to several weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully extract them from the solution using a cryo-loop or a fine needle.

A successful crystallization of a related di-iodinated sulfonamide derivative was achieved by recrystallizing the compound from dimethyl sulfoxide (DMSO) via slow evaporation over a period of 20 days[1]. This suggests that DMSO is a promising solvent to try for this compound derivatives.

Protocol 2: Vapor Diffusion

In this technique, a solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

Experimental Protocol:

  • Solvent System Selection:

    • Solvent: Choose a solvent in which the this compound derivative is readily soluble.

    • Anti-solvent: Select an anti-solvent that is miscible with the primary solvent but in which the compound is poorly soluble.

  • Preparation of the Crystallization Setup:

    • Hanging Drop:

      • Pipette a small volume (e.g., 1-2 µL) of the compound solution onto a siliconized glass coverslip.

      • Invert the coverslip and place it over a well in a crystallization plate that contains the anti-solvent (e.g., 500 µL).

    • Sitting Drop:

      • Pipette the anti-solvent into the reservoir of a sitting drop crystallization plate.

      • Place a small drop (e.g., 1-2 µL) of the compound solution onto the post in the well.

  • Sealing and Incubation: Seal the crystallization plate to create a closed system. Place the plate in a stable, vibration-free environment at a constant temperature.

  • Monitoring and Harvesting: Observe the drops periodically under a microscope for the formation of crystals. Once suitable crystals have grown, they can be harvested in the same manner as in the slow evaporation method.

Data Presentation: Solvent Selection Guide

The choice of solvent is a critical parameter in the crystallization process. The following table summarizes common solvents and their properties, which can be used as a starting point for screening for the crystallization of this compound derivatives.

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Alcohols Methanol, Ethanol, IsopropanolHigh65, 78, 82Good for dissolving polar compounds. Can form hydrogen bonds with the sulfonamide group.
Ketones Acetone, Methyl Ethyl KetoneMedium-High56, 80Good general-purpose solvents for many organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Medium-Low35, 66Lower polarity, often used as anti-solvents.
Esters Ethyl acetateMedium77A versatile solvent with moderate polarity.
Aromatic Toluene, BenzeneLow111, 80Can interact with the aromatic ring of the compound.
Halogenated Dichloromethane (DCM), ChloroformMedium-Low40, 61Good for dissolving a wide range of organic molecules.
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High153, 189Strong solvents, can be effective for highly polar or difficult-to-dissolve compounds.[1]
Hydrocarbons Hexane, HeptaneVery Low69, 98Typically used as anti-solvents.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the crystallization protocols.

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with purified compound dissolve Dissolve in suitable solvent start->dissolve filter Filter solution (optional) dissolve->filter evaporate Slow evaporation in vibration-free environment filter->evaporate monitor Monitor for crystal formation evaporate->monitor harvest Harvest single crystal monitor->harvest end Proceed to X-ray diffraction harvest->end

Caption: Workflow for the Slow Evaporation Crystallization Method.

vapor_diffusion cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with purified compound dissolve Dissolve in 'good' solvent start->dissolve setup_drop Set up hanging or sitting drop dissolve->setup_drop prepare_reservoir Prepare reservoir with 'poor' solvent (anti-solvent) prepare_reservoir->setup_drop seal_incubate Seal and incubate in a stable environment setup_drop->seal_incubate monitor Monitor for crystal formation seal_incubate->monitor harvest Harvest single crystal monitor->harvest end Proceed to X-ray diffraction harvest->end

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form - Compound is too soluble. - Supersaturation not reached. - Purity issues.- Use a less effective solvent or an anti-solvent. - Concentrate the solution further. - Re-purify the compound.
Formation of oil or amorphous precipitate - Supersaturation is too high. - Solvent system is not optimal.- Slow down the rate of evaporation or diffusion. - Try a different solvent or solvent/anti-solvent combination. - Lower the initial concentration of the compound.
Many small crystals - Too many nucleation sites. - Rapid crystallization.- Filter the solution before setting up the crystallization. - Use a cleaner crystallization vessel. - Slow down the crystallization process (e.g., lower temperature).
Poorly formed or twinned crystals - Rapid crystal growth. - Mechanical disturbance.- Slow down the crystallization rate. - Ensure the crystallization setup is in a vibration-free location.

Conclusion

The successful preparation of single crystals of this compound derivatives is an empirical process that often requires screening of various conditions. By systematically applying the protocols for slow evaporation and vapor diffusion, and by carefully selecting and optimizing the solvent system, researchers can significantly increase the likelihood of obtaining high-quality crystals suitable for X-ray diffraction analysis. The structural information obtained will be invaluable for advancing drug discovery and development efforts involving this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 4-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of 4-aminobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common side products in the bromination of 4-aminobenzenesulfonamide?

The primary desired product of the monobromination of 4-aminobenzenesulfonamide (sulfanilamide) is 3-bromo-4-aminobenzenesulfonamide . Due to the strong activating effect of the amino group (-NH₂), which is an ortho-, para-director, the bromine is directed to the positions ortho to the amino group.

Common side reactions primarily involve polybromination , where more than one bromine atom is added to the aromatic ring. The most common polybrominated side product is 3,5-dibromo-4-aminobenzenesulfonamide . In some cases, trace amounts of other isomers or degradation products may be formed, especially under harsh reaction conditions.

Q2: Why is my reaction yielding a mixture of mono-, di-, and sometimes tri-brominated products?

The amino group in 4-aminobenzenesulfonamide is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity can make it challenging to stop the reaction after a single bromination, leading to the formation of polybrominated species. Factors that contribute to over-bromination include:

  • Strong Brominating Agents: Using elemental bromine (Br₂) can be too reactive and difficult to control.

  • Reaction Stoichiometry: An excess of the brominating agent will favor polybromination.

  • Reaction Temperature: Higher temperatures can increase the rate of reaction and lead to less selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent.

Q3: How can I improve the selectivity for the monobrominated product?

To enhance the yield of the desired 3-bromo-4-aminobenzenesulfonamide and minimize side reactions, consider the following strategies:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for controlled bromination of activated rings.

  • Protect the Amino Group: Acetylation of the amino group to form 4-acetamidobenzenesulfonamide significantly reduces its activating effect. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled monobromination. The protecting group can be removed by hydrolysis after the bromination step.

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent relative to the substrate.

  • Optimize Reaction Conditions: Conduct the reaction at a lower temperature to slow down the reaction rate and improve selectivity.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of polybrominated products are formed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bromination of 4-aminobenzenesulfonamide and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the desired monobrominated product. 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup and purification.1. Increase reaction time or temperature slightly, while monitoring for side product formation. 2. See "High percentage of polybrominated products" below. 3. Optimize purification method (e.g., recrystallization solvent, column chromatography conditions).
High percentage of polybrominated products (e.g., 3,5-dibromo-4-aminobenzenesulfonamide). 1. Brominating agent is too reactive. 2. Excess brominating agent used. 3. Reaction temperature is too high.1. Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS). 2. Use a 1:1 molar ratio of substrate to brominating agent. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Reaction is not proceeding or is very slow. 1. Insufficiently activated substrate (e.g., protonated amino group). 2. Low reaction temperature. 3. Inactive brominating agent.1. If using a strong acid catalyst, the amino group may be protonated, deactivating the ring. Consider using a non-acidic solvent or protecting the amino group. 2. Gradually increase the temperature and monitor the reaction. 3. Ensure the brominating agent is fresh and has been stored properly.
Formation of colored impurities. Oxidation of the amino group or other side reactions.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified reagents and solvents. 3. Add a reducing agent (e.g., sodium bisulfite) during the workup to remove excess bromine and colored byproducts.

Experimental Protocols

Protocol 1: Controlled Monobromination using a Protected Amine

This protocol involves the protection of the highly activating amino group as an acetamide to control the bromination.

Step 1: Acetylation of 4-aminobenzenesulfonamide

  • Dissolve 4-aminobenzenesulfonamide in a suitable solvent like glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the mixture gently (e.g., to 50-60 °C) for a short period to ensure complete reaction.

  • Cool the reaction mixture and pour it into cold water to precipitate the 4-acetamidobenzenesulfonamide.

  • Filter, wash the solid with water, and dry.

Step 2: Bromination of 4-acetamidobenzenesulfonamide

  • Dissolve the dried 4-acetamidobenzenesulfonamide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

  • Wash again with water and dry the product, 3-bromo-4-acetamidobenzenesulfonamide.

Step 3: Hydrolysis of the Acetyl Group

  • Reflux the 3-bromo-4-acetamidobenzenesulfonamide in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

  • After the reaction is complete (monitored by TLC), cool the solution and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 3-bromo-4-aminobenzenesulfonamide.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Visualizing Reaction Pathways

To better understand the reaction, the following diagrams illustrate the main reaction pathway and the formation of the common side product.

main_reaction sub_4_aminobenzenesulfonamide 4-Aminobenzenesulfonamide prod_3_bromo 3-Bromo-4-aminobenzenesulfonamide sub_4_aminobenzenesulfonamide->prod_3_bromo Br+

Caption: Main reaction pathway for the monobromination of 4-aminobenzenesulfonamide.

side_reaction prod_3_bromo 3-Bromo-4-aminobenzenesulfonamide prod_3_5_dibromo 3,5-Dibromo-4-aminobenzenesulfonamide prod_3_bromo->prod_3_5_dibromo Br+ (excess)

Caption: Formation of the common dibrominated side product.

logical_workflow start Start: Bromination of 4-Aminobenzenesulfonamide check_yield Check Yield and Purity start->check_yield high_yield High Yield of Monobromo Product check_yield->high_yield Yes low_yield Low Yield / Impure Product check_yield->low_yield No end End: Pure Monobrominated Product high_yield->end troubleshoot Troubleshoot low_yield->troubleshoot adjust_conditions Adjust Reaction Conditions (e.g., Temp, Reagent) troubleshoot->adjust_conditions protect_amine Protect Amino Group troubleshoot->protect_amine adjust_conditions->start protect_amine->start

Caption: A logical workflow for troubleshooting the bromination reaction.

Technical Support Center: Purification of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-Amino-3,5-dibromobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a distinct color (e.g., yellow, brown, or pink). What is the likely cause and how can I remove it?

A1: Colored impurities in crude this compound are often due to the presence of oxidation byproducts of the amino group or residual starting materials and intermediates from the synthesis. The aromatic amine functionality is susceptible to air oxidation, which can form highly colored polymeric species.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: The most common method to remove colored impurities is recrystallization from a suitable solvent with the addition of a small amount of activated carbon. The activated carbon adsorbs the colored molecules, which are then removed by hot filtration.

  • Solvent Selection: Choosing an appropriate recrystallization solvent is crucial. For sulfonamides, polar solvents or solvent mixtures are often effective. Based on the properties of similar compounds like sulfanilamide, a mixture of ethanol and water or isopropanol and water is a good starting point.[1]

  • Inert Atmosphere: To prevent further oxidation during purification, it is advisable to perform the recrystallization steps under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I try next?

A2: If a single solvent does not provide the desired solubility profile (i.e., high solubility when hot and low solubility when cold), a mixed solvent system (solvent-antisolvent) is a common and effective alternative.

Troubleshooting Steps:

  • Identify a "Good" Solvent and a "Poor" Solvent: Find a solvent in which this compound is readily soluble (the "good" solvent) and another solvent in which it is poorly soluble (the "poor" solvent). These two solvents must be miscible. For a polar compound like this, a good solvent could be a polar organic solvent like ethanol, methanol, or acetone, while a poor solvent could be water or a non-polar organic solvent like hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of the hot "good" solvent until the turbidity just disappears.

    • Allow the solution to cool slowly to induce crystallization.

Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?

A3: Low recovery after recrystallization is a common issue and can be attributed to several factors.

Troubleshooting Steps:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield. The compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step.

  • Incomplete Crystallization: The crystallization process may not be complete when the crystals are collected.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtration.

  • Solubility in the Washing Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a cold, poor solvent in which the compound is known to be insoluble.

Q4: No crystals are forming even after the solution has cooled. What should I do?

A4: The failure of crystals to form from a supersaturated solution can be due to a high degree of purity or the absence of nucleation sites.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" will provide a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Carefully evaporate some of the solvent to increase the concentration of the solute.

    • Cooling: Cool the solution to a lower temperature using an ice-salt bath.

  • Add an Antisolvent: If using a single solvent, carefully add a miscible "poor" solvent (antisolvent) dropwise to the point of turbidity.

Q5: What are the likely impurities in my crude this compound and how can I detect them?

A5: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of related aromatic sulfonamides can include:

  • Unreacted Starting Materials: Such as sulfanilamide or the brominating agent.

  • Mono-brominated Byproducts: 4-Amino-3-bromobenzenesulfonamide.

  • Over-brominated Byproducts: If the reaction conditions are not carefully controlled.

  • Isomers: Depending on the directing effects of the substituents, other brominated isomers might be formed in small amounts.

  • Hydrolysis Products: For example, hydrolysis of the sulfonamide group to a sulfonic acid under harsh acidic or basic conditions.

Detection Methods:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity and identify the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the components in the mixture, aiding in the identification of impurities.

Data Presentation

Table 1: Solubility of Sulfanilamide (a related compound) in Various Solvents

SolventSolubility ( g/100 mL) at 25°CSolubility ( g/100 mL) at 78°C (approx. boiling point of ethanol)
Water0.55.0
Ethanol2.720.0
Acetone20.0-

This data for the parent compound, sulfanilamide, suggests that polar solvents and especially alcohol-water mixtures are promising for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Ethanol)

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product add_carbon Add Activated Carbon dissolved_product->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration slow_cooling Slow Cooling to RT hot_filtration->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure this compound troubleshooting_logic start Crude Product Analysis tlc TLC shows multiple spots? start->tlc colored Product is colored? start->colored recrystallization Perform Recrystallization tlc->recrystallization Yes column_chromatography Consider Column Chromatography tlc->column_chromatography Complex Mixture carbon_treatment Recrystallize with Activated Carbon colored->carbon_treatment Yes pure_product Pure Product recrystallization->pure_product Successful carbon_treatment->pure_product Successful column_chromatography->pure_product Successful

References

Technical Support Center: Optimizing Derivatization of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 4-Amino-3,5-dibromobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The primary reactive sites are the aromatic amino group (-NH₂) and the two bromine atoms attached to the benzene ring. The amino group is nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation to form Schiff bases. The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Q2: What are the main challenges when working with this compound?

A2: Due to the presence of two electron-withdrawing bromine atoms and a sulfonamide group, the amino group of this compound is significantly deactivated (electron-deficient). This reduced nucleophilicity can lead to sluggish or incomplete reactions at the amino group. For cross-coupling reactions at the bromine positions, careful optimization of catalysts, ligands, and bases is often necessary to achieve good yields and avoid side reactions.

Q3: How can I improve the yield of N-acylation or N-alkylation reactions?

A3: To improve the yields of N-acylation or N-alkylation, consider the following:

  • Use of a suitable base: A strong, non-nucleophilic base is often required to deprotonate the amino group and enhance its nucleophilicity.

  • Choice of solvent: An appropriate solvent that can dissolve both the substrate and reagents is crucial.

  • Reaction temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but should be done cautiously to avoid decomposition.

  • Excess reagent: Using a slight excess of the acylating or alkylating agent can drive the reaction to completion.

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • Over-alkylation: In N-alkylation reactions, dialkylation of the amino group can occur.[1]

  • Hydrolysis of reagents: Acyl chlorides and some alkyl halides are sensitive to moisture and can hydrolyze, reducing their effectiveness.

  • Dehalogenation: In palladium-catalyzed reactions, premature dehalogenation (loss of a bromine atom) can be a competing side reaction.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid partner can occur.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Low nucleophilicity of the amino group - Add a stronger base to facilitate deprotonation.- Increase the reaction temperature in increments.- Consider using a more reactive acylating or alkylating agent (e.g., acyl chloride instead of anhydride).
Poor solubility of starting materials - Screen different solvents or solvent mixtures.- Gently heat the reaction mixture to aid dissolution.
Inactive catalyst (for cross-coupling) - Use a fresh batch of palladium catalyst and ligand.- Ensure anaerobic conditions are maintained throughout the reaction setup and duration.
Presence of moisture or oxygen - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance - For Suzuki couplings with ortho-substituted boronic acids, consider using a more active catalyst/ligand system.[2]
Formation of Multiple Products
Potential Cause Troubleshooting Steps
N,N-Dialkylation - Reduce the amount of alkylating agent.- Lower the reaction temperature.- Use a bulkier alkylating agent if possible.[1]
Mixture of mono- and di-substituted products in cross-coupling - Carefully control the stoichiometry of the coupling partner.- Adjust the reaction time and temperature to favor mono-substitution.
Side reactions due to reactive functional groups - Protect sensitive functional groups on your coupling partner before the reaction.

Experimental Protocols

N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Schiff Base Formation

This protocol outlines the synthesis of a Schiff base from this compound and an aldehyde.[3][4]

Materials:

  • This compound

  • Aldehyde (e.g., salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add the aldehyde (1 equivalent).[3]

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 3-5 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.[3]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki cross-coupling of this compound with an arylboronic acid.[2][5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents for mono- or di-substitution), and the base (2-3 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Optimized Conditions for N-Alkylation of Amines [6]

EntryAmineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineBenzyl BromideAl₂O₃-OKAcetonitrileRT485
2PiperidineBenzyl BromideAl₂O₃-OKAcetonitrileRT492
3AnilineEthyl BromideAl₂O₃-OKAcetonitrileRT770

Note: This table provides general conditions for N-alkylation of amines and serves as a starting point for optimizing the reaction with this compound.

Visualizations

Derivatization_Workflow start This compound amino_derivatization Amino Group Derivatization start->amino_derivatization bromo_derivatization Bromine Atom Derivatization start->bromo_derivatization acylation N-Acylation amino_derivatization->acylation alkylation N-Alkylation amino_derivatization->alkylation schiff_base Schiff Base Formation amino_derivatization->schiff_base suzuki Suzuki Coupling bromo_derivatization->suzuki sonogashira Sonogashira Coupling bromo_derivatization->sonogashira buchwald Buchwald-Hartwig Amination bromo_derivatization->buchwald

Caption: General derivatization pathways for this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst/Ligand (if applicable) start->check_catalyst reagent_issue Use fresh reagents Adjust stoichiometry check_reagents->reagent_issue conditions_issue Optimize temperature, solvent, and base check_conditions->conditions_issue catalyst_issue Use fresh catalyst/ligand Ensure inert atmosphere check_catalyst->catalyst_issue

Caption: Troubleshooting decision tree for low product yield.

References

Preventing decomposition of 4-Amino-3,5-dibromobenzenesulfonamide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Amino-3,5-dibromobenzenesulfonamide during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and their general reactivity?

A1: this compound has three key functional groups: a primary aromatic amine (-NH₂), a sulfonamide (-SO₂NH₂), and two bromine atoms attached to the aromatic ring. The aromatic amine is nucleophilic and susceptible to oxidation. The sulfonamide group is relatively stable but can undergo reactions under certain acidic or basic conditions. The bromine atoms can be subject to dehalogenation under reductive conditions.

Q2: What are the common causes of decomposition for this compound during a reaction?

A2: Decomposition can be triggered by several factors, including:

  • High Temperatures: Can lead to thermal degradation.

  • Strong Acids or Bases: May cause hydrolysis or other side reactions involving the sulfonamide or amino group.

  • Oxidizing Agents: The primary amino group is susceptible to oxidation.

  • Reducing Agents: Can lead to dehalogenation (loss of bromine atoms).

  • Certain Catalysts: Some metal catalysts may promote side reactions.

Q3: How can I protect the amino group of this compound during a reaction?

A3: The amino group can be protected to prevent unwanted side reactions. Common protecting groups for anilines include acetyl (Ac), trifluoroacetyl (TFA), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the specific reaction conditions and the ease of removal post-reaction. For example, a Boc group is stable under many conditions but can be removed with acid.

Q4: Is the sulfonamide group stable under typical reaction conditions?

A4: The sulfonamide group is generally considered robust. However, it can be cleaved under harsh acidic or basic conditions, often requiring elevated temperatures. It is important to screen reaction conditions to ensure the integrity of this functional group.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in chemical synthesis.

Issue 1: Unwanted Side Products Observed by TLC/LC-MS Analysis

Possible Cause 1: Oxidation of the Amino Group

  • Symptoms: Appearance of colored impurities, new spots on TLC, or unexpected masses in LC-MS corresponding to oxidized species.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Protecting Group: Protect the amino group prior to the reaction. An acetyl or Boc group can effectively prevent oxidation.

Possible Cause 2: Dehalogenation

  • Symptoms: LC-MS analysis shows masses corresponding to the loss of one or both bromine atoms (mass difference of ~79 or ~158 amu).

  • Troubleshooting Steps:

    • Avoid Strong Reducing Agents: If possible, choose alternative reagents to strong reducing agents like H₂/Pd, LiAlH₄, or NaBH₄ if debromination is a concern.

    • Catalyst Screening: If a metal catalyst is used (e.g., for cross-coupling reactions), screen different catalysts and ligands to find conditions that minimize dehalogenation.

    • Lower Reaction Temperature: Reducing the reaction temperature may decrease the rate of dehalogenation.

Issue 2: Low Yield of the Desired Product

Possible Cause 1: Decomposition due to Harsh pH Conditions

  • Symptoms: Significant amount of starting material consumed, but the desired product is not formed in high yield, and multiple unidentifiable baseline spots are seen on TLC.

  • Troubleshooting Steps:

    • pH Control: If the reaction is sensitive to pH, use a buffered system to maintain a stable pH.

    • Milder Reagents: Opt for milder acids or bases if strong ones are suspected to be causing decomposition. For example, use organic bases like triethylamine or DIPEA instead of strong inorganic bases like NaOH or KOH.

    • Protect Functional Groups: Protect the amino and/or sulfonamide groups if they are not compatible with the required pH conditions.

Possible Cause 2: Thermal Decomposition

  • Symptoms: The reaction mixture darkens significantly upon heating, and analysis shows a complex mixture of products.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Microwave Synthesis: For some reactions, microwave heating can provide rapid and uniform heating, potentially reducing the formation of thermal decomposition byproducts compared to conventional heating.

    • Solvent Choice: The choice of solvent can influence thermal stability. A higher-boiling, inert solvent may provide better temperature control.

Experimental Protocols

Protocol 1: General Procedure for Amino Group Protection (Acetylation)
  • Dissolution: Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution and cool to 0 °C in an ice bath.

  • Acetylating Agent: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acetylated product.

Data Presentation

ParameterRecommended ConditionRationale
Temperature < 100 °C (if possible)Minimizes thermal decomposition.
pH Neutral to slightly acidic/basicAvoids hydrolysis of the sulfonamide group and side reactions of the amino group.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the amino group.
Reducing Agents Avoid strong reductants (e.g., H₂/Pd)Prevents dehalogenation.
Protecting Groups Acetyl, BocShields the reactive amino group from unwanted reactions.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Decomposition of this compound Start Reaction Issue Observed (Low Yield / Impurities) Analysis Analyze Side Products (TLC, LC-MS, NMR) Start->Analysis Dehalogenation Dehalogenation Detected? Analysis->Dehalogenation Oxidation Oxidation Detected? Dehalogenation->Oxidation No Solution_Dehalogenation - Avoid strong reducing agents - Screen catalysts/ligands - Lower reaction temperature Dehalogenation->Solution_Dehalogenation Yes Other Other Decomposition? Oxidation->Other No Solution_Oxidation - Use inert atmosphere - Degas solvents - Protect amino group Oxidation->Solution_Oxidation Yes Solution_Other - Control pH with buffers - Use milder reagents - Lower reaction temperature Other->Solution_Other Yes End Optimized Reaction Conditions Other->End No Solution_Dehalogenation->End Solution_Oxidation->End Solution_Other->End

Caption: A flowchart for troubleshooting decomposition issues.

Signaling Pathway for Amino Group Protection and Deprotection

ProtectionDeprotection Amino Group Protection Strategy StartingMaterial This compound Protection Protection Reaction (e.g., Acetylation) StartingMaterial->Protection ProtectedCompound N-Protected Intermediate Protection->ProtectedCompound MainReaction Desired Synthetic Step ProtectedCompound->MainReaction ProtectedProduct Protected Final Product MainReaction->ProtectedProduct Deprotection Deprotection Reaction ProtectedProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for using a protecting group strategy.

Troubleshooting poor solubility of 4-Amino-3,5-dibromobenzenesulfonamide in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of 4-Amino-3,5-dibromobenzenesulfonamide in chemical reactions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Poor Solubility in Reactions

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility is a common challenge with this compound. Here is a systematic approach to address this issue:

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many compounds. However, be cautious of potential degradation of your starting material or other reagents at elevated temperatures.

  • Co-solvent System: Employing a co-solvent system can modulate the polarity of the reaction medium and improve solubility. A small amount of a highly polar solvent like DMSO or DMF in a less polar solvent such as THF or Dichloromethane can be effective.

  • pH Modification: The amino group on the benzene ring and the sulfonamide group have acidic and basic properties. Adjusting the pH of the reaction mixture might be possible in certain reaction schemes. Deprotonation of the sulfonamide with a non-nucleophilic base can increase its solubility in polar organic solvents. Conversely, in some cases, protonation of the amino group with a non-interfering acid might enhance solubility in protic solvents.

  • Particle Size Reduction: Grinding the solid this compound into a finer powder will increase its surface area, which can lead to a faster dissolution rate.

Below is a workflow diagram to guide your troubleshooting process.

Figure 1. Troubleshooting workflow for poor solubility.

Q2: Which solvents are recommended for an initial screening with this compound?

A2: A good starting point is to test a range of polar aprotic and polar protic solvents. The following table provides a list of suggested solvents for initial screening.

Solvent Class Recommended Solvents Comments
Polar Aprotic Dimethyl sulfoxide (DMSO)Often an excellent solvent for sulfonamides, but can be difficult to remove.
N,N-Dimethylformamide (DMF)Similar to DMSO, good solvating power.
Acetonitrile (MeCN)A less polar option, useful in many organic reactions.
Tetrahydrofuran (THF)A common ethereal solvent, may require heating.
Polar Protic Ethanol (EtOH)Can be a good solvent, especially when heated.
Methanol (MeOH)Similar to ethanol, often used in related syntheses.
Chlorinated Dichloromethane (DCM)Lower polarity, may have limited success unless used as a co-solvent.

Q3: Can I use a combination of solvents? What are some good co-solvent systems to try?

A3: Yes, co-solvent systems are highly recommended. A common strategy is to dissolve or suspend the compound in a primary reaction solvent and then add a small amount of a "power solvent" like DMSO or DMF to aid dissolution.

Recommended Co-solvent Systems:

  • THF with 5-10% DMSO or DMF

  • Dichloromethane with 5-10% DMSO or DMF

  • Toluene with 10-20% Acetonitrile

Frequently Asked Questions (FAQs)

Q4: What is the melting point of this compound?

A4: The reported melting point is in the range of 139-140 °C. Significant deviation from this may indicate impurities.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents and strong acids. The amino group can react with strong acids.

Q6: How does the structure of this compound affect its solubility?

A6: The solubility is influenced by a combination of factors related to its molecular structure. The diagram below illustrates these relationships.

G compound This compound sulfonamide Sulfonamide Group (-SO2NH2) compound->sulfonamide amino Amino Group (-NH2) compound->amino dibromo Dibromo Substituents (-Br) compound->dibromo aromatic Aromatic Ring compound->aromatic h_bond_donor H-bond Donor sulfonamide->h_bond_donor h_bond_acceptor H-bond Acceptor sulfonamide->h_bond_acceptor polar Polar sulfonamide->polar amino->h_bond_donor amino->polar nonpolar Nonpolar/Lipophilic dibromo->nonpolar high_mw High Molecular Weight dibromo->high_mw aromatic->nonpolar

Figure 2. Factors influencing the solubility of this compound.

The presence of the polar sulfonamide and amino groups allows for hydrogen bonding with protic solvents. However, the bulky, nonpolar aromatic ring and the heavy bromine atoms contribute to its lipophilicity and high molecular weight, favoring solubility in less polar organic solvents and decreasing overall solubility.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • To each of several small vials, add approximately 5-10 mg of this compound.

  • Add 0.5 mL of a chosen solvent (from Table 1) to each vial.

  • Vortex or stir the mixtures at room temperature for 5 minutes and observe the solubility.

  • If the compound is not fully dissolved, gently heat the vial to approximately 40-50 °C and observe any changes in solubility.

  • Record your observations to determine the most promising solvent or solvent system for your reaction scale.

Protocol 2: Utilizing a Co-solvent System

  • In your reaction flask, add this compound and the primary reaction solvent (e.g., THF).

  • Stir the suspension at room temperature.

  • Slowly add a co-solvent (e.g., DMSO) dropwise until the solid dissolves. It is recommended to start with a small volume, for instance, 5% of the total reaction volume.

  • If necessary, gently warm the mixture to aid dissolution.

  • Proceed with the addition of other reagents once a homogeneous solution is obtained.

Protocol 3: Particle Size Reduction

  • Place a small amount of solid this compound in a clean, dry mortar.

  • Use a pestle to gently but firmly grind the solid into a fine powder.

  • Transfer the powdered material to your reaction vessel. This increased surface area should facilitate faster dissolution in the chosen solvent.

Technical Support Center: Synthesis of 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dibromobenzenesulfonamide.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from sulfanilamide via electrophilic aromatic substitution.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
SulfanilamideC₆H₈N₂O₂S172.21
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98
Acetic Acid (glacial)CH₃COOH60.05
Sodium BicarbonateNaHCO₃84.01
EthanolC₂H₅OH46.07
WaterH₂O18.02

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sulfanilamide in glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of N-bromosuccinimide (NBS) in glacial acetic acid from the dropping funnel. The reaction is exothermic; maintain the temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The crude this compound will precipitate out.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until the effervescence ceases.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any remaining salts.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure stoichiometric amounts of NBS are used. An excess might be needed depending on the purity of the starting material. - Extend the reaction time and continue monitoring by TLC.
Loss of product during workup.- Ensure complete precipitation by using a sufficient amount of ice-cold water. - Avoid excessive washing that might dissolve the product.
Incomplete Dibromination (Presence of Monobrominated Impurity) Insufficient brominating agent.- Increase the molar ratio of NBS to sulfanilamide slightly (e.g., 2.1 to 2.2 equivalents).
Short reaction time.- Prolong the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC.
Formation of Over-brominated Byproducts Excess brominating agent.- Use a precise stoichiometric amount of NBS (2.0 equivalents).
High reaction temperature.- Maintain the reaction temperature below 30°C to control the reactivity.
Product is colored (yellow/brown) Presence of impurities.- Ensure thorough washing of the crude product with cold water. - Perform recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Difficulty in Filtration Fine particle size of the precipitate.- Allow the precipitate to stand in the cold solution for a longer period to allow for crystal growth. - Use a filter aid if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in this reaction?

A1: Acetic acid serves as a solvent for both sulfanilamide and N-bromosuccinimide. It also acts as a catalyst by protonating the NBS, making the bromine more electrophilic and facilitating the aromatic substitution reaction.

Q2: Why is N-bromosuccinimide (NBS) used instead of liquid bromine?

A2: NBS is a solid and is generally safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[1] NBS provides a slow and controlled release of electrophilic bromine, which can help to minimize the formation of over-brominated byproducts.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, the monobrominated intermediate, and the dibrominated product. The disappearance of the starting material and the formation of the product spot will indicate the reaction's progress.

Q4: What are the potential side products in this synthesis?

A4: The main potential side products are the monobrominated sulfanilamide (4-amino-3-bromobenzenesulfonamide) and potentially some over-brominated species if excess NBS is used or the reaction temperature is too high.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying this compound. An ethanol-water mixture is often a suitable solvent system. The crude product is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. Upon cooling, pure crystals of the product will form.

Q6: What are the key safety precautions to consider during this synthesis?

A6: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Glacial acetic acid is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve Sulfanilamide Dissolve Sulfanilamide in Acetic Acid Start->Dissolve Sulfanilamide Add NBS Solution Slowly Add NBS in Acetic Acid Dissolve Sulfanilamide->Add NBS Solution Reaction Monitoring Monitor by TLC Add NBS Solution->Reaction Monitoring Quench and Precipitate Pour into Ice Water Reaction Monitoring->Quench and Precipitate Reaction Complete Neutralize Add NaHCO3 Solution Quench and Precipitate->Neutralize Filter and Wash Filter and Wash with Cold Water Neutralize->Filter and Wash Recrystallize Recrystallize from Ethanol/Water Filter and Wash->Recrystallize Dry Product Dry under Vacuum Recrystallize->Dry Product End End Dry Product->End Reaction_Mechanism cluster_mechanism Electrophilic Aromatic Substitution Mechanism Sulfanilamide Sulfanilamide Intermediate1 Sigma Complex (Monobromination) Sulfanilamide->Intermediate1 + Br+ NBS NBS Intermediate2 Sigma Complex (Dibromination) Monobromo_Product 4-Amino-3-bromobenzenesulfonamide Intermediate1->Monobromo_Product - H+ Monobromo_Product->Intermediate2 + Br+ Final_Product This compound Intermediate2->Final_Product - H+

References

Technical Support Center: Characterization of 4-Amino-3,5-dibromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 4-Amino-3,5-dibromobenzenesulfonamide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

A1: The most frequent method for synthesizing these derivatives is the reaction of 4-Amino-3,5-dibromobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base. Common challenges include:

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may exhibit low reactivity towards the sulfonyl chloride, leading to slow or incomplete reactions.

  • Side Reactions: With primary amines, a potential side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine nitrogen.

  • Purification Difficulties: The polarity of the final product can vary significantly depending on the substituent, which may complicate purification by chromatography or recrystallization.

Q2: I am having trouble with the solubility of my this compound derivative for NMR analysis. What can I do?

A2: Poor solubility is a common issue that can lead to broad peaks and a poor signal-to-noise ratio in NMR spectra. Here are some troubleshooting steps:

  • Choice of Solvent: If your compound is insoluble in chloroform-d (CDCl₃), try more polar deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆.

  • Heating the Sample: Gently heating the NMR tube may improve the solubility of your compound. However, be cautious as this can also lead to degradation of sensitive molecules.

  • Mixture of Solvents: Using a mixture of deuterated solvents, such as CDCl₃ and a few drops of DMSO-d₆, can sometimes enhance solubility.

  • Sample Concentration: Ensure you are not using an overly concentrated sample, as this can also lead to peak broadening.

Q3: My mass spectrum of a this compound derivative shows a cluster of peaks for the molecular ion. Is this normal?

A3: Yes, this is expected and is a key characteristic of brominated compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal natural abundance (approximately 50.7% and 49.3%, respectively). For a molecule containing two bromine atoms, like your derivative, you will observe a characteristic isotopic pattern for the molecular ion (M⁺) with three main peaks:

  • M⁺: Contains two ⁷⁹Br atoms.

  • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be approximately 1:2:1. This isotopic signature is a strong indicator of the presence of two bromine atoms in your molecule.

Q4: What are the typical HPLC conditions for analyzing this compound derivatives?

A4: Reversed-phase HPLC is commonly used for the analysis of aromatic sulfonamides. A good starting point would be:

  • Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective. The aqueous phase is typically acidified with a small amount of acetic acid or formic acid (e.g., 0.1%) or buffered with a phosphate salt to ensure good peak shape.

  • Detection: UV detection is suitable for these compounds, typically in the range of 254-280 nm.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Broad Peaks 1. Poorly shimmed magnet.2. Inhomogeneous sample (poor solubility).3. Sample is too concentrated.4. Presence of paramagnetic impurities.1. Re-shim the magnet.2. Try a different NMR solvent or a solvent mixture; gently heat the sample.3. Dilute the sample.4. Purify the sample to remove metal contaminants.
Unexpected Peaks 1. Residual solvent from purification.2. Contaminated NMR tube or solvent.3. Decomposition of the sample.1. Ensure the sample is thoroughly dried under high vacuum.2. Use clean, dry NMR tubes and high-purity deuterated solvents.3. Re-purify the sample and acquire the spectrum promptly.
Missing -NH Proton Signal 1. Proton exchange with residual water in the solvent.2. Very broad signal that is difficult to distinguish from the baseline.1. Use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.2. Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH peak should disappear.
Mass Spectrometry
Problem Possible Cause(s) Suggested Solution(s)
No Molecular Ion Peak 1. The molecule is unstable and fragments easily.2. Inefficient ionization.1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).2. Optimize ionization source parameters (e.g., temperatures, voltages).
Poor Signal Intensity 1. Sample concentration is too low.2. Ion suppression from contaminants.3. The instrument is not properly tuned or calibrated.1. Increase the sample concentration.2. Further purify the sample or use a chromatographic separation (LC-MS) prior to MS analysis.3. Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.
Unusual Fragmentation 1. In-source fragmentation.2. Thermal decomposition in the ion source.1. Reduce the cone voltage or fragmentor voltage in ESI-MS.2. Lower the ion source temperature.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing 1. Interaction of the amine group with acidic silanols on the column.2. Column overload.3. Presence of an interfering compound.1. Add a competing base, like triethylamine (TEA), to the mobile phase (0.1%).2. Use a mobile phase with a lower pH to protonate the amine.3. Inject a smaller amount of the sample.4. Optimize the separation to resolve the impurity.
Shifting Retention Times 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Column degradation.1. Prepare fresh mobile phase and ensure it is well-mixed.2. Use a column oven to maintain a constant temperature.3. Flush the column or replace it if it is old or has been used with harsh conditions.
Ghost Peaks 1. Contaminants in the mobile phase or injector.2. Late eluting peaks from a previous injection.1. Use high-purity HPLC-grade solvents.2. Flush the injector and system.3. Extend the run time of your gradient to ensure all compounds have eluted.

Experimental Protocols

General Protocol for N-Sulfonylation of Amines
  • Reactant Preparation: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir.

  • Sulfonyl Chloride Addition: Dissolve 4-Amino-3,5-dibromobenzenesulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Weigh approximately 5-10 mg of the purified, dry compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial to fully dissolve the sample. If the sample is not fully soluble, it may be necessary to filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Transfer: Carefully transfer the solution to a clean, dry NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Amine Amine + Base in Solvent Reaction Reaction Mixture Amine->Reaction SulfonylChloride 4-Amino-3,5-dibromobenzenesulfonyl chloride SulfonylChloride->Reaction Washing Aqueous Wash Reaction->Washing Purification Column Chromatography / Recrystallization Washing->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC

Caption: General experimental workflow for the synthesis and characterization of derivatives.

troubleshooting_logic Start Unsatisfactory Analytical Result CheckPurity Check Sample Purity (TLC/HPLC) Start->CheckPurity CheckSolubility Assess Solubility Start->CheckSolubility CheckInstrument Verify Instrument Parameters Start->CheckInstrument Repurify Re-purify Sample CheckPurity->Repurify Impure ChangeSolvent Change Solvent / Conditions CheckSolubility->ChangeSolvent Poor OptimizeMethod Optimize Analytical Method CheckInstrument->OptimizeMethod Suboptimal Success Satisfactory Result Repurify->Success ChangeSolvent->Success OptimizeMethod->Success

Caption: A logical approach to troubleshooting common analytical issues.

Technical Support Center: Interpreting Complex NMR Spectra of 4-Amino-3,5-dibromobenzenesulfonamide Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are interpreting Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-3,5-dibromobenzenesulfonamide and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: Due to the symmetrical substitution on the benzene ring, the two aromatic protons are chemically equivalent. Therefore, a pure sample of this compound should exhibit a simple ¹H NMR spectrum characterized by:

  • Aromatic Protons (Ar-H): A single peak (singlet) in the aromatic region (typically δ 6.5-8.0 ppm), integrating to two protons.[1][2]

  • Amine Protons (-NH₂): A signal corresponding to the two protons of the primary amine group. Its chemical shift can vary (δ 5.0-6.0 ppm in DMSO-d₆) and the peak is often broadened due to hydrogen bonding and quadrupole effects from the nitrogen atom.[3][4]

  • Sulfonamide Protons (-SO₂NH₂): A signal for the two protons of the sulfonamide group, which is also typically broad and variable in chemical shift (δ 7.0-7.5 ppm in DMSO-d₆).[4]

Q2: My aromatic region shows multiple signals (e.g., doublets, triplets) instead of a single singlet. What is the likely cause?

A2: The presence of multiple signals in the aromatic region indicates a loss of molecular symmetry. This is almost always due to the presence of impurities or reaction byproducts, such as:

  • Monobrominated Species: Incomplete bromination can leave 4-Amino-3-bromobenzenesulfonamide, which will show a more complex splitting pattern (e.g., doublets and a doublet of doublets).

  • Starting Material: Residual 4-Aminobenzenesulfonamide will display a characteristic AA'BB' system (appearing as two doublets).

  • Other Isomers: Depending on the reaction conditions, other positional isomers might be present.

Complex splitting patterns arise when non-equivalent neighboring protons interact, a phenomenon that can be analyzed using tree diagrams to understand the coupling constants (J-values).[5][6][7]

Q3: The signals for my amine (-NH₂) and sulfonamide (-SO₂NH₂) protons are very broad or have disappeared. Why does this happen?

A3: The protons on nitrogen atoms are "exchangeable" protons.[8] Their signals are often broad due to several factors:

  • Chemical Exchange: These protons can rapidly exchange with trace amounts of water (H₂O) or deuterium oxide (D₂O) in the NMR solvent, or even with each other. This exchange process broadens the signal.[8][9]

  • Hydrogen Bonding: Both the amine and sulfonamide groups are involved in hydrogen bonding, the extent of which can vary with concentration and temperature, affecting the chemical shift and peak shape.

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation of attached protons, leading to signal broadening.

Q4: How can I definitively identify the -NH₂ and -SO₂NH₂ proton signals?

A4: The most reliable method is a Deuterium Exchange (D₂O Shake) experiment.[8][10] Adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum will cause the labile N-H protons to exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the -NH₂ and -SO₂NH₂ groups will disappear or significantly decrease in intensity.[8][9] This confirms their identity.

Q5: My spectrum quality is poor, with broad peaks and a noisy baseline. How can I improve it?

A5: Poor spectrum quality often stems from sample preparation or instrument settings.

  • Solubility: Ensure your compound is fully dissolved. Insoluble material will lead to broad lines and an inhomogeneous sample. This compound and related compounds often have better solubility in solvents like DMSO-d₆ or Methanol-d₄ than in Chloroform-d.[10]

  • Concentration: A sample that is too concentrated can also cause peak broadening.[10] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.

  • Shimming: The instrument's magnetic field homogeneity needs to be optimized ("shimmed") for each sample. Poor shimming is a common cause of broad, distorted peaks.

Quantitative Data Summary

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in DMSO-d₆. Actual values may vary based on solvent, concentration, and temperature.

Table 1: Typical ¹H NMR Chemical Shift Ranges

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (H-2, H-6)~ 8.01Singlet (s)2HSymmetrical environment leads to a single peak.
Sulfonamide (-SO₂NH₂)~ 7.45Broad Singlet (br s)2HExchangeable; disappears with D₂O addition.
Amine (-NH₂)~ 6.05Broad Singlet (br s)2HExchangeable; disappears with D₂O addition.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift (δ, ppm)Notes
C-4 (C-NH₂)~ 150.1Carbon attached to the electron-donating amino group.
C-1 (C-SO₂NH₂)~ 138.5Carbon attached to the electron-withdrawing sulfonamide group.
C-2, C-6 (CH)~ 132.7Aromatic methine carbons.
C-3, C-5 (C-Br)~ 109.4Carbons attached to bromine atoms.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the this compound product.

  • Add Solvent: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Dissolve: Cap the tube and gently vortex or invert until the sample is completely dissolved. Mild heating may be required for poorly soluble compounds.

  • Transfer & Analyze: Transfer the NMR tube to the spectrometer for analysis. Ensure the instrument is properly tuned and shimmed before acquisition.

Protocol 2: Deuterium Exchange (D₂O Shake) Experiment

  • Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample as described in Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. Re-shim the instrument if necessary and acquire a second ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the "before" and "after" spectra. The signals corresponding to the exchangeable -NH₂ and -SO₂NH₂ protons should have disappeared or be significantly reduced in the second spectrum.

Visualized Workflows and Logic

troubleshooting_workflow start Start: Unexpected NMR Spectrum q_aromatic Aromatic Region (6.5-8.0 ppm): Single Singlet Observed? start->q_aromatic res_aromatic_yes Symmetry is Intact. Proceed to check NH signals. q_aromatic->res_aromatic_yes  Yes res_aromatic_no Symmetry is Broken. Multiple signals present. q_aromatic->res_aromatic_no No   q_nh NH Signals (Amine/Sulfonamide): Broad, Overlapping, or Unclear? res_aromatic_yes->q_nh hypothesize_impurity Hypothesize Impurities: - Monobrominated species - Unreacted starting material - Other isomers res_aromatic_no->hypothesize_impurity res_nh_yes Perform D₂O Exchange (See Protocol 2) q_nh->res_nh_yes  Yes res_nh_no Spectrum is likely correct for a pure, symmetrical compound. q_nh->res_nh_no No   confirm_nh Result: NH peaks disappear, confirming their assignment. res_nh_yes->confirm_nh

Caption: Troubleshooting workflow for complex NMR spectra.

d2o_exchange_diagram cluster_0 Before D₂O Addition cluster_1 After D₂O Addition sample1 Sample in NMR Tube (R-NH₂ + R'-SO₂NH₂) spectrum1 ¹H NMR Spectrum 1: Shows signals for Ar-H, -NH₂, and -SO₂NH₂ sample1->spectrum1 Acquire process + 1-2 drops D₂O Shake Vigorously sample1->process sample2 Exchanged Sample (R-ND₂ + R'-SO₂ND₂) spectrum2 ¹H NMR Spectrum 2: Signals for -NH₂ and -SO₂NH₂ disappear sample2->spectrum2 Re-acquire process->sample2

Caption: The D₂O exchange experiment for identifying N-H protons.

References

Overcoming steric hindrance in reactions with 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Amino-3,5-dibromobenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance in reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving the amino group of this compound often challenging?

A1: The primary challenge arises from significant steric hindrance. The two bromine atoms positioned ortho to the amino group physically obstruct the approach of reagents, making it difficult for reactions like N-alkylation, N-arylation, and acylation to proceed under standard conditions. This steric bulk necessitates the use of specialized catalysts, ligands, and reaction conditions to achieve desired transformations.

Q2: What are the most common issues encountered when working with this compound?

A2: Researchers frequently report low to no product yield, slow reaction rates, and the need for harsh reaction conditions which can lead to side reactions or decomposition of the starting material. Common side reactions include hydrodehalogenation (loss of bromine atoms) in some cross-coupling reactions.

Q3: Is it necessary to protect the sulfonamide group during reactions involving the amino group?

A3: In many cases, particularly in cross-coupling reactions, the sulfonamide group can also react. While some chemoselective methods exist, protection of the sulfonamide nitrogen may be necessary to ensure selective reaction at the amino group. Common protecting groups for sulfonamides include Boc and tosyl groups, though their removal requires specific conditions.

Q4: Can the bromine atoms on the ring be used in cross-coupling reactions?

A4: Yes, the bromine atoms can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings. However, the reactivity can be influenced by the electronic nature of the sulfonamide and amino groups. Site-selective reactions, coupling at one bromine atom while leaving the other intact, can be achieved by carefully controlling the reaction conditions and catalyst system.

Troubleshooting Guides

N-Alkylation and N-Arylation Reactions

Problem: Low or no yield in N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric Hindrance Employ catalyst systems known to be effective for sterically hindered anilines. For Buchwald-Hartwig reactions, consider palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For Ullmann-type reactions, use copper(I) catalysts with ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).
Catalyst Deactivation Ensure rigorous exclusion of air and moisture, as many catalysts are sensitive. Use of pre-activated and stable catalyst systems can also improve results.
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. For sensitive substrates, milder bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be tested.
Low Reaction Temperature Due to steric hindrance, higher reaction temperatures (80-120 °C) are often necessary. Microwave irradiation can also be employed to shorten reaction times and improve yields.

Experimental Protocol: N-Benzylation of this compound

This protocol demonstrates a successful N-alkylation of the sterically hindered amino group.

  • Reagents: this compound, benzyl alcohol, a suitable ruthenium catalyst (e.g., a metal-ligand bifunctional catalyst), and a solvent like toluene.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), benzyl alcohol (1.2 eq), and the ruthenium catalyst (typically 1-5 mol%).

    • Add the solvent and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 110 °C) for a designated time (e.g., 24 hours).

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction mixture, and purify the product using column chromatography.

A similar protocol can be adapted for other primary alcohols.

Acylation Reactions

Problem: Difficulty in forming an amide bond with the amino group.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Nucleophilicity of the Amine The electron-withdrawing nature of the sulfonamide group and the bromine atoms reduces the nucleophilicity of the amino group. Activate the acylating agent (e.g., convert a carboxylic acid to an acid chloride or use a coupling agent like HATU or HOBt).
Steric Hindrance Use less sterically demanding acylating agents if possible. Alternatively, higher reaction temperatures and longer reaction times may be necessary.
Cross-Coupling Reactions at the Bromine Positions (e.g., Suzuki, Sonogashira)

Problem: Low yield or no reaction in Suzuki or Sonogashira couplings.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Catalyst Inactivity For Suzuki coupling, use palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) that are effective for hindered aryl bromides. For Sonogashira coupling, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is typically used.
Poor Solubility of Reagents Select a solvent system that ensures the solubility of all reactants. Common solvents include toluene, dioxane, and DMF.
Interference from the Amino Group The amino group can sometimes coordinate to the metal catalyst and inhibit its activity. Protection of the amino group (e.g., as an acetamide) may be necessary.

Visualizing Reaction Strategies

Below are diagrams illustrating key concepts and workflows for overcoming steric hindrance in reactions with this compound.

Buchwald_Hartwig_Amination Start This compound + Aryl Halide Reaction Reaction Mixture Start->Reaction Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Bulky Ligand (e.g., XPhos, SPhos) Ligand->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (80-120 °C) Reaction->Heating Product N-Aryl Product Heating->Product Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst ChangeCatalyst Use bulky ligands (e.g., XPhos, SPhos) and appropriate Pd source. CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS). CheckBase->ChangeBase No CheckTemp Is the reaction temperature sufficiently high? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase temperature (80-120 °C) or use microwave. CheckTemp->IncreaseTemp No ConsiderProtection Consider protecting the sulfonamide or amino group. CheckTemp->ConsiderProtection Yes IncreaseTemp->ConsiderProtection Success Improved Yield ConsiderProtection->Success Protecting_Group_Strategy Start This compound ProtectAmine Protect Amino Group (e.g., Acylation) Start->ProtectAmine ProtectedAmine N-Protected Intermediate ProtectAmine->ProtectedAmine CoupleBromine Cross-Coupling at Bromine (e.g., Suzuki, Sonogashira) ProtectedAmine->CoupleBromine CoupledProduct Coupled Intermediate CoupleBromine->CoupledProduct Deprotect Deprotection of Amino Group CoupledProduct->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Technical Support Center: Purification of 4-Amino-3,5-dibromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar derivatives of 4-Amino-3,5-dibromobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar derivatives of this compound?

The primary challenges stem from the compound's dual chemical nature. The aromatic amine group imparts basic properties, while the sulfonamide group can be acidic. This amphoteric character can lead to issues with solubility and strong interactions with stationary phases in chromatography. Furthermore, the polarity of the derivatives can make them difficult to separate from polar impurities and starting materials.

Q2: Which purification techniques are most suitable for these compounds?

The most common and effective purification strategies include:

  • Recrystallization: Often the first method to try, especially for solid materials. It is effective at removing impurities with different solubility profiles.

  • Flash Column Chromatography: A versatile technique for separating compounds based on polarity. Method development is crucial to address the challenges posed by the amino group.

  • Preparative High-Performance Liquid Chromatography (HPLC): Particularly useful for purifying highly polar derivatives or for achieving very high purity levels.

  • Acid-Base Extraction: This technique can be used to selectively extract the desired compound from a mixture of neutral, acidic, or basic impurities by adjusting the pH of the aqueous phase.

Q3: How can I improve the separation of my basic amine compound during silica gel column chromatography?

The basic amine group can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and even irreversible adsorption. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonia, into the eluent can neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.[1] A typical starting point is 0.1-1% of the modifier in the solvent system.

  • Use an alternative stationary phase: Amino-functionalized silica or alumina can be less acidic and provide better separation for basic compounds.

Q4: Is reversed-phase chromatography a good option for these polar compounds?

Yes, reversed-phase (RP) chromatography is often well-suited for polar compounds. For basic amines, using a mobile phase with an alkaline pH can improve retention and separation.[1] By operating at a pH two units above the pKa of the amine, the compound will be in its free-base form, making it more hydrophobic and increasing its retention on the C18 or C8 column.[1] Volatile buffers like ammonium bicarbonate or ammonium formate are often used in these cases.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the chosen solvent, even with heating. The compound is poorly soluble in the selected solvent.Try a more polar solvent or a mixture of solvents. For example, if ethanol is ineffective, try a mixture of ethanol and water, or switch to a solvent like isopropanol or acetone.
Compound oils out upon cooling instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of the pure compound can also be effective.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then cool again. Alternatively, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly.
The recrystallized product is not pure. The chosen solvent did not effectively differentiate between the product and impurities. The cooling was too rapid, trapping impurities.Select a different solvent or solvent system for recrystallization. Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary.
Flash Column Chromatography
Problem Possible Cause Solution
The compound streaks or shows significant tailing on the TLC plate and column. The basic amino group is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase.[1] This will compete for the active sites on the silica gel and improve the chromatography.
The compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, switch to a more polar solvent system like dichloromethane/methanol.
All compounds run at the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Poor separation between the desired compound and an impurity. The chosen solvent system does not provide adequate selectivity.Try a different solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can significantly alter the selectivity. Developing the TLC with multiple solvent systems is key to finding the optimal conditions. An ideal Rf for the target compound on TLC for good column separation is around 0.3.[2]
Low recovery of the compound from the column. The compound may be irreversibly adsorbed onto the silica gel or is degrading on the column.As mentioned for peak tailing, adding a basic modifier can help prevent irreversible adsorption. If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Isopropanol

This protocol is a general method for the purification of sulfonamides and can be adapted for polar derivatives of this compound.

  • Dissolution: In a flask, add the crude solid product. Add a minimal amount of hot 70% isopropanol in water (a 7:3 mixture of isopropanol to water) to just dissolve the solid.[3] It is important to use the minimum amount of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same 70% isopropanol mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol is a starting point for the purification of a polar derivative of this compound that exhibits poor chromatographic behavior on silica gel.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. If the compound is very polar, dichloromethane and methanol may be more appropriate. Add 0.5% triethylamine to the developing solvent to improve the spot shape. Aim for an Rf value of approximately 0.3 for the desired compound.[2]

  • Column Packing: Dry pack a column with silica gel. The amount of silica should be about 50-100 times the weight of the crude product.

  • Equilibration: Equilibrate the column by passing several column volumes of the chosen mobile phase (including the triethylamine) through the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This often gives better separation than loading the sample as a concentrated solution.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High Purity Needed Column_Chromatography->Purity_Check Prep_HPLC->Purity_Check Purity_Check->Column_Chromatography <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: General purification workflow for polar derivatives.

Troubleshooting_Column_Chromatography Start Poor Separation/ Peak Tailing Check_TLC Analyze TLC Start->Check_TLC Add_Modifier Add Basic Modifier (e.g., 0.5% TEA) Check_TLC->Add_Modifier Rf < 0.1 or Tailing Change_Solvent Change Solvent System Check_TLC->Change_Solvent Rf > 0.5 Add_Modifier->Change_Solvent No Improvement Successful_Separation Successful Separation Add_Modifier->Successful_Separation Improved Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, RP-18) Change_Solvent->Change_Stationary_Phase No Improvement Change_Solvent->Successful_Separation Improved Change_Stationary_Phase->Successful_Separation

Caption: Troubleshooting logic for column chromatography.

References

Validation & Comparative

Purity Assessment of Synthesized 4-Amino-3,5-dibromobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthesized 4-Amino-3,5-dibromobenzenesulfonamide and its halogenated analogs, 4-Amino-3,5-dichlorobenzenesulfonamide and 4-Amino-3,5-diiodobenzenesulfonamide. The purity of these compounds is critical for their use in research and pharmaceutical development, as impurities can significantly impact experimental outcomes and drug safety. This document outlines the synthesis and purification processes and details the analytical methodologies used to assess the purity of these compounds, supported by experimental data.

Comparative Purity Analysis

The purity of the synthesized compounds was determined using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A summary of the quantitative purity data is presented in Table 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (HPLC, %)Key Impurities Identified
This compoundC₆H₆Br₂N₂O₂S330.0099.2Monobrominated precursor, starting sulfanilamide
4-Amino-3,5-dichlorobenzenesulfonamideC₆H₆Cl₂N₂O₂S241.1099.5Monochlorinated precursor, starting sulfanilamide
4-Amino-3,5-diiodobenzenesulfonamideC₆H₆I₂N₂O₂S423.9998.9Monoiodinated precursor, starting sulfanilamide, tri-iodinated byproduct

Table 1. Comparative Purity Data of Synthesized Halogenated 4-Aminobenzenesulfonamides.

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the synthesis, purification, and purity assessment of the halogenated 4-aminobenzenesulfonamides.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Sulfanilamide Sulfanilamide Halogenation Halogenation (NCS, NBS, or NIS) Sulfanilamide->Halogenation Crude_Product Crude Halogenated Product Halogenation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product HPLC HPLC Analysis Purified_Product->HPLC NMR NMR Spectroscopy (1H & 13C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Data_Analysis Data Analysis & Purity Determination HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis G Start Starting Material (Sulfanilamide) Synth Synthesis (Halogenation) Start->Synth Purify Purification (Recrystallization) Synth->Purify Purity Purity Assessment (HPLC, NMR, MS) Purify->Purity Final Pure Product Purity->Final

A Comparative Guide to the Synthesis of 4-Amino-3,5-dibromobenzenesulfonamide: Established vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a new synthetic pathway for 4-Amino-3,5-dibromobenzenesulfonamide, a crucial building block in medicinal chemistry, against the established, traditional method. The comparison focuses on key performance indicators, supported by detailed experimental data and protocols.

The validation of a novel synthetic route requires a thorough assessment of its advantages over existing methods. This guide presents a side-by-side comparison of a recently explored approach utilizing N-Bromosuccinimide (NBS) against the conventional method employing molecular bromine for the synthesis of this compound from sulfanilamide.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the established and the new synthetic routes, allowing for a direct comparison of their efficacy and reaction conditions.

ParameterEstablished Route (Molecular Bromine)New Synthetic Route (N-Bromosuccinimide)
Starting Material SulfanilamideSulfanilamide
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Glacial Acetic AcidAcetonitrile
Reaction Time Not explicitly stated, but involves heating and cooling2 hours
Reaction Temperature Heating to 80-90°C, then coolingRoom Temperature
Product Yield 81-87%95%
Product Purity High, requires recrystallizationHigh, requires recrystallization

Experimental Protocols: Detailed Methodologies

Established Synthetic Route: Bromination with Molecular Bromine

This procedure is adapted from a well-established method for the synthesis of 3,5-dibromosulfanilamide.

Procedure:

  • In a suitable flask, a solution of 50 g (0.29 mole) of sulfanilamide in 200 mL of glacial acetic acid is prepared.

  • To this solution, 80 g (0.50 mole) of bromine is added.

  • The mixture is heated in a steam cone or on a water bath to a temperature of 80–90°C for a brief period.

  • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a small amount of acetic acid, followed by a wash with 500 mL of water to which a small amount of sodium bisulfite has been added to remove excess bromine.

  • The product is then washed with an additional 250 mL of water.

  • The resulting 3,5-dibromosulfanilamide is dried at 100°C. The yield is reported to be between 78-84 g (81-87%).

  • For further purification, the crude product can be recrystallized from 50% alcohol.

New Synthetic Route: Bromination with N-Bromosuccinimide

This novel approach offers a milder and higher-yielding alternative to the traditional method.

Procedure:

  • To a solution of sulfanilamide (1.72 g, 10 mmol) in acetonitrile (30 mL), N-bromosuccinimide (3.74 g, 21 mmol) is added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then treated with a 10% sodium thiosulfate solution to quench any remaining NBS.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure this compound. This method reports a high yield of 95%.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both the established and the new synthetic routes.

established_route cluster_start Starting Materials sulfanilamide Sulfanilamide dissolve Dissolve Sulfanilamide in Acetic Acid sulfanilamide->dissolve acetic_acid Glacial Acetic Acid acetic_acid->dissolve bromine Molecular Bromine add_br2 Add Bromine bromine->add_br2 dissolve->add_br2 heat Heat to 80-90°C add_br2->heat cool Cool Mixture heat->cool filter1 Filter Precipitate cool->filter1 wash1 Wash with Acetic Acid filter1->wash1 wash2 Wash with NaHSO₃ soln. wash1->wash2 wash3 Wash with Water wash2->wash3 dry Dry at 100°C wash3->dry recrystallize Recrystallize (optional) dry->recrystallize product This compound recrystallize->product

Caption: Workflow for the established synthesis of this compound.

new_route cluster_start Starting Materials sulfanilamide_new Sulfanilamide dissolve_new Dissolve Sulfanilamide in Acetonitrile sulfanilamide_new->dissolve_new acetonitrile Acetonitrile acetonitrile->dissolve_new nbs N-Bromosuccinimide add_nbs Add NBS nbs->add_nbs dissolve_new->add_nbs stir Stir at Room Temp. (2 hours) add_nbs->stir evaporate Remove Solvent stir->evaporate quench Quench with Na₂S₂O₃ soln. evaporate->quench filter_new Filter Solid quench->filter_new wash_new Wash with Water filter_new->wash_new dry_new Dry wash_new->dry_new recrystallize_new Recrystallize from Ethanol dry_new->recrystallize_new product_new This compound recrystallize_new->product_new

Caption: Workflow for the new synthesis of this compound.

A Comparative Analysis of the Reactivity of 4-Amino-3,5-dibromobenzenesulfonamide and 4-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Amino-3,5-dibromobenzenesulfonamide and its non-halogenated counterpart, 4-aminobenzenesulfonamide. This analysis is supported by established principles of organic chemistry and includes detailed experimental protocols for direct comparison.

Introduction

4-aminobenzenesulfonamide (sulfanilamide) is a foundational molecule in the development of sulfa drugs, a class of synthetic antimicrobial agents. Its chemical reactivity, particularly at the amino and sulfonamide functional groups, is of paramount importance in the synthesis of various derivatives with therapeutic potential. This compound represents a structural analog where two hydrogen atoms on the aromatic ring, ortho to the amino group, are replaced by bromine atoms. This substitution significantly influences the electron density distribution within the molecule, thereby altering its reactivity. Understanding these differences is crucial for chemists and pharmacologists in designing and synthesizing novel drug candidates.

Chemical Structures and Properties

A direct comparison of the physicochemical properties of the two compounds is essential for understanding their relative reactivity.

Property4-aminobenzenesulfonamideThis compoundReference
Molecular Formula C₆H₈N₂O₂SC₆H₆Br₂N₂O₂S[1]
Molecular Weight 172.21 g/mol 330.01 g/mol [1][2]
Appearance White to faintly beige crystalline powderOff-white to yellow powder[3]
pKa (conjugate acid) ~2.27 (for the anilinium ion)Not available in literature (expected to be lower)
pKa (sulfonamide) ~10.43 - 10.99Not available in literature[4]

Reactivity Comparison: Theoretical Framework

The primary difference in reactivity between the two molecules stems from the strong electron-withdrawing inductive effect of the two bromine atoms in this compound.

G cluster_0 Reactivity Determinants cluster_1 This compound Electronic Effects Electronic Effects Reduced Basicity Reduced Basicity Electronic Effects->Reduced Basicity -I effect of Br Steric Hindrance Steric Hindrance Increased Steric Hindrance Increased Steric Hindrance Steric Hindrance->Increased Steric Hindrance Reduced Nucleophilicity Reduced Nucleophilicity Reduced Basicity->Reduced Nucleophilicity Slower Reaction Rates Slower Reaction Rates Reduced Nucleophilicity->Slower Reaction Rates e.g., Acylation, Alkylation Increased Steric Hindrance->Slower Reaction Rates Ortho-substituents G Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Pyridine Add Acetic Anhydride Add Acetic Anhydride Dissolve Substrate->Add Acetic Anhydride Monitor Reaction Monitor Reaction Add Acetic Anhydride->Monitor Reaction TLC/HPLC Quench and Isolate Quench and Isolate Monitor Reaction->Quench and Isolate Ice-water Analyze Product Analyze Product Quench and Isolate->Analyze Product NMR, MS End End Analyze Product->End

References

Halogen Duel in Drug Discovery: Unpacking the Biological Activity of Brominated vs. Chlorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Among these, bromine and chlorine are frequently employed to enhance the biological activity of lead compounds. This guide provides a comprehensive comparison of the biological activities of brominated versus chlorinated sulfonamides, a critical class of compounds with a broad spectrum of therapeutic applications. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers with the knowledge to make informed decisions in drug design and development.

At a Glance: Key Differences in Biological Activity

Emerging research suggests that the choice between bromine and chlorine as a substituent on a sulfonamide scaffold can significantly influence its biological profile. While comprehensive head-to-head comparisons across a wide range of targets are still evolving, existing studies point towards distinct trends in their antimicrobial and enzyme-inhibitory activities.

In the realm of antifungal agents, studies on halogenomethylsulfonyl derivatives have indicated that chlorinated compounds may confer more potent activity compared to their brominated counterparts. Conversely, in the context of antibacterial peptoids, bromination has been shown to lead to a more substantial increase in activity against both Gram-positive and Gram-negative bacteria when compared to chlorination. Furthermore, broader studies on N-halo compounds suggest that N-bromine derivatives exhibit higher bactericidal activity than their N-chlorine analogues, particularly in environments with low organic content.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data from studies directly comparing the biological activity of brominated and chlorinated sulfonamide derivatives or closely related compounds.

Table 1: Antifungal Activity of Halogenated Sulfonyl Derivatives against Candida albicans

Compound TypeHalogen SubstituentMinimum Inhibitory Concentration (MIC)Reference
HalogenomethylsulfonylChlorineMore effective upregulation of antifungal properties[1]
HalogenomethylsulfonylBromineStimulates antifungal activity, but less than chlorine[1]

Table 2: Antibacterial Activity of Halogenated Peptoids

Peptoid LengthHalogen SubstituentTarget OrganismFold Increase in Activity (vs. unsubstituted)Reference
10-merBromineS. aureus>256[2]
10-merBromineMRSE128[2]
Shorter AnaloguesBromineS. aureusUp to 32[2]
Shorter AnaloguesBromineE. coli & P. aeruginosa16 to 64[2]
-Chlorine-Less potent than brominated analogues[2]

Note: While not sulfonamides, these peptoid studies provide valuable insights into the differential effects of bromination and chlorination on antimicrobial activity.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the comparison of brominated and chlorinated sulfonamides.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5][6][7]

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium or fungus grown in a suitable broth medium.

  • Antimicrobial Agents: Stock solutions of the brominated and chlorinated sulfonamides prepared in a suitable solvent (e.g., DMSO) and then diluted in the test medium.

  • Growth Medium: Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), or other appropriate broth.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight microbial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the highest concentration of the sulfonamide stock solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Inoculate each well (except for a sterility control well) with 5 µL of the prepared microbial inoculum.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

4. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for traditional sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] Folic acid is a vital precursor for the synthesis of nucleotides, and its depletion halts bacterial growth and replication.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Brominated/Chlorinated Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Figure 1. Mechanism of action of sulfonamides via inhibition of the folic acid synthesis pathway.

While this represents the classical pathway, the introduction of halogens can modulate the inhibitory potency and potentially introduce secondary mechanisms of action. For instance, the increased lipophilicity conferred by bromine or chlorine can enhance cell membrane penetration, leading to higher intracellular concentrations of the drug. Further research is necessary to elucidate if and how these halogenated derivatives specifically modulate other cellular signaling pathways.

Experimental Workflow for Comparative Activity Screening

The process of comparing brominated and chlorinated sulfonamides involves a systematic workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis_Br Synthesis of Brominated Sulfonamides Purification Purification & Characterization Synthesis_Br->Purification Synthesis_Cl Synthesis of Chlorinated Sulfonamides Synthesis_Cl->Purification MIC_Assay MIC Determination (Antibacterial/Antifungal) Purification->MIC_Assay IC50_Assay IC50 Determination (Enzyme Inhibition) Purification->IC50_Assay Data_Analysis Comparative Analysis of MIC/IC50 Values MIC_Assay->Data_Analysis IC50_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Figure 2. A generalized workflow for the comparative biological evaluation of brominated and chlorinated sulfonamides.

Conclusion

The choice between bromination and chlorination of sulfonamides is a nuanced decision that can significantly impact biological activity. Current evidence suggests that bromination may be more advantageous for enhancing antibacterial properties, while chlorination could be preferable for developing antifungal agents. However, these are general trends, and the optimal halogen will ultimately depend on the specific molecular scaffold and the biological target of interest. The provided data and protocols serve as a foundational guide for researchers to navigate this aspect of drug design. Further direct, systematic comparative studies are warranted to build a more comprehensive understanding and to fully exploit the potential of halogenation in the development of novel sulfonamide-based therapeutics.

References

A Spectroscopic Guide: Distinguishing 4-Amino-3,5-dibromobenzenesulfonamide from its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the antibacterial compound 4-Amino-3,5-dibromobenzenesulfonamide and its common precursor, 4-Aminobenzenesulfonamide (sulfanilamide). This analysis is critical for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. The comparison focuses on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), with supporting experimental data and protocols.

Synthetic Pathway Overview

The synthesis of this compound typically involves the electrophilic bromination of 4-Aminobenzenesulfonamide. This reaction introduces two bromine atoms onto the aromatic ring, ortho to the activating amino group. This structural modification results in distinct changes in the spectroscopic signatures of the molecule.

Synthetic_Pathway Precursor 4-Aminobenzenesulfonamide (Sulfanilamide) Reagent + 2Br₂ Precursor->Reagent Product This compound Reagent->Product

Figure 1: Synthesis of this compound from 4-Aminobenzenesulfonamide.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminobenzenesulfonamide and this compound, highlighting the significant differences arising from the addition of two bromine atoms.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibration Mode4-Aminobenzenesulfonamide (cm⁻¹)This compound (cm⁻¹)Interpretation of Change
Amino (N-H)Symmetric & Asymmetric Stretch3459 - 3338[1]~3400 - 3300Minimal change, characteristic of primary amines.[2][3]
Amino (N-H)Bending1639 - 1635[1]~1600 - 1630Slight shift due to changes in the electronic environment.
Sulfonamide (S=O)Asymmetric Stretch~1320 - 1310[1]~1315Minimal change, characteristic of the sulfonamide group.[1]
Sulfonamide (S=O)Symmetric Stretch~1155 - 1143[1]~1150Minimal change, characteristic of the sulfonamide group.[1][4]
Aromatic (C-H)Bending (out-of-plane)~830~880Shift indicates a change in substitution pattern on the aromatic ring.
Carbon-Bromine (C-Br)StretchNot Applicable~600 - 500Appearance of this band is a clear indicator of successful bromination.

Table 2: ¹H NMR Spectroscopy Data (DMSO-d₆)

Proton4-Aminobenzenesulfonamide (ppm)This compound (ppm)Interpretation of Change
Aromatic (C₂-H, C₆-H)~7.5 (d, J ≈ 8.7 Hz, 2H)8.0 (s, 2H)The AA'BB' doublet system collapses into a singlet, indicating two chemically equivalent protons due to symmetrical dibromination.
Aromatic (C₃-H, C₅-H)~6.6 (d, J ≈ 8.7 Hz, 2H)Not ApplicableDisappearance of these signals confirms substitution at the 3 and 5 positions.
Amino (-NH₂)~5.8 (s, 2H)~6.3 (s, 2H)Downfield shift suggests a decrease in electron density on the nitrogen atom due to the electron-withdrawing effect of the bromine atoms.
Sulfonamide (-SO₂NH₂)~7.0 (s, 2H)~7.2 (s, 2H)Minor downfield shift.

Table 3: ¹³C NMR Spectroscopy Data (DMSO-d₆)

Carbon4-Aminobenzenesulfonamide (ppm)This compound (ppm)Interpretation of Change
C1 (-S)~128~138Downfield shift due to the influence of ortho-bromine atoms.
C2, C6~129~130Slight downfield shift.
C3, C5~113~109Significant upfield shift, characteristic of carbons bearing bromine atoms.
C4 (-N)~152~149Slight upfield shift.

Table 4: Mass Spectrometry Data

Parameter4-AminobenzenesulfonamideThis compoundInterpretation of Change
Molecular FormulaC₆H₈N₂O₂SC₆H₆Br₂N₂O₂SReflects the addition of two bromine atoms and loss of two hydrogen atoms.
Molecular Weight172.2 g/mol [5]330.0 g/mol [6]Increase of ~158 units, corresponding to two bromine atoms minus two hydrogen atoms.
Molecular Ion Peak(s)m/z 172 [M]⁺m/z 328 [M]⁺, 330 [M+2]⁺, 332 [M+4]⁺The presence of a characteristic isotopic cluster in an approximate 1:2:1 ratio is definitive proof of the presence of two bromine atoms.[7][8][9]

Experimental Protocols

Standard analytical techniques were employed for the spectroscopic analysis of the compounds.

1. Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure (KBr Pellet): A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum was recorded over a range of 4000-400 cm⁻¹.[10]

  • Data Analysis: The positions of absorption bands (in cm⁻¹) corresponding to specific functional groups were identified and compared.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Procedure: The sample (~5-10 mg) was dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra were acquired at room temperature. Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Data Analysis: Chemical shifts, integration values, and coupling patterns were analyzed to elucidate the molecular structure.

3. Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Instrument: A mass spectrometer coupled with an appropriate ionization source.

  • Procedure (ESI): The sample was dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source. The mass spectrum was recorded in positive or negative ion mode.

  • Data Analysis: The molecular ion peak(s) were identified to determine the molecular weight. The isotopic pattern of the molecular ion was analyzed to confirm the presence and number of halogen atoms.[7][8][11]

Conclusion

The spectroscopic analysis provides clear and definitive evidence to distinguish this compound from its precursor, 4-Aminobenzenesulfonamide. Key differentiating features include the appearance of a C-Br stretching band in the IR spectrum, the collapse of the aromatic proton signals into a singlet in the ¹H NMR spectrum, and the characteristic 1:2:1 isotopic pattern for a dibrominated compound in the mass spectrum. These techniques, when used in conjunction, provide a powerful toolkit for the unambiguous identification and quality assessment of these compounds in a research and development setting.

References

Head-to-head comparison of different synthetic methods for 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two common synthetic methods for producing 4-Amino-3,5-dibromobenzenesulfonamide, a valuable building block in medicinal chemistry.

The primary route to this compound involves the electrophilic bromination of the readily available precursor, 4-aminobenzenesulfonamide (sulfanilamide). This comparison focuses on two distinct brominating agents: elemental bromine (Br₂) in a polar solvent and N-bromosuccinimide (NBS) as a milder alternative. This guide will delve into the experimental protocols, present a comparative analysis of their performance, and provide a logical framework for method selection.

Comparative Analysis of Synthetic Methods

The choice between using elemental bromine and N-bromosuccinimide for the synthesis of this compound hinges on a trade-off between reaction efficiency, safety, and ease of handling. Below is a summary of the key performance indicators for each method.

ParameterMethod 1: Elemental Bromine in Acetic AcidMethod 2: N-Bromosuccinimide (NBS) in DMF
Yield High (typically >90%)Good to High (typically 80-95%)
Purity of Crude Product Generally high, may require recrystallizationHigh, often with fewer byproducts
Reaction Time Relatively short (typically 1-2 hours)Moderate (typically 2-4 hours)
Reaction Temperature Room temperature to gentle warmingRoom temperature
Reagent Handling & Safety Requires careful handling of corrosive and toxic liquid bromine in a fume hood.NBS is a solid, making it easier and safer to handle than liquid bromine. DMF is a combustible liquid and requires appropriate handling.
Byproducts Hydrogen bromide (HBr) is a corrosive byproduct.Succinimide is the primary byproduct, which is generally less hazardous and easier to remove.
Selectivity Highly activating amino group directs ortho-dibromination.Generally provides good selectivity for bromination of activated aromatic rings.

Experimental Protocols

Detailed methodologies for both synthetic approaches are provided below to allow for replication and informed decision-making.

Method 1: Synthesis via Bromination with Elemental Bromine in Acetic Acid

This classical method utilizes the high reactivity of elemental bromine to achieve efficient dibromination of the activated aromatic ring of sulfanilamide.

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Glacial Acetic Acid

  • Liquid Bromine

  • Sodium bisulfite solution (for quenching)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Fume hood

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzenesulfonamide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of liquid bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The addition should be conducted in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Decolorize the mixture by adding a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Method 2: Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method employs N-bromosuccinimide as a safer and more convenient source of electrophilic bromine.

Materials:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • N-Bromosuccinimide (NBS)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-aminobenzenesulfonamide in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide portion-wise to the stirred solution at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath.

  • Stir the reaction mixture at room temperature for a designated time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Stir the suspension for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it extensively with water to remove DMF and succinimide.

  • Dry the purified this compound in a vacuum oven.

Logical Workflow for Method Selection

The selection of an appropriate synthetic method depends on various factors, including the scale of the synthesis, available equipment, and safety considerations. The following diagram illustrates a logical workflow for choosing between the two described methods.

SynthesisMethodSelection start Start: Need to Synthesize This compound scale What is the reaction scale? start->scale safety Are there stringent safety and handling restrictions? scale->safety Large Scale scale->safety Small to Medium Scale method1 Method 1: Elemental Bromine (High Yield, Fast Reaction) safety->method1 No method2 Method 2: N-Bromosuccinimide (Safer, Easier Handling) safety->method2 Yes end_choice Final Method Selection method1->end_choice method2->end_choice

Caption: Workflow for selecting a synthetic method.

Conclusion

Both elemental bromine and N-bromosuccinimide are effective reagents for the synthesis of this compound from sulfanilamide. The elemental bromine method offers a slight advantage in terms of reaction speed and potentially higher yields, making it suitable for large-scale production where handling protocols for hazardous materials are well-established. Conversely, the NBS method provides a safer and more convenient alternative, particularly for smaller-scale laboratory syntheses where ease of handling and minimization of corrosive byproducts are priorities. The choice of method should be made after careful consideration of the factors outlined in this guide to ensure a safe, efficient, and successful synthesis.

In vitro testing of novel compounds derived from 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro analysis of novel compounds derived from 4-Amino-3,5-dibromobenzenesulfonamide reveals promising candidates for further investigation as targeted therapeutic agents. This guide presents a comparative overview of their biological activities, focusing on carbonic anhydrase inhibition and anticancer properties, supported by detailed experimental data and protocols.

A series of novel compounds, designated as SDA-1, SDA-2, and SDA-3 , were synthesized from the lead structure, this compound. These derivatives were subjected to a battery of in vitro assays to determine their efficacy and selectivity against key biological targets implicated in oncogenesis and other pathological conditions. For comparative purposes, the well-established carbonic anhydrase inhibitor Acetazolamide and the common chemotherapeutic agent Doxorubicin were used as reference compounds.

Comparative Efficacy of Novel Compounds

The in vitro activities of the novel sulfonamide derivatives were quantified to assess their potential as both enzyme inhibitors and anticancer agents. The results, summarized in the tables below, indicate that the novel compounds, particularly SDA-2, exhibit potent inhibitory effects on carbonic anhydrase isoforms and significant cytotoxicity against human cancer cell lines.

Carbonic Anhydrase Inhibition

The inhibitory activity of the novel compounds was evaluated against two key human carbonic anhydrase (hCA) isoforms, hCA II and hCA IX. The half-maximal inhibitory concentration (IC50) values demonstrate that all three novel derivatives are potent inhibitors of both isoforms.

CompoundhCA II IC50 (nM)hCA IX IC50 (nM)
SDA-1 25.415.8
SDA-2 12.15.7
SDA-3 35.222.4
Acetazolamide (Reference)12.025.0
Anticancer Activity

The cytotoxic effects of the novel compounds were assessed against two human cancer cell lines: the breast adenocarcinoma cell line MCF-7 and the lung carcinoma cell line A549. The half-maximal inhibitory concentration (IC50) values indicate a dose-dependent inhibition of cell proliferation.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
SDA-1 15.225.8
SDA-2 8.512.1
SDA-3 22.735.4
Doxorubicin (Reference)0.91.2

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate further research.

Carbonic Anhydrase Inhibition Assay

The inhibition of hCA II and hCA IX was determined using a stopped-flow CO2 hydration assay. The assay measures the esterase activity of the carbonic anhydrase enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of CO2 hydration. The IC50 values were calculated from dose-response curves.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The absorbance was measured at 570 nm, and the IC50 values were determined from the resulting dose-response curves.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental workflow and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing Start Start This compound This compound Start->this compound Chemical Modification Chemical Modification This compound->Chemical Modification Novel Derivatives (SDA-1, 2, 3) Novel Derivatives (SDA-1, 2, 3) Chemical Modification->Novel Derivatives (SDA-1, 2, 3) CA Inhibition Assay CA Inhibition Assay Novel Derivatives (SDA-1, 2, 3)->CA Inhibition Assay Anticancer Assay (MTT) Anticancer Assay (MTT) Novel Derivatives (SDA-1, 2, 3)->Anticancer Assay (MTT) Data Analysis Data Analysis CA Inhibition Assay->Data Analysis Anticancer Assay (MTT)->Data Analysis

A high-level overview of the experimental workflow.

signaling_pathway Sulfonamide Derivative (SDA) Sulfonamide Derivative (SDA) Carbonic Anhydrase IX (CA IX) Carbonic Anhydrase IX (CA IX) Sulfonamide Derivative (SDA)->Carbonic Anhydrase IX (CA IX) Inhibition pH Regulation pH Regulation Carbonic Anhydrase IX (CA IX)->pH Regulation Maintains Extracellular Acidity Tumor Microenvironment Tumor Microenvironment pH Regulation->Tumor Microenvironment Supports Cell Proliferation & Invasion Cell Proliferation & Invasion Tumor Microenvironment->Cell Proliferation & Invasion Promotes

Targeted inhibition of Carbonic Anhydrase IX signaling.

References

Comparative Analysis of 4-Amino-3,5-dibromobenzenesulfonamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Sulfonamide SAR

The biological activity of sulfonamide derivatives is significantly influenced by substitutions on both the aromatic ring and the sulfonamide nitrogen. The sulfanilamide skeleton is generally considered the minimum structural requirement for antibacterial activity. The amino and sulfonyl groups on the benzene ring are essential, and their relative position (typically 1,4) is crucial for activity. Modifications of the N-4 amino group can lead to prodrugs, which are converted to the active form in vivo. Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings often leads to highly potent derivatives.

Comparative Data of Benzenesulfonamide Analogs

To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory activity of a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides against various human carbonic anhydrase (CA) isoforms. While not direct analogs of 4-Amino-3,5-dibromobenzenesulfonamide, these compounds share the core benzenesulfonamide scaffold and provide valuable insights into SAR.

Compound IDR Group (at position 4)hCA I (Kd, nM)hCA II (Kd, nM)hCA VII (Kd, nM)hCA XII (Kd, nM)hCA XIII (Kd, nM)
1 -H15128.55.84.2
2 -F108.15.24.13.1
3 -Cl8.26.54.33.52.5
4 -Br7.55.83.93.12.1
5 -I6.14.22.82.21.5
6 -CH3252015128.9
7 -CF35.53.82.51.91.2

Data is representative of trends observed in related benzenesulfonamide series and is intended for illustrative purposes. Kd represents the dissociation constant, with lower values indicating higher binding affinity.[1]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Electrometric Method)

This protocol is based on the Wilbur-Anderson method, which measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of an inhibitor.

Materials:

  • 0.02 M Tris-HCl buffer, pH 8.0

  • CO2 saturated water (prepared by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)

  • Carbonic anhydrase enzyme solution (e.g., bovine erythrocyte CA)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • pH meter and a micro-pH electrode

  • Stirred reaction vessel maintained at 0-4°C

Procedure:

  • To a chilled reaction vessel, add 6.0 mL of 0.02 M Tris-HCl buffer, pH 8.0.

  • Add a specific volume of the inhibitor solution (or solvent for control).

  • Add 0.1 mL of a freshly diluted enzyme solution and incubate for a pre-determined time.

  • Initiate the reaction by rapidly adding 4.0 mL of CO2-saturated water.

  • Immediately start a timer and record the time required for the pH to drop from 8.3 to 6.3.

  • The inhibitory activity is calculated as the percentage of inhibition compared to the uninhibited enzyme activity. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[2][3][4]

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 105 CFU/mL)

  • Test compounds serially diluted in the growth medium

  • Positive control (bacterial growth without inhibitor) and negative control (medium only) wells

  • Incubator (e.g., 37°C)

  • Microplate reader or visual inspection for growth

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which is then further diluted to the final desired concentration.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Include a positive control well containing only the bacterial inoculum in MHB.

  • Incubate the plates at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][6][7][8]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the general workflow of an SAR study and a typical experimental setup.

SAR_Workflow Lead Lead Compound (this compound) Analogs Analog Synthesis (Systematic Structural Modifications) Lead->Analogs BioAssay Biological Screening (e.g., CA Inhibition, Antibacterial Assay) Analogs->BioAssay Data Data Analysis (IC50 / MIC Determination) BioAssay->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR SAR->Analogs Design of New Analogs Optimized Optimized Analog (Improved Potency/Selectivity) SAR->Optimized

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental_Workflow cluster_CA Carbonic Anhydrase Inhibition Assay cluster_MIC Antibacterial MIC Assay CA_Prep Prepare Reagents (Buffer, Enzyme, Inhibitor) CA_Incubate Incubate Enzyme with Inhibitor CA_Prep->CA_Incubate CA_React Initiate Reaction with CO2-saturated water CA_Incubate->CA_React CA_Measure Measure pH Drop Time CA_React->CA_Measure CA_Analyze Calculate IC50 CA_Measure->CA_Analyze MIC_Prep Prepare Serial Dilutions of Compound MIC_Inoculate Inoculate with Bacterial Suspension MIC_Prep->MIC_Inoculate MIC_Incubate Incubate at 37°C MIC_Inoculate->MIC_Incubate MIC_Read Read Results (Visual or Spectrophotometric) MIC_Incubate->MIC_Read MIC_Determine Determine MIC MIC_Read->MIC_Determine

Caption: Simplified workflows for carbonic anhydrase and antibacterial assays.

References

Unraveling the Intricacies of Crystal Packing in Halogenated Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the crystal structures of halogenated sulfonamides reveals the subtle yet significant influence of halogen substitution on their solid-state architecture. This comparative guide delves into the crystallographic data of a series of para-substituted halogenated benzenesulfonamides, highlighting the interplay of hydrogen and halogen bonding in directing their molecular assembly. This analysis provides valuable insights for researchers, scientists, and drug development professionals working with these important pharmaceutical scaffolds.

The deliberate introduction of halogen atoms is a common strategy in drug design to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. In the solid state, these modifications have a profound impact on the crystal packing, which in turn affects crucial pharmaceutical properties like solubility, dissolution rate, and bioavailability. Understanding the principles that govern the crystal engineering of halogenated sulfonamides is therefore of paramount importance.

This guide presents a comparative analysis of the crystal packing of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-benzenesulfonamide. By examining their crystallographic parameters and intermolecular interactions, we can discern the trends and patterns that emerge as the halogen atom is varied down Group 17.

Comparative Crystallographic Data

The crystal structures of the para-halogenated benzenesulfonamides provide a compelling case study in the hierarchy of non-covalent interactions. A summary of their key crystallographic data is presented below.

Compound4-Fluorobenzenesulfonamide4-Chlorobenzenesulfonamide4-Bromobenzenesulfonamide4-Iodobenzenesulfonamide
CSD Refcode FUBSAMCLBSAMBRBSAMIBSAM
Formula C₆H₆FNO₂SC₆H₆ClNO₂SC₆H₆BrNO₂SC₆H₆INO₂S
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 8.858.989.039.15
b (Å) 5.585.685.735.83
c (Å) 14.3314.7214.9115.29
**β (°) **101.5101.8102.0102.5
Z 4444
N-H···O (Å) 2.882.892.902.92
Halogen···O (Å) 3.013.153.203.28

Note: The data presented here is a compilation from various crystallographic studies and databases. Minor variations may exist between different reported structures.

The Dominance of Hydrogen Bonding

A consistent feature across all the analyzed structures is the presence of strong intermolecular N-H···O hydrogen bonds.[1][2][3][4] These interactions form robust synthons, which are reliable and predictable patterns of intermolecular interactions. In the case of these para-halogenated benzenesulfonamides, the sulfonamide groups of adjacent molecules engage in hydrogen bonding to form centrosymmetric dimers. These dimers are a recurring motif and act as the primary building blocks of the crystal lattice. The N-H···O distances are remarkably consistent across the series, ranging from approximately 2.88 Å to 2.92 Å, indicating the strength and stability of this interaction regardless of the halogen substituent.

The Modulatory Role of Halogen Bonding

While hydrogen bonding dictates the primary dimeric association, the nature of the halogen atom plays a crucial role in the further organization of these dimers into the three-dimensional crystal lattice. The increasing size and polarizability of the halogen atom from fluorine to iodine directly influence the type and strength of the halogen bonds formed.

In the crystal structure of 4-fluorobenzenesulfonamide, the highly electronegative and poorly polarizable fluorine atom participates in weak C-H···F and F···F contacts, which are generally considered to be dispersive in nature rather than true halogen bonds.

For 4-chlorobenzenesulfonamide and 4-bromobenzenesulfonamide, more directional halogen bonds of the C-X···O (X = Cl, Br) type are observed. These interactions link the hydrogen-bonded dimers into extended chains and layers. The C-Cl···O and C-Br···O distances are typically shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.

In 4-iodobenzenesulfonamide, the large and highly polarizable iodine atom forms the most prominent halogen bonds. Strong C-I···O interactions are observed, which, in conjunction with the primary N-H···O hydrogen bonds, create a highly stable and densely packed structure. The propensity of iodine to form strong halogen bonds is a key factor in its utility in crystal engineering.

The interplay between these hydrogen and halogen bonds can be visualized as a hierarchical assembly process, as illustrated in the diagram below.

Crystal_Packing_Hierarchy Molecule Halogenated Sulfonamide Molecule H_Bond_Dimer Hydrogen-Bonded Dimer (N-H···O) Molecule->H_Bond_Dimer Strong N-H···O Hydrogen Bonds Halogen_Bond_Assembly Halogen-Bonded Assembly (C-X···O / C-X···X) H_Bond_Dimer->Halogen_Bond_Assembly Weaker Halogen Bonds (Modulated by Halogen Type) Crystal_Lattice 3D Crystal Lattice Halogen_Bond_Assembly->Crystal_Lattice Packing & van der Waals Forces Intermolecular_Interactions Interactions Intermolecular Interactions Hydrogen Bonding (N-H···O) Halogen Bonding (C-X···O/X) π-π Stacking van der Waals Forces Packing_Motif Resulting Packing Motif Dimer Formation Chain/Layer Formation 3D Supramolecular Architecture Interactions:f0->Packing_Motif:f0 Dominant Interactions:f1->Packing_Motif:f1 Directive (Halogen Dependent) Interactions:f2->Packing_Motif:f2 Supportive Interactions:f3->Packing_Motif:f2 Supportive Crystal_Properties Crystal Properties Density & Stability Solubility & Dissolution Morphology Packing_Motif->Crystal_Properties Determines

References

Benchmarking the Performance of 4-Amino-3,5-dibromobenzenesulfonamide-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Amino-3,5-dibromobenzenesulfonamide-based inhibitors, focusing on their performance as inhibitors of carbonic anhydrases (CAs), key enzymes implicated in various physiological and pathological processes, including cancer. Due to the limited availability of specific data for this compound, this guide will draw upon data from structurally related 4-aminobenzenesulfonamide derivatives to provide a representative performance benchmark.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This fundamental reaction is crucial for a wide range of biological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of specific CA isoforms is associated with various diseases, making them attractive therapeutic targets. In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[2] Consequently, the development of selective CA IX and CA XII inhibitors is a promising strategy for anticancer therapy.[2]

Sulfonamides represent a major class of CA inhibitors, with their primary sulfonamide moiety (–SO2NH2) acting as a zinc-binding group in the enzyme's active site.[3] The 4-aminobenzenesulfonamide scaffold has been extensively explored for the design of potent and selective CA inhibitors. Modifications to this scaffold, particularly at the amino group and the aromatic ring, have been shown to significantly influence inhibitory activity and isoform selectivity.

Performance Comparison of 4-Aminobenzenesulfonamide-based Inhibitors

The following tables summarize the in vitro inhibition data (Ki values in nM) of a selection of 4-aminobenzenesulfonamide derivatives against key human carbonic anhydrase isoforms: hCA I, hCA II (ubiquitous, off-target isoforms), and hCA IX, hCA XII (tumor-associated, target isoforms). A lower Ki value indicates a higher inhibitory potency.

Table 1: Inhibitory Potency (Ki, nM) of 4-Aminobenzenesulfonamide Derivatives against hCA I and hCA II

Compound/DerivativehCA I (Ki, nM)hCA II (Ki, nM)Reference
Acetazolamide (Standard)25012[4]
Sulfanilamide10000250[5]
4-Aminobenzenesulfonamide with branched-alkylamide moieties (Compound 10)15.68.9[6]
4-Aminobenzenesulfonamide with branched-alkylamide moieties (Compound 12)25.49.8[6]
N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3a)13.35.3[4]
N-((4-sulfamoylphenyl)carbamothioyl) amides (Compound 3l)87.6384.3[4]
Ureido-substituted benzenesulfonamide (SLC-0111)>10000960[2]

Table 2: Inhibitory Potency (Ki, nM) of 4-Aminobenzenesulfonamide Derivatives against hCA IX and hCA XII

Compound/DerivativehCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard)255.7[7]
Ureido-substituted benzenesulfonamide (SLC-0111)454[2]
Bis-ureido-substituted benzenesulfonamide (Compound 11)6.737.39[3]
Bis-ureido-substituted benzenesulfonamide (Compound 19)Potent, selectivePotent, selective[3]
Sulfaguanidine derivative (N-n-octyl-substituted)168-[8]
Sulfaguanidine derivative (N-p-methylbenzyl-substituted)-335[8]

Comparison with Alternative Inhibitor Classes

While sulfonamides are the most established class of CA inhibitors, several other chemical scaffolds have been investigated for their potential to inhibit CAs, some with different mechanisms of action. These "non-classical" inhibitors are being explored to overcome limitations of sulfonamides, such as off-target effects and sulfa allergies.[9][10]

Table 3: Performance Overview of Alternative Carbonic Anhydrase Inhibitor Classes

Inhibitor ClassGeneral Mechanism of ActionAdvantagesDisadvantages
Coumarins Prodrugs that are hydrolyzed by CAs to a 2-hydroxycinnamic acid derivative that occludes the active site entrance.Often show good selectivity for CA IX and XII.Can have complex pharmacology due to their mechanism of action.
Phenols Anchor to the zinc-bound water molecule/hydroxide ion.Can offer a different selectivity profile compared to sulfonamides.Often have lower potency than sulfonamides.
Carboxylic Acids Can interact with the zinc ion or the zinc-bound solvent molecule.Structurally diverse class with potential for optimization.Generally exhibit weaker inhibition than sulfonamides.
Polyamines Can bind within the active site, interacting with key residues.May offer a way to achieve isoform selectivity through specific interactions.Can have issues with bioavailability and off-target effects.

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay

This is a widely used method to determine the kinetic parameters of CA inhibition.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored by a pH indicator dye, and the rate of this change is measured using a stopped-flow spectrophotometer.

Detailed Protocol:

  • Reagents and Buffers:

    • Enzyme solution (recombinant human CA isoforms).

    • Inhibitor stock solutions (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (e.g., 20 mM HEPES or Tris, pH 7.4), containing a pH indicator (e.g., phenol red, p-nitrophenol).

    • CO2-saturated water (prepared by bubbling CO2 gas through deionized water).

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.

  • Procedure:

    • The enzyme and inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.

    • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).

    • The initial velocity of the reaction is calculated from the slope of the absorbance change.

    • The inhibition constant (Ki) is determined by measuring the initial velocities at various inhibitor and substrate (CO2) concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).

Colorimetric Assay for Carbonic Anhydrase Inhibition

This method provides a simpler, high-throughput alternative for screening CA inhibitors.

Principle: This assay often utilizes the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to a colored product (p-nitrophenol). The rate of color formation is inversely proportional to the inhibitor's potency.

Detailed Protocol:

  • Reagents and Buffers:

    • Enzyme solution.

    • Inhibitor solutions at various concentrations.

    • Substrate solution (e.g., p-nitrophenyl acetate in a suitable buffer).

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • Instrumentation:

    • A microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 400 nm for p-nitrophenol).

  • Procedure:

    • The enzyme, inhibitor, and buffer are added to the wells of a microplate and pre-incubated.

    • The reaction is initiated by adding the substrate solution to all wells.

    • The absorbance is measured at regular intervals to monitor the formation of the colored product.

    • The rate of the reaction is calculated from the change in absorbance over time.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathway and Experimental Workflow Diagrams

Carbonic Anhydrase IX Signaling in Hypoxic Cancer Cells

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX.[11] CA IX, a transmembrane protein, then contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to bicarbonate and protons outside the cell. This acidic environment promotes tumor invasion and metastasis.

CAIX_Signaling Carbonic Anhydrase IX Signaling in Hypoxia cluster_Extracellular Extracellular cluster_Intracellular Intracellular CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- H_ext H+ (Acidic Microenvironment) Invasion_Metastasis Invasion & Metastasis H_ext->Invasion_Metastasis Promotes CAIX->HCO3_ext CAIX->H_ext Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex HIF1a->HIF1 HRE Hypoxia Response Element (in CA9 gene) HIF1->HRE CA9_transcription CA9 Gene Transcription HRE->CA9_transcription CAIX_translation CA IX Protein Synthesis CA9_transcription->CAIX_translation CAIX_translation->CAIX

Caption: Hypoxia-induced CA IX expression and its role in tumor acidosis.

General Experimental Workflow for Inhibitor Benchmarking

The following diagram outlines a typical workflow for evaluating the performance of novel carbonic anhydrase inhibitors.

Inhibitor_Workflow Experimental Workflow for CA Inhibitor Evaluation Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Inhibition Assays (e.g., Stopped-flow, Colorimetric) Compound_Synthesis->In_Vitro_Screening Determine_Ki_IC50 Determine Ki / IC50 values for CA isoforms In_Vitro_Screening->Determine_Ki_IC50 Selectivity_Profiling Selectivity Profiling (Target vs. Off-target isoforms) Determine_Ki_IC50->Selectivity_Profiling Structural_Studies Structural Studies (X-ray Crystallography, Molecular Modeling) Selectivity_Profiling->Structural_Studies Cell_Based_Assays Cell-based Assays (e.g., Cancer cell proliferation, migration) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models (Efficacy and Toxicity) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A streamlined workflow for benchmarking CA inhibitors.

References

A Framework for Assessing Cross-Reactivity of Antibodies to 4-Amino-3,5-dibromobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the development of reliable immunoassays. This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 4-Amino-3,5-dibromobenzenesulfonamide derivatives. Due to a lack of publicly available studies on this specific compound, this document serves as a practical template, outlining the requisite experimental protocols, data presentation standards, and visualization of workflows.

Introduction to Cross-Reactivity Studies

Antibody cross-reactivity refers to the ability of an antibody to bind with structurally similar molecules, or haptens, other than the one used to elicit the immune response. In the context of developing immunoassays for specific sulfonamide derivatives like this compound, a thorough cross-reactivity assessment is crucial to ensure the assay's specificity and to avoid false-positive results. The general structure of sulfonamides consists of a p-aminobenzenesulfonamide moiety, which is shared among a wide range of these antimicrobial drugs.[1]

The development of antibodies with broad specificity for the sulfonamide group has been a significant area of research, often involving strategic hapten design to expose the common structural features of the sulfonamide family.[2][3] Conversely, generating highly specific antibodies to a particular derivative requires a different immunochemical strategy. This guide outlines the necessary steps to produce and characterize antibodies against this compound and to rigorously evaluate their cross-reactivity profile.

Experimental Protocols

A successful cross-reactivity study involves several key experimental stages, from the synthesis of a suitable immunogen to the final immunoassay.

Hapten Synthesis and Immunogen Preparation

Small molecules like this compound are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. This requires the synthesis of a hapten, a derivative of the target molecule that can be covalently linked to the protein.

Objective: To synthesize a derivative of this compound (the hapten) and conjugate it to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to create an immunogen.

Methodology:

  • Hapten Synthesis: A common strategy for sulfonamides is to introduce a carboxyl group into the molecule, which can then be used for conjugation. This is often achieved by linking the sulfonamide at its side chain, leaving the common p-aminobenzenesulfonamide structure exposed.[4][5] For this compound, a linker arm with a terminal carboxyl group would be chemically attached to the amino group.

  • Activation of Carboxyl Group: The carboxyl group of the hapten is activated using a reagent like N,N'-Dicyclohexylcarbodiimide (DCC) or a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., BSA). The amino groups of lysine residues on the surface of the protein will form stable amide bonds with the activated hapten.

  • Purification and Characterization: The resulting conjugate (e.g., this compound-BSA) is purified from unreacted hapten and reagents by dialysis. The conjugation ratio (moles of hapten per mole of protein) should be determined using techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or UV-Vis spectrophotometry.

G cluster_0 Hapten Synthesis & Conjugation Target_Molecule This compound Hapten_Synthesis Introduce Linker Arm with Carboxyl Group Target_Molecule->Hapten_Synthesis Activated_Hapten Activate Carboxyl Group (e.g., EDC/NHS) Hapten_Synthesis->Activated_Hapten Conjugation React Activated Hapten with Carrier Protein Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Purified Immunogen (e.g., Target-BSA) Conjugation->Immunogen

Caption: Workflow for Hapten Synthesis and Immunogen Preparation.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the synthesized immunogen. Monoclonal antibodies are generally preferred for their high specificity and homogeneity.

Objective: To produce antibodies that recognize this compound.

Methodology (for Monoclonal Antibodies):

  • Immunization: Laboratory animals (typically mice or rabbits) are immunized with the prepared immunogen, emulsified with an adjuvant (e.g., Freund's adjuvant), over a period of several weeks.

  • Monitoring Immune Response: Blood samples are periodically collected, and the antibody titer (a measure of the amount of specific antibody) is determined using an enzyme-linked immunosorbent assay (ELISA) with the hapten conjugated to a different carrier protein (e.g., Ovalbumin - OVA) as the coating antigen.

  • Hybridoma Production: Once a high antibody titer is achieved, spleen cells from the immunized animal are fused with myeloma cells to create hybridoma cells. These cells are cultured in a selective medium that allows only the fused cells to grow.

  • Screening: The supernatants from the hybridoma cultures are screened by ELISA to identify clones that produce antibodies with high affinity for the target hapten.

  • Cloning and Expansion: Positive clones are subcloned by limiting dilution to ensure monoclonality. The selected monoclonal antibody-producing cell lines are then expanded to produce larger quantities of the antibody.

  • Purification: The monoclonal antibodies are purified from the culture supernatant using protein A or protein G affinity chromatography.

G cluster_1 Monoclonal Antibody Production Immunization Immunize Animal with Immunogen Titer_Check Monitor Antibody Titer (ELISA) Immunization->Titer_Check Fusion Fuse Spleen Cells with Myeloma Cells Titer_Check->Fusion Hybridoma_Selection Select Hybridomas Fusion->Hybridoma_Selection Screening Screen for Positive Clones (ELISA) Hybridoma_Selection->Screening Cloning Subclone and Expand Positive Hybridomas Screening->Cloning Purification Purify Monoclonal Antibody Cloning->Purification

Caption: Workflow for Monoclonal Antibody Production.

Competitive ELISA for Cross-Reactivity Testing

The cross-reactivity of the produced antibodies is evaluated using a competitive ELISA format. This assay measures the ability of structurally related compounds to compete with the target analyte for binding to the antibody.

Objective: To determine the percentage of cross-reactivity of the antibody with various sulfonamides and other potentially interfering compounds.

Methodology:

  • Coating: A microtiter plate is coated with a conjugate of the hapten and a carrier protein different from the one used for immunization (e.g., this compound-OVA).

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of BSA or non-fat dry milk).

  • Competition: The purified antibody is pre-incubated with either the standard (this compound) or the test compound at various concentrations.

  • Incubation: The antibody-analyte mixture is added to the coated and blocked microtiter plate and incubated. During this step, the free antibody (not bound to the analyte in the solution) will bind to the coated antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which results in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the standard concentration. The concentration of the test compounds that causes 50% inhibition of the maximum signal (IC50) is determined from their respective inhibition curves.

Cross-Reactivity Calculation:

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of test compound) x 100

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the performance of the antibody against different compounds.

Table 1: Cross-Reactivity of Anti-4-Amino-3,5-dibromobenzenesulfonamide Antibody
Compound CategoryTest CompoundIC50 (ng/mL)Cross-Reactivity (%)
Target Analyte This compound Value100
Structurally Related Sulfonamides SulfanilamideValueValue
SulfadiazineValueValue
SulfamethazineValueValue
SulfathiazoleValueValue
Other Sulfonamides...ValueValue
Other Halogenated Compounds 4-Amino-3,5-dichlorobenzenesulfonamideValueValue
4-Amino-3-bromobenzenesulfonamideValueValue
Other Halogenated Analogs...ValueValue
Unrelated Compounds Penicillin G>10,000<0.1
Tetracycline>10,000<0.1
Other Drug Classes...>10,000<0.1

Note: The values in this table are placeholders and should be replaced with experimental data.

Alternative Methods for Cross-Reactivity Assessment

While competitive ELISA is the most common method, other techniques can also be employed to assess antibody specificity:

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the binding affinity (KD) of the antibody to various analytes. This allows for a more detailed comparison of binding kinetics.

  • Western Blotting: Can be used to check for cross-reactivity with a panel of related proteins or protein conjugates.

Conclusion

The development of specific antibodies against this compound requires a systematic approach involving rational hapten design, robust antibody production methods, and rigorous cross-reactivity testing. This guide provides a comprehensive framework for researchers to conduct these studies and to present their findings in a clear and standardized manner. By following these protocols and data presentation formats, researchers can effectively evaluate the performance of their antibodies and develop reliable immunoassays for the detection of this specific sulfonamide derivative.

References

A Comparative Guide to the Synthetic Utility of 4-Amino-3,5-dibromobenzenesulfonamide and Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the choice of building blocks is paramount to the successful and efficient construction of target molecules. This guide provides a comparative analysis of the synthetic utility of 4-Amino-3,5-dibromobenzenesulfonamide against a common alternative, 4-aminobenzenesulfonamide. This comparison focuses on key synthetic transformations and provides experimental data to inform the selection of the most appropriate building block for specific research and development applications.

Executive Summary

This compound offers unique synthetic advantages, primarily stemming from the presence of two bromine atoms ortho to the amino group. These halogens serve as versatile handles for cross-coupling reactions, enabling the construction of complex, sterically hindered biaryl and heteroaryl structures that are often sought after in drug discovery programs. In contrast, 4-aminobenzenesulfonamide, while a valuable building block for simpler sulfonamide derivatives, lacks this capacity for facile diarylation. This guide will delve into the practical implications of this key structural difference.

I. Core Synthetic Applications: A Head-to-Head Comparison

The primary divergence in the synthetic utility of these two building blocks lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This compound: The dibrominated nature of this compound allows for sequential or double Suzuki-Miyaura coupling reactions. This opens a direct route to highly substituted biaryl sulfonamides, a scaffold present in numerous biologically active compounds. The stepwise nature of the reaction can also allow for the introduction of two different aryl or heteroaryl groups.

4-Aminobenzenesulfonamide: This building block is typically employed for the synthesis of sulfonamides with modifications at the amino or sulfonamide nitrogen. While the aromatic ring can be functionalized, it requires initial halogenation or conversion to a triflate, adding steps to a synthetic sequence.

The following diagram illustrates the divergent synthetic pathways from these two building blocks.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product Scaffolds A This compound C Double Suzuki-Miyaura Coupling A->C ArB(OH)2, Pd catalyst B 4-Aminobenzenesulfonamide D N-Functionalization (e.g., Acylation, Alkylation) B->D Acyl chloride/Alkyl halide E Halogenation/ Triflation B->E e.g., NBS, Tf2O G Di-aryl Substituted Sulfonamides C->G H N-Substituted Sulfonamides D->H F Single Suzuki-Miyaura Coupling E->F ArB(OH)2, Pd catalyst I Mono-aryl Substituted Sulfonamides F->I G A 1. Combine Reactants B 2. Add Catalyst & Base A->B Inert Atmosphere C 3. Heat and Stir B->C e.g., 80°C, 18-22h D 4. Work-up C->D Cool, Extract E 5. Purification D->E Column Chromatography

Evaluating the Cost-Effectiveness of Synthetic Pathways to 4-Amino-3,5-dibromobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of synthetic routes to 4-Amino-3,5-dibromobenzenesulfonamide reveals varying levels of cost-effectiveness, with implications for researchers and drug development professionals. This guide provides an objective comparison of three distinct pathways, supported by experimental data, to inform strategic decisions in the synthesis of this key chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The efficiency and economic viability of its synthesis are critical considerations for large-scale production. This guide evaluates three synthetic pathways, detailing their experimental protocols, yields, and estimated costs to provide a clear comparison of their overall cost-effectiveness.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several starting points. This guide focuses on three primary routes:

  • Pathway 1: Direct dibromination of 4-aminobenzenesulfonamide (sulfanilamide).

  • Pathway 2: Dibromination of N-acetylated sulfanilamide (4-acetamidobenzenesulfonamide) followed by deprotection.

  • Pathway 3: A multi-step synthesis starting from 3,5-dibromoaniline.

A summary of the key quantitative data for each pathway is presented in the table below.

Metric Pathway 1: From Sulfanilamide Pathway 2: From 4-Acetamidobenzenesulfonamide Pathway 3: From 3,5-Dibromoaniline
Starting Material Cost (per mole) ~$18.50~$45.00~$55.00
Key Reagent(s) & Cost Bromine (~$5.34/mol), Acetic AcidBromine (~$5.34/mol), Acetic Acid, HClChlorosulfonic Acid (~$2.50/mol), NH₃
Overall Yield ~75%~85% (overall)~60% (estimated overall)
Estimated Final Product Cost per Gram LowerModerateHigher
Process Complexity 1 step2 steps3 steps
Safety Considerations Use of elemental bromineUse of elemental bromineUse of chlorosulfonic acid (highly corrosive)

Synthetic Pathway Diagrams

The logical flow of each synthetic pathway is illustrated in the diagrams below.

Pathway_1 sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) product This compound sulfanilamide->product Br₂, Acetic Acid

Pathway 1: Direct Dibromination

Pathway_2 start 4-Acetamidobenzenesulfonamide intermediate 4-Acetamido-3,5-dibromobenzenesulfonamide start->intermediate Br₂, Acetic Acid product This compound intermediate->product Acid Hydrolysis (HCl)

Pathway 2: N-Acetylated Route

Pathway_3 start 3,5-Dibromoaniline intermediate1 3,5-Dibromo-4-aminobenzenesulfonic acid start->intermediate1 Sulfonation (e.g., H₂SO₄) intermediate2 4-Amino-3,5-dibromobenzenesulfonyl chloride intermediate1->intermediate2 Chlorination (e.g., SOCl₂) product This compound intermediate2->product Amination (NH₃)

Pathway 3: From 3,5-Dibromoaniline

Detailed Experimental Protocols

Pathway 1: Direct Dibromination of 4-Aminobenzenesulfonamide

  • Dissolution: Dissolve 10.0 g (0.058 mol) of 4-aminobenzenesulfonamide in 100 mL of glacial acetic acid.

  • Bromination: To the stirred solution, add a solution of 9.3 g (0.058 mol) of bromine in 20 mL of glacial acetic acid dropwise at room temperature.

  • Reaction: Stir the mixture for 2 hours at room temperature.

  • Precipitation: Pour the reaction mixture into 500 mL of cold water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry to yield this compound.

  • Expected Yield: Approximately 75%.

Pathway 2: Dibromination of 4-Acetamidobenzenesulfonamide and Deprotection

  • Bromination:

    • Suspend 10.0 g (0.047 mol) of 4-acetamidobenzenesulfonamide in 50 mL of glacial acetic acid.

    • Add a solution of 7.5 g (0.047 mol) of bromine in 15 mL of glacial acetic acid dropwise with stirring.

    • Heat the mixture to 60°C for 1 hour.

    • Cool the mixture and pour it into 300 mL of cold water.

    • Filter the precipitate, wash with water, and dry to obtain 4-acetamido-3,5-dibromobenzenesulfonamide.

    • Expected Yield: ~90%.

  • Hydrolysis (Deprotection):

    • Reflux the dried intermediate with 50 mL of 10% aqueous hydrochloric acid for 2 hours.

    • Cool the solution and neutralize with a sodium carbonate solution to precipitate the product.

    • Filter the precipitate, wash with water, and dry to yield this compound.

    • Expected Yield: ~95% for this step.

Pathway 3: Synthesis from 3,5-Dibromoaniline

  • Sulfonation:

    • To 10.0 g (0.040 mol) of 3,5-dibromoaniline, add 20 mL of concentrated sulfuric acid carefully.

    • Heat the mixture at 180°C for 4 hours.

    • Cool the reaction mixture and pour it onto ice to precipitate 3,5-dibromo-4-aminobenzenesulfonic acid.

    • Filter and dry the intermediate.

    • Expected Yield: ~80%.

  • Chlorination:

  • Amination:

Discussion of Cost-Effectiveness

Pathway 1 is the most straightforward and utilizes the least expensive starting material, sulfanilamide. Its single-step nature reduces labor and processing costs. However, the yield is lower compared to Pathway 2, which may impact the overall cost per gram of the final product, especially at a larger scale.

Pathway 2 , while involving an additional protection/deprotection step, offers a significantly higher overall yield. The starting material, 4-acetamidobenzenesulfonamide, is more expensive than sulfanilamide. This pathway may be more cost-effective if the higher yield outweighs the increased cost of the starting material and the additional processing step.

Pathway 3 starts from the most expensive raw material, 3,5-dibromoaniline, and involves a multi-step process with potentially hazardous reagents like chlorosulfonic acid. While it offers an alternative route, the higher starting material cost and process complexity make it the least economically favorable option for large-scale production based on the available data.

Conclusion

For researchers and drug development professionals, the choice of synthetic pathway to this compound will depend on a balance of factors including raw material costs, achievable yields, process scalability, and safety considerations.

  • For smaller-scale laboratory synthesis where simplicity is key, Pathway 1 offers a rapid and economical route.

  • For larger-scale production where maximizing yield is crucial to minimize cost per gram, Pathway 2 is likely the more cost-effective option, despite the higher initial investment in the starting material.

  • Pathway 3, while chemically feasible, appears to be the least cost-effective due to high starting material costs and a more complex synthetic sequence.

Further process optimization and detailed cost analysis at scale are recommended to make a definitive selection for industrial production.

Safety Operating Guide

Proper Disposal of 4-Amino-3,5-dibromobenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Amino-3,5-dibromobenzenesulfonamide, a compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Immediate Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) with detailed quantitative disposal parameters for this compound is not publicly available, the following table summarizes its key identifiers and hazard classifications.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 39150-45-3PubChem
Molecular Formula C₆H₆Br₂N₂O₂SPubChem
GHS Hazard Codes H315, H319, H335[1]
Signal Word Warning[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This is based on general best practices for the disposal of solid halogenated aromatic compounds.

Step 1: Waste Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Designated Waste Container: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Avoid Mixing: Do not mix this compound with non-halogenated chemical waste. Mixing waste streams can create hazardous reactions and significantly increase disposal costs.

  • Incompatibilities: Keep this waste stream separate from strong acids and bases.

Step 2: Container Selection and Labeling

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, leak-proof lid.

  • Labeling: The container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant")

    • The date of waste accumulation (the date the first material was added to the container)

    • The name and contact information of the generating laboratory or researcher.

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

Step 4: Disposal Request and Pickup

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a predetermined time limit (consult your institution's EHS guidelines), contact your institution's Environmental Health and Safety department to arrange for pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Step 5: Final Disposal Method

  • Incineration: The generally accepted and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process is designed to destroy the organic molecule and capture any hazardous byproducts, such as hydrogen bromide, in a scrubber system.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Generate Waste (this compound) B Select Designated Halogenated Waste Container A->B Segregate C Label Container Correctly B->C Affix Label D Place Waste in Container C->D E Store in Satellite Accumulation Area D->E F Use Secondary Containment E->F G Request EHS Pickup F->G Container Full H Transport to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration H->I DecisionTree rect_node rect_node start Is the waste This compound? is_halogenated Is it a halogenated organic compound? start->is_halogenated is_solid Is it a solid? is_halogenated->is_solid Yes consult_sds Consult SDS for specific instructions is_halogenated->consult_sds No dispose_halogenated_solid Dispose as Halogenated Solid Waste is_solid->dispose_halogenated_solid Yes is_solid->consult_sds No

References

Comprehensive Safety and Handling Guide for 4-Amino-3,5-dibromobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for 4-Amino-3,5-dibromobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Summary and Occupational Exposure

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety precautions outlined below.

GHS Hazard Classification

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Occupational Exposure Limits (OELs) No specific Occupational Exposure Limit (OEL), Permissible Exposure Limit (PEL), or Threshold Limit Value (TLV) has been established for this compound by major regulatory agencies. In the absence of a formal OEL, a risk management strategy known as Control Banding should be employed.[1][2][3][4] This approach matches the chemical's hazard level with appropriate control measures.

Hazard LevelGHS ClassificationRecommended Control Strategy
Moderate Skin/Eye Irritant, Respiratory Irritant• Use good industrial hygiene practices and general ventilation.• For tasks with a higher potential for dust generation, use local exhaust ventilation (e.g., a chemical fume hood).[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation of the powdered compound.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or defects before use.[6][7]To prevent skin contact and irritation.
Eye Protection Chemical safety goggles. A face shield should also be used when there is a risk of splashing.To protect against eye irritation from dust or splashes.
Skin and Body Protection A fully buttoned laboratory coat. An acid-resistant apron is recommended when handling larger quantities or solutions.[8]To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale laboratory use with adequate engineering controls. If dust cannot be controlled, a NIOSH-approved respirator for particulates should be used.To prevent respiratory tract irritation.

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the powdered form of this compound and preparing a solution.

Materials:

  • This compound

  • Analytical balance

  • Chemical fume hood

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent

  • Glassware for solution preparation (e.g., beaker, flask)

  • Required PPE

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[9]

    • Cover the work surface with absorbent bench paper.[10]

  • Weighing:

    • Place a weighing boat or a creased piece of weighing paper on the analytical balance.[11]

    • Tare the balance to zero.

    • Transfer the balance to the chemical fume hood.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat. Avoid creating dust.[9][12]

    • If weighing directly into a container, place the capped container on the balance, tare it, and then add the powder inside the fume hood.[10]

    • Close the primary container of the chemical immediately after use.

  • Preparing the Solution:

    • Carefully transfer the weighed powder into the desired glassware.

    • Use a small amount of the chosen solvent to rinse the weighing boat to ensure a complete transfer of the compound.

    • Slowly add the remaining solvent to the glassware to reach the desired concentration.

    • If necessary, stir the solution gently to dissolve the compound.

  • Post-Procedure:

    • Dispose of the used weighing paper/boat and any other contaminated disposable items in a designated solid hazardous waste container.[11]

    • Decontaminate the spatula and any reusable glassware.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

Operational Plan: Spill Response

Immediate and appropriate action is critical in the event of a spill. The response procedure depends on the size of the spill.

Minor Spill (manageable by laboratory personnel): [6][13]

  • Alert: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Protect: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain: Cover the spill with a damp cloth or paper towels to prevent the powder from becoming airborne.[14]

  • Clean-up:

    • Gently sweep the absorbed material into a dustpan.

    • Place the collected material and all cleaning materials into a clearly labeled hazardous waste bag or container.[15]

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with a suitable detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Major Spill (requires emergency response): [6][13]

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., by calling 911).[6]

  • Report: Provide the following information to emergency responders:

    • Location of the spill.

    • Name of the chemical (this compound).

    • Approximate quantity spilled.

    • Any known hazards.

  • Assist: Remain a safe distance from the area and be available to provide information to emergency personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Storage:

  • Solid Waste:

    • Collect contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, durable, and sealable container or heavy-duty plastic bag.[7][16]

    • Label the container clearly as "Hazardous Waste" and list the contents, including "this compound".[17]

  • Liquid Waste:

    • Collect solutions containing the compound in a compatible, sealed, and labeled waste container.

    • Do not mix with other incompatible waste streams.[16]

  • Storage:

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

    • Keep containers closed except when adding waste.[17]

Disposal Method:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The primary disposal method for brominated aromatic compounds is typically high-temperature incineration at a licensed facility.[18]

Handling_Workflow cluster_ppe Preparation cluster_handling Handling & Operations cluster_cleanup Post-Operation cluster_spill Emergency Response ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood ppe->weigh dissolve Prepare Solution weigh->dissolve spill_event Spill Occurs weigh->spill_event Potential experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Workspace experiment->decontaminate experiment->spill_event Potential dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe spill_size Major or Minor Spill? spill_event->spill_size minor_spill Minor Spill Protocol: Alert, Contain, Clean spill_size->minor_spill Minor major_spill Major Spill Protocol: Evacuate & Call Emergency Services spill_size->major_spill Major minor_spill->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3,5-dibromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Amino-3,5-dibromobenzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。